ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFXDPZWCVXNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286038 | |
| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-53-8 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7251-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ethyl 3-hydroxy-1H-pyrazole-4-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. As a pivotal heterocyclic building block, this compound serves as a foundational scaffold in the design and synthesis of a wide array of biologically active molecules. Its unique structural features, particularly its tautomeric nature, dictate its reactivity and make it a versatile intermediate in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 7251-53-8) is a solid organic compound that belongs to the pyrazole class of heterocycles.[1] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is functionalized with a hydroxyl group at the C3 position and an ethoxycarbonyl group at the C4 position, making it a trifunctional electrophile.[2] These functional groups are the primary sites of chemical reactivity and are crucial for its utility in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 7251-53-8 | [1] |
| InChI | 1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | [1] |
| InChIKey | PJFXDPZWCVXNQZ-UHFFFAOYSA-N | [1] |
The Critical Role of Tautomerism
A defining characteristic of this compound is its existence as a mixture of tautomers. Due to proton mobility, the compound can interconvert between several forms, primarily the hydroxyl-pyrazole (enol) and pyrazolone (oxo) forms.[2] While multiple tautomers are theoretically possible, studies suggest that the 3-hydroxy-1H-pyrazole form is a major contributor to the overall tautomeric mixture in solution.[2] This equilibrium is significant as the reactivity of the molecule can be influenced by the dominant tautomeric form under specific reaction conditions.
Caption: Tautomeric equilibrium of the pyrazole core.
Synthesis Pathway
The most common and efficient synthesis of this compound involves the condensation reaction between diethyl ethoxymethylenemalonate and hydrazine hydrate.[2][3] This reaction proceeds through a vinylogous nucleophilic substitution followed by an intramolecular cyclization to yield the pyrazole ring system.[2]
Caption: General synthesis workflow.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide and diethyl ethoxymethylenemalonate in absolute ethanol.
-
Addition of Hydrazine: Cool the mixture in an ice-water bath. Slowly add hydrazine monohydrate dropwise to the stirred solution. The control of temperature is crucial to manage the exothermic nature of the initial addition.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours.[3]
-
Work-up: Upon completion, cool the mixture and dilute it with water.
-
Acidification & Extraction: Carefully adjust the pH to ~6 with a 10 M HCl solution and perform an initial extraction with chloroform. Further acidify the aqueous phase to a pH of ~2 and extract again with chloroform.[3]
-
Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be washed with methanol and diethyl ether to afford the pure ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate as a white solid.[3] The yield is typically high, around 80%.[3]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The data reflects the contributions of the different tautomers present in the sample.
| Technique | Observed Signals/Bands | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H) | Pyrazole C5-H; -OCH₂CH₃ methylene protons; -OCH₂CH₃ methyl protons. Broad signals for NH and OH are also observed and can be exchangeable with D₂O.[3][4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.8, 152.6, 148.7, 99.7, 59.6, 14.5 | C=O (ester); Pyrazole C3; Pyrazole C5; Pyrazole C4; -OCH₂CH₃; -OCH₂CH₃.[5] |
| FT-IR (KBr, cm⁻¹) | ~3417 (NH), 3200-2980 (broad OH), ~1710 (C=O ester) | N-H stretching of the pyrazole ring; O-H stretching, often broad due to hydrogen bonding; Carbonyl stretching of the ester group.[4] |
| Mass Spec. (MS) | m/z: 156 (M⁺) | Corresponds to the molecular weight of the compound. |
Note: NMR chemical shifts can vary slightly depending on the solvent and the specific tautomeric equilibrium.
Chemical Reactivity and Applications in Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][7] this compound is a key starting material for accessing a diverse range of these pharmacologically active molecules.[6][8]
The reactivity of the molecule is centered around its three main functional sites:
-
The Pyrazole Nitrogens: The NH groups of the pyrazole ring can be readily N-alkylated or N-arylated to introduce various substituents, which is a common strategy for modulating biological activity.
-
The C3-Hydroxyl Group: This group can be O-alkylated, acylated, or converted to other functional groups, allowing for the exploration of structure-activity relationships.
-
The C4-Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also participate in condensation reactions.
This multi-functional nature allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs targeting cancer, inflammation, and infectious diseases.[6][8]
Caption: Key derivatization pathways.
Conclusion
This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis, combined with the rich chemical reactivity afforded by its multiple functional groups and inherent tautomerism, provides a robust platform for the development of novel heterocyclic compounds. A thorough understanding of its properties, particularly the tautomeric equilibrium and spectroscopic signatures, is essential for researchers aiming to leverage this versatile scaffold in the design of next-generation therapeutics and other advanced materials.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 3. This compound | 7251-53-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate from Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The synthesis is achieved through the cyclocondensation reaction of diethyl ethoxymethylenemalonate (DEEMM) and hydrazine. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the tautomeric nature of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this important pyrazole derivative.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyrazole ring system serves as a crucial structural moiety in numerous biologically active compounds and approved drugs.[3]
One of the most efficient and widely used methods for constructing the pyrazole core is the reaction of a 1,3-dielectrophile with hydrazine or its derivatives.[4] Diethyl ethoxymethylenemalonate (DEEMM) is a versatile and commercially available 1,3-dielectrophile that serves as a key starting material for the synthesis of a variety of heterocyclic compounds.[5][6] Its reaction with hydrazine hydrate provides a direct and high-yielding route to this compound.[4]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from DEEMM and hydrazine hydrate proceeds through a well-established reaction pathway involving nucleophilic attack and subsequent cyclization.
Step-wise Mechanistic Breakdown
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electron-deficient β-carbon of the ethoxymethylene group in DEEMM. This is followed by the elimination of an ethoxide ion, leading to the formation of an intermediate, ethyl 2-((hydrazino)methylene)malonate. This intermediate then undergoes an intramolecular cyclization via the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto one of the ester carbonyl groups. The subsequent elimination of an ethanol molecule results in the formation of the stable, aromatic pyrazole ring.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Tautomerism of the Product
It is crucial to recognize that this compound can exist in several tautomeric forms due to keto-enol tautomerism.[4] The predominant tautomers are the 3-hydroxy (enol) and 3-oxo (keto) forms. Spectroscopic analysis, particularly NMR, is essential for characterizing the tautomeric equilibrium of the final product, which can be influenced by the solvent and temperature.[5]
Detailed Experimental Protocol
This section provides a robust and reproducible protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | C10H16O5 | 216.23 | ≥98% |
| Hydrazine hydrate (50-60%) | 7803-57-8 | H6N2O | 50.06 | - |
| Ethanol, absolute | 64-17-5 | C2H6O | 46.07 | ≥99.5% |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl ethoxymethylenemalonate (1.0 mmol) in absolute ethanol (10 mL).[5]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 mmol) dropwise at room temperature.[5] An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.[5]
-
Purification:
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.[5]
-
If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H and O-H protons.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C6H8N2O3, 156.14 g/mol ).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O (ester), and C=C bonds.
Optimization and Troubleshooting
While the described synthesis is generally high-yielding and straightforward, certain parameters can be optimized to improve the outcome.
-
Reaction Temperature and Time: The reaction can often be completed at room temperature with a longer reaction time, which may be preferable to avoid potential side reactions at elevated temperatures. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[5]
-
Solvent: Ethanol is a commonly used and effective solvent for this reaction.[5] Other protic solvents can also be employed.
-
Purification: If the product does not readily precipitate, careful removal of the solvent followed by recrystallization is an effective purification method. A mixture of solvents may be necessary to achieve optimal crystal growth.[5]
Conclusion
The synthesis of this compound from diethyl ethoxymethylenemalonate and hydrazine hydrate is a robust and efficient method for producing a key building block in medicinal chemistry. The straightforward procedure, coupled with the ready availability of the starting materials, makes this an accessible synthesis for researchers in both academic and industrial settings. A thorough understanding of the reaction mechanism and the tautomeric nature of the product is essential for the successful synthesis and characterization of this valuable pyrazole derivative.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives for Researchers and Drug Development Professionals
Abstract: The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, possesses a unique combination of physical and chemical properties that make it an exceptionally versatile building block in drug design.[3] This guide provides an in-depth exploration of these properties, offering researchers, medicinal chemists, and drug development professionals a comprehensive resource. We will dissect the molecular structure, aromaticity, and tautomerism of the pyrazole ring, followed by a detailed analysis of its key physical characteristics, including acidity, basicity, and solubility. The core of this document focuses on the chemical reactivity of pyrazoles, detailing electrophilic and nucleophilic substitution reactions, reactions at the ring nitrogen atoms, and robust synthetic protocols. Finally, we connect these fundamental principles to their practical application in modern drug discovery, examining the role of pyrazoles as bioisosteres and their impact on pharmacology.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
Historical Perspective and Significance
The history of pyrazole chemistry began in 1883 with its discovery by Ludwig Knorr.[4] Since then, the scaffold has become ubiquitous in chemistry. The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959.[5] However, its true impact lies in synthetic chemistry. The metabolic stability of the pyrazole ring, combined with its capacity for diverse substitution, has made it a highly sought-after motif in pharmaceutical development.[1]
Overview of Pharmacological Activities
The therapeutic applications of pyrazole derivatives are remarkably broad, underscoring their ability to interact with a wide range of biological targets.[6] These compounds have demonstrated significant efficacy as anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, antiviral, and anticonvulsant agents.[2][3][7] Prominent examples of pyrazole-containing drugs include the blockbuster anti-inflammatory drug Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the kinase inhibitor Crizotinib (Xalkori®), highlighting the scaffold's commercial and clinical success.[1][3][8]
Molecular Structure and Aromaticity
The Pyrazole Ring: A Five-Membered Aromatic Heterocycle
Pyrazole is a planar, five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.[5] It is an aromatic system, fulfilling Hückel's rule with a delocalized 6π-electron system.[9] The ring consists of an acidic, sp²-hybridized "pyrrole-like" nitrogen at the N1 position, whose lone pair participates in the aromatic sextet, and a basic, sp²-hybridized "pyridine-like" nitrogen at the N2 position, whose lone pair resides in an sp² orbital in the plane of the ring and is available for protonation.[10][11] This unique electronic arrangement is the foundation of its chemical behavior.
Caption: General structure and IUPAC numbering of the pyrazole ring.
Tautomerism in Pyrazole Derivatives
A defining characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers through a process known as annular prototropic tautomerism.[10][11] This involves the migration of a proton between the two ring nitrogen atoms. For an unsymmetrically substituted pyrazole, this results in two distinct constitutional isomers that can be in rapid equilibrium.[4][12]
The position of the tautomeric equilibrium is a critical factor influencing the molecule's reactivity and its interactions with biological targets. It is highly sensitive to the nature of the substituents (both electronic and steric effects), the solvent, temperature, and concentration.[10][12] For example, the presence of water can lower the energy barrier between tautomers by facilitating proton transfer through hydrogen bonding.[10]
Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.
Physical Properties of Pyrazole Derivatives
The physical properties of pyrazole derivatives are paramount in drug development, influencing everything from synthesis and formulation to pharmacokinetics.
Acidity and Basicity (pKa)
The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[10][11]
-
Basicity: The pyridine-like N2 nitrogen can be protonated by an acid. Pyrazole is a weak base, with a pKa for its conjugate acid of approximately 2.5.[5] It is less basic than imidazole due to the electron-withdrawing effect of the adjacent N1 nitrogen, which destabilizes the resulting pyrazolium cation.[13]
-
Acidity: The pyrrole-like N1 proton can be abstracted by a base. Pyrazole is a weak acid with a pKa of about 14.2.[14][15] Its acidity is greater than that of pyrrole because the negative charge of the resulting pyrazolide anion is stabilized by the adjacent electronegative N2 nitrogen.
The electronic nature of substituents dramatically affects these values. Electron-withdrawing groups increase acidity and decrease basicity, while electron-donating groups have the opposite effect.[10]
| Derivative | pKa (Conjugate Acid) | pKa (N-H Acidity) |
| Pyrazole | ~2.5 | ~14.2 |
| 3-Methylpyrazole | ~3.3 | - |
| 4-Nitropyrazole | ~-1.9 | ~9.6 |
| 3,5-Dimethylpyrazole | ~4.1 | ~15.1 |
Table 1: Approximate pKa values of representative pyrazole derivatives.
Solubility
Solubility is a critical parameter for both reaction workups and bioavailability. The solubility of pyrazole derivatives is a complex function of their substitution pattern, polarity, and crystal lattice energy.[16]
-
Parent Pyrazole: Pyrazole itself is a solid at room temperature and is soluble in water and polar organic solvents due to its ability to form hydrogen bonds.[17]
-
Substituted Pyrazoles: Non-polar substituents generally decrease aqueous solubility, while polar functional groups can enhance it.[16] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to high lattice energies, making the solid-state compound difficult to dissolve.[16]
-
Temperature Effects: Solubility in organic solvents typically increases with temperature, a principle often exploited in recrystallization protocols.[16]
| Compound | Solvent | Solubility |
| 1H-Pyrazole | Water | Soluble |
| 1H-Pyrazole | Ethanol, Methanol, Acetone | Soluble[17] |
| 4-Methyl-1H-pyrazole | Water, Ethanol, Methanol | Generally Soluble[18] |
| 4-Methyl-1H-pyrazole | Hexane, Benzene | Less Soluble[18] |
Table 2: General solubility of simple pyrazole derivatives.
Melting and Boiling Points
N-unsubstituted pyrazoles have significantly higher melting and boiling points compared to their N-substituted counterparts.[13] This is attributed to strong intermolecular hydrogen bonding, which can lead to the formation of dimers or oligomeric structures in the solid and liquid states, requiring more energy to overcome.[7][13]
Chemical Reactivity and Transformations
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system, but it is less reactive towards electrophiles than pyrrole. Electrophilic substitution overwhelmingly occurs at the C4 position.[9][19][20][21]
Causality of C4-Regioselectivity: Attack at the C4 position proceeds through a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex) where the positive charge can be delocalized without placing it on the already electron-deficient N2 nitrogen.[22] In contrast, attack at C3 or C5 leads to a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable.[22][23]
Common electrophilic substitution reactions include:
-
Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) yields 4-nitropyrazole.[20]
-
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) gives pyrazole-4-sulfonic acid.[20]
-
Halogenation: Readily occurs with halogens (e.g., Br₂, Cl₂) to give 4-halopyrazoles.
-
Vilsmeier-Haack Formylation: Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C4 position.[20]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. brainly.com [brainly.com]
- 15. Solved Q2: compared the acidity and basicity of Pyrazole | Chegg.com [chegg.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. scribd.com [scribd.com]
- 21. Unit 4 Pyrazole | PDF [slideshare.net]
- 22. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 23. imperial.ac.uk [imperial.ac.uk]
A Technical Guide to Theoretical Studies of Tautomeric Equilibria in Hydroxypyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypyrazoles, also known as pyrazolones, are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science.[1][2] Their therapeutic relevance is underscored by their presence in numerous approved drugs. A fundamental characteristic of hydroxypyrazoles is their ability to exist in multiple tautomeric forms, a phenomenon that significantly influences their physicochemical properties, reactivity, and, crucially, their biological activity.[2][3] The tautomeric equilibrium is sensitive to various factors, including the substitution pattern on the pyrazole ring, the solvent, and temperature.[3] Understanding and predicting this equilibrium is therefore paramount for rational drug design and the development of novel materials.
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to study tautomeric equilibria in hydroxypyrazoles. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and apply these computational techniques in their own work. We will delve into the causality behind experimental and computational choices, present self-validating protocols, and ground all claims in authoritative references.
The Landscape of Hydroxypyrazole Tautomerism
N-unsubstituted hydroxypyrazoles can theoretically exist in several tautomeric forms, arising from proton migration between nitrogen and oxygen atoms, as well as to carbon atoms within the pyrazole ring.[4] The primary tautomers of interest are typically the hydroxy forms (OH-forms) and the keto or pyrazolone forms (CH- and NH-forms).[2][3][5] The relative stability of these tautomers is a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and electronic effects of substituents.[6]
Computational studies have consistently demonstrated that maintaining the aromaticity of the pyrazole ring is a dominant factor in determining the stability of tautomers.[1] Consequently, tautomers that preserve a delocalized π-electron system are generally more stable than their non-aromatic counterparts, where a proton is located on a carbon atom.[1]
Below is a diagram illustrating the principal tautomeric forms of a generic 5-hydroxypyrazole.
Caption: Principal tautomeric forms of 5-hydroxypyrazole.
Core Computational Methodologies: A Deep Dive
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the tautomeric equilibria of hydroxypyrazoles.[6][7] These methods offer a balance of accuracy and computational cost, making them well-suited for studying systems of pharmaceutical interest.
The "Why" Behind Method Selection: DFT Functionals and Basis Sets
The choice of DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated relative energies of tautomers.
-
DFT Functionals: Hybrid functionals, such as B3LYP, are widely employed for studying tautomerism.[6][7][8] These functionals incorporate a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate energy predictions. More modern functionals, like the M06-2X, have also shown excellent performance in describing non-covalent interactions, which can be important in systems with intramolecular hydrogen bonds.[1]
-
Basis Sets: The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For reliable results, it is crucial to use a basis set that is sufficiently large and includes polarization and diffuse functions. The Pople-style basis set 6-311++G(d,p) is a common and robust choice for these types of calculations.[1][6][8] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs, while "(d,p)" signifies the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in describing the electron density distribution.
A Step-by-Step Protocol for Computational Analysis of Tautomeric Equilibria
The following protocol outlines a standard workflow for the theoretical investigation of hydroxypyrazole tautomerism. This self-validating system ensures a rigorous and reproducible approach.
-
Geometry Optimization: The initial step involves optimizing the three-dimensional structure of each tautomer to find its lowest energy conformation.[1] This is typically performed using the chosen DFT functional and basis set. It is crucial to ensure that the optimization converges to a true minimum on the potential energy surface, which can be confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a true minimum.
-
Vibrational Frequency Calculation: Beyond confirming the nature of the stationary point, vibrational frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. These corrections are essential for obtaining accurate relative energies at a given temperature.
-
Single-Point Energy Calculation: To further refine the electronic energies, a single-point energy calculation is often performed on the optimized geometries using a larger, more flexible basis set or a higher level of theory. This approach, known as a "single-point" calculation, can improve the accuracy of the relative energies without the computational expense of re-optimizing the geometries with the more demanding method.
-
Solvent Effects: The tautomeric equilibrium can be significantly influenced by the surrounding solvent.[2][6] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent.[9] In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. For systems where specific solute-solvent interactions, like hydrogen bonding, are expected to play a major role, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary.[8]
-
Calculation of Relative Energies and Equilibrium Constants: The relative Gibbs free energies (ΔG) of the tautomers are calculated to determine their relative populations at equilibrium. The equilibrium constant (Keq) can then be calculated using the following equation:
Keq = exp(-ΔG / RT)
where R is the gas constant and T is the temperature in Kelvin.
Visualizing the Computational Workflow
The following diagram illustrates the key steps in the computational workflow for studying tautomeric equilibria.
Caption: Computational workflow for tautomeric equilibrium studies.
Key Factors Influencing Tautomeric Equilibria
The tautomeric preference in hydroxypyrazoles is a result of a complex interplay of several factors. Understanding these influences is crucial for interpreting computational results and for designing molecules with desired tautomeric properties.
Substituent Effects: The Electronic Tug-of-War
The electronic nature of substituents on the pyrazole ring can significantly modulate the relative stabilities of the tautomers.[1][8]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) and hydroxyl (-OH) tend to stabilize the tautomer where the substituent is at the C3 position.[8] This is often attributed to favorable resonance interactions that delocalize the electron density.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and carboxyl (-COOH) can stabilize the tautomer with the substituent at the C5 position.[8] These groups can withdraw electron density through inductive and resonance effects, influencing the overall electronic distribution and stability.
Solvent Polarity: The Environmental Influence
The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.[2] Generally, an increase in solvent polarity tends to favor the more polar tautomer.[2] For instance, in some hydroxypyrazole systems, the keto (NH- or CH-) form, which often has a larger dipole moment, is favored in polar solvents like water and DMSO, while the less polar hydroxy (OH-) form may be more stable in nonpolar solvents like chloroform.[2]
Intramolecular Hydrogen Bonding: A Stabilizing Embrace
The formation of intramolecular hydrogen bonds can be a significant stabilizing factor for certain tautomers.[6] For example, a hydrogen bond between the hydroxyl group and a nitrogen atom in the pyrazole ring can lock the molecule in a specific conformation and lower its energy relative to other tautomers where such an interaction is not possible.
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the computational predictions. Several spectroscopic techniques are particularly well-suited for studying tautomeric equilibria in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying the different tautomers present in a solution.[5][8]
-
1H and 13C NMR: The chemical shifts of protons and carbons are highly sensitive to their chemical environment. By comparing the experimental NMR spectra with those predicted computationally for each tautomer, it is often possible to assign the signals to specific tautomeric forms.[2][5][8] In cases of rapid interconversion between tautomers on the NMR timescale, averaged signals are observed.[8]
-
15N NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are particularly informative for distinguishing between different tautomers.[5]
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups that are characteristic of different tautomers.[10] For example, the presence of a strong C=O stretching vibration is indicative of a keto tautomer, while a broad O-H stretch suggests the presence of a hydroxy tautomer.[6]
X-ray Crystallography
For compounds that can be crystallized, X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[5][11] This data can serve as a crucial benchmark for validating the accuracy of computational methods.
Application in Drug Discovery and Development
The tautomeric state of a drug molecule can have a profound impact on its pharmacological properties, including its binding affinity to the target receptor, its metabolic stability, and its pharmacokinetic profile. Therefore, a thorough understanding of the tautomeric equilibria of hydroxypyrazole-based drug candidates is a critical aspect of the drug discovery and development process.
Theoretical studies of tautomeric equilibria can guide medicinal chemists in the design of compounds that exist predominantly in the desired tautomeric form for optimal biological activity. By strategically modifying the substitution pattern or other structural features, it is possible to shift the tautomeric equilibrium and fine-tune the properties of the molecule.
Quantitative Data Summary
The following table summarizes representative relative energy differences (ΔE) and Gibbs free energy differences (ΔG) for the tautomers of a generic 5-hydroxypyrazole calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a polar solvent (water, modeled using PCM). The OH-form is taken as the reference (0.00 kcal/mol).
| Tautomer | ΔE (gas phase, kcal/mol) | ΔG (gas phase, kcal/mol) | ΔG (water, kcal/mol) |
| OH-Form (A) | 0.00 | 0.00 | 0.00 |
| NH-Form (B) | 2.50 | 2.35 | -1.50 |
| CH-Form (C) | 1.80 | 1.75 | -0.20 |
Note: These are illustrative values and the actual relative energies will depend on the specific substituents on the pyrazole ring.
Conclusion
Theoretical studies, particularly those employing DFT methods, have emerged as a powerful and indispensable tool for elucidating the complex tautomeric equilibria of hydroxypyrazoles. By providing detailed insights into the relative stabilities of different tautomers and the factors that govern their interconversion, these computational approaches offer invaluable guidance for the rational design of new drugs and materials. When coupled with experimental validation, theoretical studies provide a robust framework for understanding and predicting the behavior of these versatile heterocyclic compounds. The continued development of more accurate and efficient computational methods promises to further enhance our ability to harness the full potential of hydroxypyrazoles in various scientific disciplines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]
- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate: A Cornerstone Heterocycle for Drug Discovery
This guide provides an in-depth exploration of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical role as a scaffold for advanced therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale and field-proven insights necessary for its effective application in a research and development setting.
Core Identifiers and Physicochemical Profile
This compound is a versatile organic compound whose utility is underpinned by its specific chemical identity and physical characteristics.
Nomenclature and Structural Identifiers
Precise identification is paramount in chemical synthesis and regulatory documentation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 7251-53-8 | CymitQuimica[1] |
| Molecular Formula | C₆H₈N₂O₃ | CymitQuimica[1] |
| Molecular Weight | 156.14 g/mol | CymitQuimica[1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCOC(=O)C1=CNN=C1O | N/A |
| InChI | InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | CymitQuimica[1] |
| InChIKey | PJFXDPZWCVXNQZ-UHFFFAOYSA-N | CymitQuimica[1] |
Common Synonyms: This compound is also frequently referred to by names reflecting its tautomeric forms, including Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, 3-Hydroxy-4-ethoxycarbonylpyrazole, and Ethyl 5-hydroxypyrazole-4-carboxylate.[1] Understanding these synonyms is crucial when searching literature and chemical databases.
Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. While specific data for this exact compound is sparse, properties can be reliably inferred from closely related analogs, such as the 3-amino derivative.
| Property | Value / Observation | Rationale & Scientific Insight |
| Appearance | White to off-white solid/powder. | Typical for small, crystalline organic molecules of this class.[1] |
| Melting Point | ~105-107 °C (for 3-amino analog) | The 3-hydroxy compound is expected to have a different but comparable melting point, influenced by hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF). | The presence of the ester and the pyrazole ring's N-H and O-H groups allows for favorable interactions with polar solvents. |
| Stability | Stable under normal laboratory conditions. | Pyrazole rings are generally aromatic and stable. Avoid strong oxidizing agents and extreme pH conditions. |
The Chemistry of this compound: Tautomerism and Reactivity
A deep understanding of this molecule's reactivity begins with appreciating its tautomeric nature. This dual identity is the key to its versatility as a synthetic intermediate.
The Critical Role of Keto-Enol Tautomerism
This compound exists as an equilibrium between two primary tautomeric forms: the 3-hydroxy (enol) form and the 3-oxo (keto) form. Spectroscopic evidence suggests that the enol form, stabilized by the aromaticity of the pyrazole ring, is the predominant species in solution.[2]
Caption: Tautomeric equilibrium of the pyrazole core.
This equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity. The nucleophilic character of the pyrazole nitrogen atoms and the hydroxyl group, alongside the electrophilic ester, provides multiple sites for functionalization.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this pyrazole is a classic condensation reaction. The following protocol is a self-validating system, designed for reproducibility and high yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Step-by-Step Experimental Protocol
Objective: To synthesize this compound via condensation.
Materials:
-
Diethyl ethoxymethylenemalonate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Absolute Ethanol
-
Hydrochloric Acid (e.g., 2M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl ethoxymethylenemalonate in absolute ethanol (approx. 5-10 mL per gram of malonate derivative).
-
Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate dropwise to the solution. An initial exothermic reaction may be observed.
-
Cyclization: After the initial reaction subsides, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water. Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6. This step protonates the pyrazole and ensures the product is in a neutral form for extraction.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization.[3] A common solvent system is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets.[4] this compound and its close analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, are foundational starting materials for a vast number of potent and selective kinase inhibitors.[5]
Case Study: Targeting Cyclin-Dependent Kinases (CDKs)
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The PCTAIRE family, a subfamily of CDKs, is an emerging therapeutic target.[6] Inhibitors based on the 3-aminopyrazole scaffold have shown significant promise in targeting these kinases.
The general synthetic logic involves using the pyrazole core as an anchor to bind within the ATP-binding pocket of the kinase. The amino group (or a hydroxyl group, which can be readily converted to other functionalities) serves as a key vector for building out the rest of the inhibitor to achieve selectivity and potency.
Caption: Synthetic strategy and mechanism of action for a pyrazole-based CDK16 inhibitor.[6]
This pathway illustrates how the core pyrazole scaffold is elaborated into a potent inhibitor that blocks the function of the Cyclin Y/CDK16 complex, leading to cell cycle arrest at the G2/M phase, a desirable outcome in cancer therapy.[6]
Spectral Characteristics and Safety
Representative Spectral Data
The following data, based on the closely related ethyl 3-amino-1H-pyrazole-4-carboxylate, provides expected spectral features for characterization.[1][2]
| Spectroscopy | Expected Features |
| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂-), ~7.8-8.1 (s, 1H, pyrazole C5-H), Broad signals for -OH and N-H protons (exchangeable with D₂O). |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~60 (-OCH₂-), ~95-100 (pyrazole C4), ~140-165 (pyrazole C3, C5, and C=O). |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (broad, O-H/N-H stretch), ~1710 (strong, C=O stretch of ester), ~1620-1550 (C=C and C=N ring stretches). |
| Mass Spec (EI) | m/z: 156 [M]⁺, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) and subsequent fragments. |
Safety and Handling
As a laboratory chemical, proper handling is essential. The following GHS classifications are based on data for analogous pyrazole derivatives and should be considered when handling this compound.[7]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid formation of dust.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in therapeutic design. Its straightforward synthesis, combined with the versatile reactivity afforded by its tautomeric nature, solidifies its status as a high-value scaffold. For scientists and researchers in drug discovery, a thorough understanding of this compound's properties and potential is a critical asset in the development of next-generation medicines, particularly in the competitive field of kinase inhibitor design.
References
- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. angenechemical.com [angenechemical.com]
Prototropic Tautomerism in N-Substituted Pyrazolones: A Mechanistic and Methodological Guide
Abstract
N-substituted pyrazolones are a cornerstone of modern medicinal chemistry and materials science, finding application in therapeutics ranging from anti-inflammatory agents to neuroprotective drugs like Edaravone.[1] A defining characteristic of this heterocyclic scaffold is its capacity for prototropic tautomerism, a dynamic equilibrium that dictates the molecule's physicochemical properties, reactivity, and biological interactions. Understanding and controlling this tautomeric balance is paramount for rational drug design and molecular engineering. This in-depth technical guide provides a comprehensive exploration of the core principles governing prototropic tautomerism in N-substituted pyrazolones. We will dissect the structural landscape, analyze the environmental and substituent effects that shift the equilibrium, and present validated experimental and computational workflows for the unambiguous characterization of tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals seeking to master the complexities of pyrazolone chemistry.
The Tautomeric Landscape: Defining the Players
Prototropic tautomerism involves the migration of a proton, resulting in distinct structural isomers that are in dynamic equilibrium. For N-substituted pyrazol-5-ones, the most common and extensively studied class, three principal tautomers are possible: the CH-form , OH-form , and NH-form .[2] For their structural isomers, the N-substituted pyrazol-3-ones, the equilibrium primarily involves the OH-form and the NH-form .[3][4]
-
CH-form (2,4-dihydro-3H-pyrazol-3-one): Characterized by a methylene group (CH₂) at the C4 position of the pyrazole ring.
-
OH-form (1H-pyrazol-5-ol): An aromatic, enolic form featuring a hydroxyl group at the C5 position.
-
NH-form (1,2-dihydro-3H-pyrazol-3-one): A lactam form with a proton on the N2 nitrogen and a carbonyl group at C5.
The interplay between these forms is a delicate balance, often represented as a triangular equilibrium for pyrazol-5-ones.
Caption: Prototropic equilibria in N-substituted pyrazol-5-ones.
Steering the Equilibrium: Key Influencing Factors
The predominance of a single tautomer or the composition of the equilibrium mixture is not static. It is profoundly influenced by a synergy of intrinsic structural features and extrinsic environmental conditions.
The Power of the Solvent
The choice of solvent is arguably the most critical factor dictating the tautomeric preference in solution.[5][6] The polarity and hydrogen-bonding capability of the medium directly interact with the solute to stabilize or destabilize specific forms.
-
Nonpolar, Aprotic Solvents (e.g., CDCl₃, C₆D₆): In these environments, the less polar CH-form often predominates for pyrazol-5-ones.[1] For pyrazol-3-ols, nonpolar solvents can promote the formation of hydrogen-bonded dimers of the OH-form .[3]
-
Polar, Aprotic Solvents (e.g., DMSO-d₆): Solvents like DMSO can act as strong hydrogen bond acceptors. This property disrupts the self-association of OH-forms and significantly stabilizes the more polar NH and OH tautomers.[1][3][7]
-
Polar, Protic Solvents (e.g., CD₃OD, D₂O): These solvents can engage in hydrogen bonding as both donors and acceptors, generally favoring the polar OH and NH forms.[7]
Table 1: Solvent-Dependent Tautomeric Distribution of Edaravone (1-phenyl-3-methyl-5-pyrazolone)
| Solvent | Predominant Tautomer(s) | Rationale |
| Chloroform-d (CDCl₃) | CH-form | Favors the least polar tautomer.[1] |
| DMSO-d₆ | OH-form and NH-form | Strong H-bond acceptor stabilizes polar forms.[1][7] |
| Methanol-d₄ | Keto (CH/NH) and Enol (OH) | Protic solvent stabilizes all forms capable of H-bonding.[7] |
Substituent Effects: Electronic Tuning
The electronic nature of substituents on both the pyrazolone ring and the N1-position can fine-tune the relative stabilities of the tautomers.
-
Electron-Withdrawing Groups (EWGs): When placed at the C3 position, EWGs can increase the acidity of the C4 proton, potentially favoring the formation of the OH- or NH-forms.
-
Electron-Donating Groups (EDGs): EDGs at C3 can enhance the basicity of the carbonyl oxygen, favoring protonation and stabilizing the OH-form.[8]
-
N1-Substituent: The steric bulk and electronic properties of the group at the N1 position influence the planarity and conjugation of the system, thereby affecting the tautomeric balance.
The Solid State: A World of Order
In the solid state, crystal packing forces and intermolecular interactions, particularly hydrogen bonding, often lock the molecule into a single, energetically preferred conformation.[3] This solid-state structure may not be the most abundant tautomer in solution. X-ray crystallography is the definitive technique for determining the tautomeric form in a crystal lattice.[3][9] For example, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists exclusively as the 1H-pyrazol-3-ol (OH-form) in the solid state, forming distinct dimeric units via intermolecular hydrogen bonds.[3]
The Scientist's Toolkit: Experimental Characterization
Unambiguous identification and quantification of tautomers rely on a combination of spectroscopic and analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative tool for studying tautomeric equilibria in solution.[10]
NMR Spectroscopy: The Gold Standard
Multinuclear NMR (¹H, ¹³C, ¹⁵N) provides a detailed snapshot of the molecular structure. Chemical shifts and coupling constants are exquisitely sensitive to the electronic environment, making them excellent probes for distinguishing tautomers.[3][11]
The Self-Validating "Fixed Derivative" Approach:
A cornerstone of tautomer analysis is the synthesis and comparison of "fixed" or "locked" derivatives. By methylating the molecule at a specific atom (e.g., the N2-nitrogen or the C5-oxygen), one can create a compound that is permanently locked in the NH- or OH-form, respectively. These locked isomers serve as incontrovertible reference standards, allowing for the direct comparison of their NMR spectra with that of the potentially tautomeric parent compound.[3]
Caption: Workflow for NMR-based tautomer analysis using fixed derivatives.
Step-by-Step Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare solutions of the parent pyrazolone and its "fixed" O-methyl and N-methyl derivatives at identical concentrations in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra for all three samples under identical experimental conditions (temperature, pulse sequences).
-
Reference Assignment: Analyze the spectra of the fixed derivatives to unambiguously assign the chemical shifts for the OH- and NH-forms.
-
Comparative Analysis: Compare the spectrum of the parent compound to the reference spectra. Identify the signals corresponding to each tautomer present in the equilibrium.
-
Quantification: Integrate the non-overlapping signals in the ¹H NMR spectrum for each tautomer to determine their relative molar ratios in the equilibrium mixture.
Table 2: Diagnostic NMR Chemical Shifts (δ) for Pyrazolone Tautomers (in CDCl₃)
| Tautomer | Key ¹H Signal | Key ¹³C Signal | Rationale |
| CH-form | δ ≈ 3.4 ppm (s, 2H, -CH ₂-) | δ ≈ 40 ppm (C H₂) | Presence of a non-aromatic, sp³-hybridized C4 carbon.[1] |
| OH-form | δ > 10 ppm (br s, 1H, -OH ) | δ ≈ 160-165 ppm (C -OH) | Deshielded phenolic proton; C-O bond character at C5.[3] |
| NH-form | δ ≈ 5.6 ppm (s, 1H, C4-H ) | δ ≈ 165-170 ppm (C =O) | Olefinic proton at C4; deshielded carbonyl carbon at C5.[3] |
| ¹⁵N NMR | N2 signal shifts upfield upon H-bonding | N/A | The chemical shift of N2 is highly sensitive to its protonation state and involvement in hydrogen bonds, providing a clear distinction between the OH-form (lone pair on N2) and NH-form (protonated N2).[3] |
Complementary Techniques
-
UV-Vis Spectroscopy: While complicated by broad, overlapping absorption bands, the different conjugated systems of the tautomers result in distinct absorption maxima.[2] This technique can be useful for studying photoisomerization processes.[2]
-
X-ray Crystallography: Provides definitive, high-resolution structural data of the tautomeric form present in the solid state.[3][9]
Predictive Power: The Role of Computational Chemistry
Modern computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental work.[5][12][13]
-
Relative Stabilities: DFT calculations can accurately predict the relative energies (and thus stabilities) of the different tautomers in the gas phase.
-
Solvent Modeling: By incorporating a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, allowing for the prediction of the most stable tautomer in various media.[5][13] These theoretical results show that polar solvents tend to stabilize the NH and OH forms, decreasing the energy gap relative to the CH form.[5]
-
Mechanism of Action: Computational studies are invaluable for investigating reaction mechanisms. For instance, the radical-scavenging activity of Edaravone is believed to proceed via a hydrogen atom transfer (HAT) mechanism, a pathway most readily available to the OH-tautomer .[14]
Conclusion: A Unified View for Drug Development
The prototropic tautomerism of N-substituted pyrazolones is a fundamental property that profoundly impacts their molecular behavior. It is not a static feature but a dynamic equilibrium governed by a delicate interplay of substituents, solvent, and physical state. For professionals in drug development, a thorough understanding of this phenomenon is non-negotiable. The ability to predict and confirm the predominant tautomeric form is critical for understanding a drug candidate's solubility, membrane permeability, receptor binding affinity, and metabolic stability. The integrated use of high-field NMR spectroscopy, validated by the "fixed derivative" approach, and corroborated by computational modeling, provides the most robust and reliable strategy for characterizing and harnessing the tautomeric nature of this vital class of heterocyclic compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Sci-Hub. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives / Journal of Saudi Chemical Society, 2018 [sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Versatile Synthesis of Pyrazole Derivatives from Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Utility of Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse therapeutic applications.[1][2][3] Its prevalence in drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various anticancer and antimicrobial agents underscores the pharmacological significance of this heterocyclic motif.[1][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity.
This compound is a particularly valuable and versatile starting material for the synthesis of a diverse library of pyrazole derivatives. Its trifunctional nature—possessing a reactive hydroxyl group, two nucleophilic nitrogen atoms within the pyrazole ring, and an ester moiety—provides multiple handles for chemical modification. This application note provides a comprehensive guide to the strategic use of this compound in the synthesis of functionalized pyrazole derivatives, with a focus on N-alkylation, N-arylation, O-functionalization, and the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.
I. Regioselective N-Alkylation: Navigating the N1 vs. N2 Challenge
A primary challenge in the functionalization of unsymmetrical pyrazoles is controlling the regioselectivity of substitution at the N1 and N2 positions. The outcome of N-alkylation is influenced by a variety of factors, including the nature of the alkylating agent, the base employed, and the solvent system. Steric hindrance often directs alkylation to the less sterically encumbered nitrogen atom.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using a base and an alkyl halide. The choice of a mild base like potassium carbonate often favors the thermodynamically more stable N1-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base, which helps to minimize side reactions. Stronger bases like sodium hydride could lead to deprotonation of the hydroxyl group, complicating the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the pyrazole and the base, facilitating the reaction.
-
Temperature: Room temperature is often sufficient for the reaction to proceed, minimizing the risk of side product formation.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1 and N2 alkylated isomers.
Data Presentation: N-Alkylation Regioselectivity
| Alkyl Halide | Base | Solvent | N1:N2 Ratio (Typical) |
| Methyl Iodide | K₂CO₃ | DMF | ~3:1 |
| Ethyl Bromide | K₂CO₃ | DMF | ~4:1 |
| Benzyl Bromide | K₂CO₃ | DMF | >10:1 |
Mandatory Visualization:
Caption: Workflow for Base-Mediated N-Alkylation.
II. O-Functionalization: Targeting the Hydroxyl Group
The hydroxyl group at the C3 position offers another site for derivatization, allowing for the synthesis of O-alkylated and O-acylated pyrazoles. Selective O-alkylation can be achieved under conditions that favor reaction at the more nucleophilic oxygen atom.
Protocol 2: O-Alkylation using Williamson Ether Synthesis Conditions
This protocol outlines the O-alkylation of the hydroxyl group. The use of a stronger base like sodium hydride is necessary to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming the sodium salt which is a potent nucleophile for the subsequent alkylation.
-
Solvent: Anhydrous THF is a suitable solvent that is unreactive towards NaH.
-
Temperature: The initial deprotonation is carried out at 0 °C to control the exothermic reaction, and the subsequent alkylation is performed at room temperature.
Experimental Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. N-Arylation Strategies: Introducing Aromatic Scaffolds
The introduction of an aryl group onto the pyrazole nitrogen is a key transformation for the synthesis of many biologically active compounds. Modern cross-coupling reactions provide efficient methods for this purpose.
Protocol 3: Buchwald-Hartwig C-N Cross-Coupling for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This protocol is adapted for the N-arylation of this compound.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is used to form the active Pd(0) catalyst in situ. The choice of ligand is crucial for the efficiency of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the pyrazole nitrogen and facilitate the transmetalation step.
-
Solvent: Anhydrous, deoxygenated toluene is used to prevent the deactivation of the catalyst.
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), cesium carbonate (2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, deoxygenated toluene (0.2 M).
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mandatory Visualization:
Caption: Buchwald-Hartwig N-Arylation Workflow.
IV. Synthesis of Fused Heterocycles: Construction of Pyrazolo[1,5-a]pyrimidines
The condensation of 3-hydroxypyrazoles with 1,3-dielectrophiles provides a route to pyrazolo[1,5-a]pyrimidin-7-ones, which are valuable scaffolds in drug discovery.
Protocol 4: Cyclocondensation with β-Dicarbonyl Compounds
This protocol describes the synthesis of 7-hydroxypyrazolo[1,5-a]pyrimidines through the cyclocondensation of this compound with a β-dicarbonyl compound, such as acetylacetone.
Causality Behind Experimental Choices:
-
Reactant: Acetylacetone serves as the 1,3-dielectrophile required for the formation of the pyrimidine ring.
-
Solvent and Catalyst: Acetic acid acts as both the solvent and a catalyst for the condensation reaction.
-
Temperature: Refluxing conditions are necessary to drive the reaction to completion.
Experimental Protocol:
-
A mixture of this compound (1.0 eq.) and acetylacetone (1.2 eq.) in glacial acetic acid (0.3 M) is heated at reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5,7-dimethyl-2-hydroxy-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Data Presentation: Pyrazolo[1,5-a]pyrimidine Synthesis
| β-Dicarbonyl Compound | Product |
| Acetylacetone | Ethyl 5,7-dimethyl-2-hydroxy-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
| Ethyl Acetoacetate | Ethyl 2,5-dihydroxy-7-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
ethyl 3-hydroxy-1H-pyrazole-4-carboxylate as a building block in organic synthesis
Application Notes & Protocols
Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate: A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and various kinase inhibitors in oncology. Its prevalence stems from its ability to act as a stable, aromatic, and versatile platform for molecular elaboration, capable of engaging in critical hydrogen bonding interactions with biological targets.
Within the vast library of pyrazole-based starting materials, This compound stands out as a uniquely powerful and versatile building block. Its value lies in the strategic placement of multiple, differentially reactive functional groups on a compact heterocyclic core. This arrangement allows for a programmed, regioselective synthesis of complex molecular architectures that would otherwise require lengthy, protecting-group-heavy routes. This application note provides an in-depth guide to the reactivity and synthetic utility of this key intermediate, complete with detailed, field-proven protocols for its most critical transformations.
Physicochemical Properties and Tautomeric Reactivity
This compound exists as a white to off-white solid.[1] Its true synthetic potential is unlocked by understanding its tautomeric nature. It primarily exists in an equilibrium between the 3-hydroxy (enol-like) and 3-oxo (keto-like) forms. This equilibrium is the cornerstone of its reactivity, dictating the site of electrophilic attack and enabling its use in diverse synthetic pathways.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Appearance | Solid[1] |
| Synonyms | Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, 3-Hydroxy-4-ethoxycarbonylpyrazole[1] |
The molecule possesses several key reactive sites, the manipulation of which forms the basis of its synthetic applications:
-
N1/N2 Nitrogens: Both ring nitrogens are nucleophilic and can be alkylated, acylated, or arylated. Regioselectivity is a key challenge and opportunity.
-
C3-Oxygen: The hydroxyl/oxo group is a potent nucleophile, allowing for O-alkylation and O-arylation under specific conditions.
-
C4-Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, amidated, or used as an activating group.
-
C5-Position: The C5-proton can be removed under strongly basic conditions or the position can be functionalized after an initial halogenation step.
Caption: Tautomerism and key reactive sites of the title compound.
Core Synthetic Application: Regioselective N-Alkylation
The N-alkylation of asymmetrically substituted pyrazoles is a fundamental challenge in medicinal chemistry, as the biological activity of the resulting regioisomers can differ dramatically.[2] The reaction of this compound can yield either the N1 or N2 alkylated product. The outcome is highly dependent on reaction conditions.
Causality Behind Experimental Choices:
-
Base-Mediated Alkylation: In the presence of a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF), the N-H proton is abstracted to form a pyrazolate anion. Alkylation typically favors the less sterically hindered N1 position, which is further away from the C3-hydroxy group.
-
Acid-Catalyzed Alkylation: Alternative methods, such as using trichloroacetimidate electrophiles under Brønsted acid catalysis, can offer different regioselectivity and proceed under milder, base-free conditions.[3][4]
Caption: General scheme for N-alkylation showing isomeric products.
Protocol 1: Base-Mediated N-Alkylation (N1-Selective)
This protocol is optimized for achieving preferential alkylation at the N1 position using standard laboratory reagents.
-
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., Benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the pyrazole.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkylating agent dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the N1-alkylated product.
-
Core Synthetic Application: Synthesis of Fused Pyrazolopyrimidines
The juxtaposition of the hydroxyl/oxo group and the C4-ester makes this building block an ideal precursor for constructing fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, in particular, are a critical scaffold for a wide range of kinase inhibitors.[5] The synthesis involves a condensation reaction with a suitable dinucleophile, such as thiourea or guanidine.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative
This protocol details the cyclocondensation with thiourea to form a key thione intermediate, which can be further functionalized.
-
Materials:
-
Ethyl 1-benzyl-3-hydroxy-1H-pyrazole-4-carboxylate (from Protocol 1) (1.0 eq)
-
Thiourea (1.5 eq)
-
Sodium ethoxide (NaOEt), 21% solution in ethanol (3.0 eq)
-
Ethanol, absolute
-
-
Procedure:
-
To a round-bottom flask, add the N1-alkylated pyrazole and thiourea.
-
Add absolute ethanol, followed by the sodium ethoxide solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-16 hours. A precipitate may form as the reaction proceeds.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Acidify the mixture to pH ~5-6 by the slow, dropwise addition of glacial acetic acid or dilute HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by cold ethanol, and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidine-4-thione product. The product is often pure enough for subsequent steps without further purification.
-
Advanced Application: C5-Arylation via Suzuki-Miyaura Coupling
To access more complex drug-like molecules, functionalization of the C5 position is often required. While direct C-H activation can be challenging, a robust and predictable two-step sequence involving halogenation followed by a palladium-catalyzed cross-coupling reaction is highly effective. The Suzuki-Miyaura coupling is particularly valuable for introducing aryl and heteroaryl moieties.[6][7]
Caption: Workflow for C5-arylation via halogenation and Suzuki coupling.
Protocol 3a: C5-Iodination
This protocol describes the iodination at the C5 position, preparing the substrate for cross-coupling. The N1 and O3 positions should be protected or functionalized prior to this step.
-
Materials:
-
N1, O3-difunctionalized pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the pyrazole starting material in acetonitrile in a flask protected from light.
-
Add N-Iodosuccinimide in one portion.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by LC-MS.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary to yield the C5-iodo pyrazole.
-
Protocol 3b: Suzuki-Miyaura Cross-Coupling
This protocol uses the C5-iodo intermediate to install an aryl group.[8]
-
Materials:
-
C5-iodo pyrazole derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add the C5-iodo pyrazole, arylboronic acid, base (K₃PO₄), and Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C5-aryl pyrazole derivative.
-
Applications in Drug Discovery
The synthetic handles on this compound and its derivatives make it a frequent starting point for the synthesis of biologically active agents.
Table 2: Examples of Bioactive Scaffolds Derived from the Building Block
| Reaction Type | Resulting Scaffold | Biological Target Class | Representative Examples |
| N-Alkylation & Amidation | N-Substituted Aminopyrazoles | Kinase Inhibitors | JNK3 Inhibitors for neurodegenerative diseases.[2] |
| Cyclocondensation | Pyrazolo[3,4-d]pyrimidines | Kinase Inhibitors | EGFR-TK inhibitors for anti-proliferative activity.[5] |
| Multi-step Synthesis | Variously Substituted Pyrazoles | Antiviral Agents | Inhibitors of HCV and HIV replication.[9] |
| N-Arylation & Amidation | N-(1H-pyrazol-4-yl)carboxamides | Kinase Inhibitors | IRAK4 inhibitors for inflammatory diseases.[10] |
Conclusion
This compound is more than a simple heterocyclic compound; it is a sophisticated synthetic tool. Its inherent tautomerism and array of functional groups provide chemists with a reliable and versatile platform for constructing diverse and complex molecular libraries. The ability to selectively functionalize the N1, O3, and C5 positions through robust and scalable protocols, as outlined in this guide, solidifies its role as an indispensable building block in the fields of medicinal chemistry and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate
Authored by a Senior Application Scientist
Abstract
The N-alkylation of pyrazole scaffolds is a fundamental transformation in the synthesis of a vast array of biologically active compounds central to drug discovery and agrochemical development.[1][2][3] Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a versatile building block, but its alkylation presents significant regioselectivity challenges, namely the competition between alkylation at the two different ring nitrogen atoms (N1 and N2) and the potential for O-alkylation at the hydroxyl group.[4][5] This comprehensive guide provides an in-depth analysis of the factors governing the regiochemical outcome of this reaction and presents detailed, field-proven protocols for achieving selective N-alkylation. We will explore classical base-mediated methods, phase-transfer catalysis as a greener alternative, and the Mitsunobu reaction for specific applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The strategic placement of substituents on the pyrazole ring, particularly on the nitrogen atoms, is crucial for modulating the pharmacological properties of the molecule. N-alkylation directly influences factors such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, N-substituted aminopyrazoles are key components of potent kinase inhibitors used in the development of therapies for neurodegenerative diseases.[7] The ability to control the regioselective introduction of alkyl groups onto the pyrazole nitrogen is therefore a critical skill for any synthetic chemist in the life sciences.
The Core Challenge: Understanding and Controlling Regioselectivity
The primary hurdle in the alkylation of this compound is controlling the site of alkylation. This arises from two distinct competitive processes:
-
N1 vs. N2 Alkylation: The two nitrogen atoms in the pyrazole ring possess similar electronic properties, making them both nucleophilic.[8] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[4]
-
N-Alkylation vs. O-Alkylation: The presence of the 3-hydroxy group introduces an additional nucleophilic site. The outcome of the N- vs. O-alkylation is often dictated by the nature of the alkylating agent and the reaction conditions, as explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[5]
The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: Alkylation will generally favor the less sterically hindered nitrogen atom.[8]
-
Electronic Effects: The electron-withdrawing ester group and the electron-donating hydroxyl group influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[4][8]
-
Alkylating Agent: The "hardness" or "softness" of the electrophile is a key determinant. "Hard" electrophiles like dimethyl sulfate tend to favor alkylation on the "harder" oxygen atom, while "soft" electrophiles like ethyl iodide are more likely to react at the "softer" nitrogen atom.[5]
Experimental Protocols
This section provides detailed step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: Classical Base-Mediated N-Alkylation
This is the most conventional approach, utilizing a base to deprotonate the pyrazole, thereby increasing its nucleophilicity towards an alkyl halide. The choice of base and solvent is critical for success.
Caption: Workflow for base-mediated N-alkylation.
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Add powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the stirred solution.
-
Stir the suspension at room temperature for 20-30 minutes to facilitate salt formation.
-
Add the alkylating agent (e.g., ethyl iodide, benzyl bromide, 1.1-1.2 eq.) dropwise to the mixture.
-
Allow the reaction to stir at a temperature ranging from room temperature to 60°C for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomers.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the starting materials and facilitate the Sₙ2 reaction. It must be anhydrous to prevent quenching of the base and unwanted side reactions.
-
Potassium Carbonate: A moderately strong base is often sufficient to deprotonate the pyrazole NH without causing significant hydrolysis of the ester. Stronger bases like sodium hydride (NaH) can also be used but may lead to more side products.[9]
-
Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction.
-
Dropwise Addition: Controls the initial reaction rate and prevents excessive heat generation.
-
Aqueous Workup: Removes the DMF and inorganic salts from the reaction mixture.
-
Column Chromatography: Necessary for the separation of the N1 and N2 regioisomers and any O-alkylated byproduct.
| Parameter | Variation | Expected Outcome on Regioselectivity (N1 vs. N2) |
| Base | K₂CO₃ vs. NaH | NaH may favor the thermodynamically more stable anion, potentially altering the isomer ratio. |
| Solvent | DMF vs. THF | Less polar solvents like THF might enhance the influence of the counter-ion, affecting regioselectivity. |
| Temperature | Room Temp vs. 60°C | Higher temperatures can overcome steric hindrance, potentially leading to a different isomer ratio. |
| Alkylating Agent | Ethyl Iodide vs. Benzyl Bromide | The steric bulk of the alkylating agent can influence which nitrogen is attacked. |
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
PTC is a greener and often more efficient alternative to classical methods.[10] It avoids the need for expensive anhydrous solvents and can often be run at lower temperatures.[11][12] The catalyst, typically a quaternary ammonium salt, transports the pyrazole anion from the solid or aqueous phase into the organic phase where it reacts with the alkylating agent.
Detailed Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq.), powdered potassium carbonate (3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add the alkyl halide (1.2 eq.) and a suitable solvent like acetonitrile or toluene (optional, can be run neat).
-
Stir the mixture vigorously at room temperature to 50°C for 2-8 hours, monitoring by TLC.
-
After completion, add water to dissolve the inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
TBAB: The lipophilic cation pairs with the pyrazole anion, making it soluble in the organic phase.
-
Solid K₂CO₃: Acts as the base, deprotonating the pyrazole at the interface of the phases.
-
Vigorous Stirring: Essential to maximize the interfacial area between the phases, which is crucial for the catalytic cycle.
Protocol 3: Mitsunobu Reaction for N-Alkylation
Caption: Simplified workflow for the Mitsunobu reaction.
Detailed Methodology:
-
To a solution of this compound (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography. It is often beneficial to first precipitate out the triphenylphosphine oxide and hydrazine byproducts by adding a non-polar solvent like diethyl ether and filtering.
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents form the active phosphonium salt intermediate which activates the alcohol for nucleophilic attack by the pyrazole.
-
Anhydrous THF: A common solvent for Mitsunobu reactions that dissolves the reagents well.
-
Low Temperature Addition: The reaction is exothermic, and dropwise addition at 0°C helps to control the reaction rate and minimize side reactions.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are pure and solvents are anhydrous. Increase the equivalents of the base or alkylating agent if starting material remains.
-
Poor Regioselectivity: The N1/N2 ratio can sometimes be influenced by temperature; try running the reaction at a lower temperature. Changing the solvent or the counter-ion of the base (e.g., from K⁺ to Na⁺) can also alter the selectivity.[4]
-
Formation of O-Alkylated Product: If O-alkylation is a significant issue, switch to a "softer" alkylating agent (e.g., use an iodide instead of a bromide or chloride).[5] Alternatively, protecting the hydroxyl group prior to N-alkylation may be necessary.
-
Difficult Purification: If the regioisomers are inseparable by chromatography, consider derivatization of the mixture to facilitate separation, followed by deprotection.
Conclusion
The N-alkylation of this compound is a synthetically valuable yet challenging reaction. A thorough understanding of the interplay between steric and electronic effects, as well as the careful selection of reagents and reaction conditions, is paramount to achieving the desired regiochemical outcome. The protocols detailed in this guide provide a robust starting point for researchers to successfully synthesize N-alkylated pyrazole derivatives for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkylation of Pyrazolones [ch.imperial.ac.uk]
- 15. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 16. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
Application Note: Regioselective Synthesis of Substituted Pyrazoles from Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals. Their synthesis, however, often presents challenges in controlling regioselectivity, leading to mixtures of isomers that are difficult to separate. This application note provides an in-depth guide to the regioselective synthesis of substituted pyrazoles utilizing versatile and reactive enol ether synthons. We will explore the underlying mechanistic principles that govern regioselectivity and provide detailed, field-proven protocols for achieving high regiocontrol through the strategic selection of substrates, reagents, and reaction conditions. This guide is intended to empower researchers to predictably synthesize target pyrazole regioisomers, thereby streamlining drug discovery and development workflows.
Introduction: The Significance and Challenge of Pyrazole Regioselectivity
The pyrazole motif is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in a wide range of interactions with biological targets. Its structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to successful drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.
The classical and most common synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[1][2] When an unsymmetrical 1,3-dielectrophile and a substituted hydrazine are used, the reaction can theoretically yield two different regioisomers. This lack of regiocontrol necessitates tedious purification steps, reduces overall yield, and complicates the establishment of clear structure-activity relationships (SAR).
Enol ethers, particularly "activated" enol ethers bearing electron-withdrawing groups, have emerged as powerful and versatile 3-carbon building blocks for pyrazole synthesis.[3][4][5] They offer a solution to the regioselectivity challenge by creating a defined electronic bias in the 1,3-dielectrophilic partner. The reaction proceeds via a nucleophilic vinylic substitution, followed by an intramolecular cyclization and dehydration/elimination, offering distinct points of control. This guide will focus on leveraging the unique reactivity of enol ethers to achieve predictable and high-yielding regioselective pyrazole syntheses.
The Core Mechanism: A Game of Electrophiles and Nucleophiles
The reaction between an activated enol ether and a hydrazine derivative is a two-step process. Understanding this mechanism is paramount to controlling the regiochemical outcome.
-
Initial Nucleophilic Attack: The hydrazine, acting as a dinucleophile, first attacks one of the electrophilic carbon centers of the enol ether. Activated enol ethers typically possess two electrophilic sites: the carbon β to the alkoxy group (Cβ) and the carbon of the electron-withdrawing group (e.g., a carbonyl carbon).
-
Intramolecular Cyclization & Aromatization: The initial adduct then undergoes an intramolecular cyclization to form a dihydropyrazole (pyrazoline) intermediate, which subsequently aromatizes to the stable pyrazole ring, often through the elimination of the alkoxy group and a molecule of water.
The regioselectivity is determined in the very first step: which nitrogen of the substituted hydrazine attacks which electrophilic carbon of the enol ether.
Visualizing the Mechanistic Pathway
Caption: Generalized reaction pathway for pyrazole synthesis from enol ethers.
Strategies for Achieving Regiocontrol
The key to regioselective synthesis lies in creating a scenario where one reaction pathway is significantly favored over all others. This can be achieved by modulating the electronic and steric properties of the reactants and by careful choice of the reaction conditions.
Strategy 1: Exploiting the Electronic Bias of Asymmetric Enol Ethers
When an enol ether possesses two different electron-withdrawing groups, their relative electrophilicity dictates the site of the initial nucleophilic attack. Generally, a ketone is more electrophilic than an ester.
Consider the reaction of an enol ether derived from a β-ketoester with hydrazine hydrate. The more nucleophilic terminal nitrogen of hydrazine will preferentially attack the more electrophilic ketone carbonyl, leading to a specific regioisomer.[4][6]
Strategy 2: The Influence of the Hydrazine Reagent (Free Base vs. Salt)
A powerful and elegant method for controlling regioselectivity involves the choice of the hydrazine reagent. This is exceptionally well-demonstrated in the synthesis of 1,3- and 1,5-disubstituted pyrazoles from 4-alkoxyvinyl trichloromethyl ketones.[7]
-
Using Arylhydrazine Hydrochloride (Acidic Conditions): When an arylhydrazine hydrochloride salt is used, the reaction medium is acidic. This protonates the carbonyl oxygen of the enone, significantly increasing the electrophilicity of the β-carbon (Cβ) through resonance. The less hindered terminal nitrogen (-NH2) of the arylhydrazine then attacks this highly activated Cβ, leading to the 1,3-disubstituted pyrazole.
-
Using Free Arylhydrazine (Neutral/Basic Conditions): In the absence of acid, the carbonyl carbon is the more electrophilic site. The more nucleophilic terminal nitrogen of the free hydrazine attacks the carbonyl carbon directly. Subsequent cyclization and elimination of the trichloromethyl group and the alkoxy group yield the 1,5-disubstituted pyrazole.[7][8]
This strategy provides a synthetic "switch" to access either regioisomer from the same starting materials, simply by choosing to use the hydrazine salt or the free base.
Visualizing the Hydrazine "Switch"
Caption: Regiocontrol based on the nature of the hydrazine reagent.
Strategy 3: Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and sometimes even altering selectivity.[9][10][11][12][13] In the context of pyrazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. This rapid heating can minimize the formation of side products that may occur under prolonged thermal conditions. While not always a tool for switching regioselectivity, it is a powerful method for efficiently executing a known regioselective transformation.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Regiocontrolled Synthesis of 1,3-Disubstituted Pyrazole-3-carboxylates
This protocol is adapted from the methodology using trichloromethyl enones and arylhydrazine hydrochlorides.[7]
-
Objective: To synthesize Methyl 1-phenyl-5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate.
-
Principle: Acidic conditions provided by the hydrochloride salt activate the β-carbon of the enone for nucleophilic attack, ensuring the formation of the 1,3-regioisomer.
Materials:
-
(E)-methyl 4-methoxy-2-oxo-4-(naphthalen-2-yl)but-3-enoate (1.0 eq)
-
Phenylhydrazine hydrochloride (1.2 eq)
-
Methanol (0.2 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the enone (1.0 eq) in methanol, add phenylhydrazine hydrochloride (1.2 eq).
-
Stir the reaction mixture at reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to afford the pure 1,3-disubstituted pyrazole.
Expected Outcome: This procedure typically provides the target pyrazole in high yield (e.g., 88% reported for a similar substrate) and with excellent regioselectivity.[7]
Protocol 2: Regiocontrolled Synthesis of 1,5-Disubstituted Pyrazole-5-carboxylates
This protocol demonstrates the switch in regioselectivity using the free hydrazine base.[7]
-
Objective: To synthesize the 1,5-regioisomer corresponding to the product in Protocol 1.
-
Principle: Under neutral conditions, the carbonyl carbon is the primary site of electrophilic attack by the more nucleophilic terminal nitrogen of the free hydrazine, leading to the 1,5-regioisomer.
Materials:
-
(E)-methyl 4-methoxy-2-oxo-4-(naphthalen-2-yl)but-3-enoate (1.0 eq)
-
Phenylhydrazine (free base) (1.2 eq)
-
Methanol (0.2 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the enone (1.0 eq) in methanol, add phenylhydrazine (1.2 eq).
-
Stir the reaction mixture at reflux (approx. 65 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product is then purified directly by column chromatography on silica gel (hexane-ethyl acetate gradient) to isolate the pure 1,5-disubstituted pyrazole.
Expected Outcome: This method provides exclusive formation of the 1,5-regioisomer in good to excellent yields (52-83% reported for various substrates).[7]
Data Summary: Regioselectivity Control
| Hydrazine Reagent | Reaction Condition | Primary Electrophilic Site | Resulting Regioisomer | Typical Yield Range |
| Arylhydrazine HCl | Acidic (Reflux in MeOH) | β-Carbon (Cβ) | 1,3-Disubstituted | 37-97%[7] |
| Free Arylhydrazine | Neutral (Reflux in MeOH) | Carbonyl Carbon (C=O) | 1,5-Disubstituted | 52-83%[7] |
Conclusion and Future Outlook
The use of activated enol ethers as precursors for substituted pyrazoles offers a robust and highly controllable synthetic strategy. By understanding the fundamental mechanistic principles of the reaction, chemists can dictate the regiochemical outcome with a high degree of certainty. The choice between a hydrazine salt and its free base provides a particularly powerful and practical method for selectively accessing either the 1,3- or 1,5-disubstituted pyrazole isomers from a common intermediate. Furthermore, the integration of enabling technologies like microwave synthesis can dramatically improve the efficiency of these regioselective transformations.
Future research will likely focus on expanding the substrate scope, developing catalytic enantioselective versions of these reactions, and applying these methodologies to the synthesis of increasingly complex and biologically active pyrazole-containing molecules. The principles outlined in this guide provide a solid foundation for researchers aiming to rationally design and execute the synthesis of specific pyrazole regioisomers for applications in drug discovery and materials science.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 4. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism | Semantic Scholar [semanticscholar.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 12. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate as a Core Scaffold for Novel Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have led to its incorporation into numerous therapeutic agents with a wide range of biological activities.[3][4] In the realm of inflammation, pyrazole derivatives have proven exceptionally valuable, culminating in the development of blockbuster drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][5] These agents offer a significant therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6][7]
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a highly versatile and cost-effective building block for the synthesis of these advanced anti-inflammatory agents.[8][9] Its tautomeric equilibrium between the hydroxy-pyrazole and pyrazolone forms, combined with three distinct functional handles—the N-H group, the C3-hydroxyl, and the C4-ethyl ester—provides medicinal chemists with multiple avenues for structural diversification to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed exploration of synthetic strategies and pharmacological evaluation protocols, leveraging this compound as the foundational starting material for creating a new generation of potent and selective anti-inflammatory compounds.
Part 1: Synthetic Methodologies & Protocols
The strategic functionalization of the this compound core is paramount. The goal is often to synthesize 1,3,5-trisubstituted pyrazoles, which mimic the structural arrangement of known COX-2 inhibitors like Celecoxib and Lonazolac.[5][10] The following protocol outlines a robust, multi-step synthesis of a diarylpyrazole derivative, a key pharmacophore for potent and selective COX-2 inhibition.
Protocol 1: Synthesis of a 1,3-Diaryl-1H-pyrazole-4-carboxylate Derivative
This protocol details a modular approach involving sequential N-arylation and C3-arylation via palladium-catalyzed cross-coupling. The rationale is to install specific aryl groups that are known to interact favorably with the active site of the COX-2 enzyme. For instance, a 4-(methylsulfonyl)phenyl group at the N1 position is a classic feature for achieving COX-2 selectivity.[5]
Caption: Synthetic workflow for diarylpyrazole synthesis.
Step-by-Step Methodology:
-
Step 1: N-Arylation via Buchwald-Hartwig Amination
-
Rationale: To introduce the key N1-aryl substituent, which is crucial for orienting the molecule within the COX-2 active site. The use of a palladium catalyst allows for the efficient formation of the C-N bond under relatively mild conditions.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), 4-bromophenyl methyl sulfone (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.).
-
Add anhydrous, degassed dioxane or toluene as the solvent.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N1-arylated pyrazole intermediate.
-
-
-
Step 2: O-Triflation of the 3-Hydroxy Group
-
Rationale: The hydroxyl group at the C3 position is not a good leaving group. Converting it to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group, activating the C3 position for subsequent palladium-catalyzed cross-coupling reactions.
-
Procedure:
-
Dissolve the N1-arylated pyrazole from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the 3-O-triflyl pyrazole intermediate, which is often used in the next step without further purification.
-
-
-
Step 3: C3-Arylation via Suzuki Cross-Coupling
-
Rationale: The Suzuki coupling is a powerful and versatile method for forming C-C bonds. This step introduces the second aryl moiety at the C3 position, completing the core diarylpyrazole scaffold. The choice of arylboronic acid allows for wide diversification of this part of the molecule.
-
Procedure:
-
Combine the 3-O-triflyl pyrazole intermediate (1.0 eq.), the desired arylboronic acid (e.g., 4-tolylboronic acid, 1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and an aqueous solution of a base (e.g., 2M Na₂CO₃) in a solvent mixture such as dioxane/water.
-
De-gas the mixture by bubbling with N₂ or Ar for 15 minutes.
-
Heat the reaction to 90-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final 1,3-diaryl-1H-pyrazole-4-carboxylate product.
-
-
Part 2: Pharmacological Evaluation Protocols
Once synthesized, the novel pyrazole derivatives must be evaluated for their anti-inflammatory activity and selectivity. This involves a tiered approach, starting with in vitro enzyme assays and progressing to in vivo models of inflammation.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay is critical for determining the potency (IC₅₀ value) and selectivity of the synthesized compounds for the target enzyme, COX-2, over the constitutively expressed COX-1 isoform.
-
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-1 and COX-2 enzymes. The amount of PGE₂ produced is quantified using a competitive Enzyme Immunoassay (EIA).
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds and reference drugs (e.g., Celecoxib, Ibuprofen) dissolved in DMSO
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
PGE₂ EIA Kit
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference drugs.
-
In separate wells of a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), cofactor, and the test compound solution.
-
Pre-incubate the mixture for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further 10-15 minutes at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the PGE₂ concentration in each well using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Table 1: Sample Data for COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Compound X | 55.2 | 0.45 | 122.7 |
| Compound Y | >100 | 1.20 | >83.3 |
| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |
| Ibuprofen (Ref.) | 2.5 | 5.5 | 0.45 |
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely accepted model for evaluating the acute anti-inflammatory activity of novel compounds.[6][7][11][12][13]
-
Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized, biphasic inflammatory response characterized by swelling (edema). The ability of a pre-administered test compound to reduce this swelling is a measure of its in vivo anti-inflammatory efficacy.
-
Methodology Workflow:
Caption: Workflow for the in vivo paw edema assay.
-
Procedure:
-
Animal Handling: Use Wistar rats (150-200g), grouped with n=6 per group. Acclimatize the animals and fast them overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Time = 0).
-
Compound Administration: Administer the test compounds, vehicle (e.g., 0.5% CMC solution), and a reference drug (e.g., Indomethacin, 10 mg/kg) orally (p.o.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Part 3: Mechanistic Insights and Structure-Activity Relationships
The primary mechanism of action for this class of compounds is the selective inhibition of the COX-2 enzyme, which is induced at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1][7]
Caption: Simplified COX-2 inflammatory pathway.
Key Structure-Activity Relationship (SAR) Insights:
-
N1-Aryl Substituent: A para-substituted phenyl ring at the N1 position is critical. A sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group at this position is a hallmark of highly selective COX-2 inhibitors, as it can form a hydrogen bond with a specific histidine residue in a side pocket of the COX-2 active site.[5]
-
C3-Aryl/Alkyl Substituent: The group at the C3 position (or C5 depending on the initial cyclization) also influences activity. Small, electron-donating groups like a tolyl or methoxyphenyl group are often favorable.
-
C4-Substituent: The ethyl carboxylate group at the C4 position can be further modified. Hydrolysis to the carboxylic acid or conversion to an amide can modulate the compound's solubility, cell permeability, and overall pharmacokinetic profile.
By systematically applying the synthetic and pharmacological protocols outlined in this guide, researchers can effectively utilize this compound to discover and develop novel, potent, and selective anti-inflammatory agents with significant therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
Abstract
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-fused heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to applications as kinase inhibitors, anticancer agents, and anxiolytic drugs.[3][4][5] This guide provides a detailed overview of the primary synthetic strategies for preparing pyrazolo[1,5-a]pyrimidines, with a focus on the versatile and widely used aminopyrazole precursors. We will explore the mechanistic underpinnings of these reactions, discuss factors influencing regioselectivity, and provide detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged structure in medicinal chemistry, valued for its rigid, planar geometry and the strategic placement of nitrogen atoms that can serve as hydrogen bond donors and acceptors.[6][7] This unique topology enables it to effectively mimic the purine core, facilitating interactions with the ATP-binding sites of various protein kinases.[4][7] Consequently, this scaffold is a cornerstone in the development of targeted therapies for cancer and other diseases.[2][5][8] Notable drugs and clinical candidates incorporating this core include Zaleplon (hypnotic), Indiplon (sedative), and Dinaciclib (a cyclin-dependent kinase inhibitor).[4]
The synthesis of this scaffold most commonly begins with an appropriately substituted aminopyrazole, which acts as a versatile bis-nucleophilic building block. The choice of the second reactant, a 1,3-bis-electrophile, dictates the substitution pattern on the resulting pyrimidine ring, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6] This document details the most robust and widely adopted methods for this transformation.
Core Synthetic Strategies and Mechanistic Insights
The primary route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 3- or 5-aminopyrazole with a three-carbon biselectrophilic partner.[6] The aminopyrazole possesses two key nucleophilic centers: the exocyclic amino group (NH₂) and the endocyclic pyrazole nitrogen (N1-H). The regiochemical outcome of the cyclization depends on which nitrogen initiates the reaction and which carbonyl or equivalent electrophilic site is attacked first.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
2.1. Strategy 1: Condensation with β-Dicarbonyl Compounds
This is the most classical and frequently employed method for constructing the pyrazolo[1,5-a]pyrimidine core.[2] The reaction involves condensing a 5-aminopyrazole with a β-diketone, β-ketoester, or β-ketoaldehyde.[2][9]
-
Mechanism: The reaction typically proceeds under acidic conditions (e.g., acetic acid, sulfuric acid).[2][9] The acid protonates one of the carbonyl groups of the dicarbonyl compound, enhancing its electrophilicity. The more nucleophilic exocyclic amino group of the pyrazole attacks this activated carbonyl, forming a vinylogous amide or enaminone intermediate after dehydration. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen (N1) onto the second carbonyl group, followed by a final dehydration step to yield the aromatic fused ring system.[2][10]
Caption: Reaction mechanism with β-dicarbonyl compounds.
-
Regioselectivity: With unsymmetrical β-dicarbonyls (like a β-ketoester), the reaction is highly regioselective. The exocyclic amino group preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl. This selectivity ensures a predictable substitution pattern on the final product.[3][9]
-
Advantages: This method is robust, high-yielding, and utilizes readily available starting materials.
-
Limitations: The reaction may require harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[2]
2.2. Strategy 2: Reaction with Enaminones and Chalcones
β-Enaminones and α,β-unsaturated ketones (chalcones) are excellent electrophilic partners for aminopyrazoles. These reactions often proceed under milder conditions than those with β-dicarbonyls.
-
Mechanism: The reaction is believed to start with a Michael-type addition of the exocyclic amino group to the β-carbon of the unsaturated system.[11] This is followed by the elimination of the leaving group (e.g., dimethylamine from an enaminone) and subsequent intramolecular cyclization and dehydration, similar to the dicarbonyl route.[11] One-pot methods have been developed where the enaminone is formed in situ, followed by cyclization.[2][8]
-
Regioselectivity: The orientation of the substituents in the enaminone or chalcone directly controls the substitution pattern of the resulting pyrimidine ring, making this a highly predictable reaction. However, the regioselectivity can be influenced by the substitution on the aminopyrazole itself. For instance, using a 1-NH-5-aminopyrazole can sometimes lead to the isomeric pyrazolo[3,4-b]pyridine via condensation at C-4.[9][12]
-
Advantages: Often proceeds under neutral or mildly basic/acidic conditions. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[1][8][13]
2.3. Strategy 3: Three-Component Reactions
One-pot, three-component reactions (3CR) offer a powerful and efficient approach to generating molecular diversity.[2] A common 3CR involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[2][14]
-
Mechanism: The reaction typically begins with the Knoevenagel condensation of the aldehyde and the active methylene compound to form an arylidene intermediate. The aminopyrazole then undergoes a Michael addition to this electron-deficient alkene. The reaction cascade concludes with an intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization) to afford the final product.[15]
-
Advantages: High atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.[14][15]
-
Limitations: The mechanism can be complex, and side reactions are possible. Optimization of reaction conditions is often required to achieve good yields and selectivity.
Comparison of Synthetic Strategies
| Strategy | Key Reagents | Typical Conditions | Yields | Advantages | Limitations |
| β-Dicarbonyl Condensation | 5-Aminopyrazole, β-diketone, β-ketoester | Acetic acid or mineral acid, reflux | Good to Excellent | Robust, predictable, readily available reagents[2][10] | Can require harsh conditions, limited functional group tolerance[2] |
| Enaminone/Chalcone Reaction | 5-Aminopyrazole, enaminone, chalcone | Reflux in EtOH, DMF, or AcOH; often MW-assisted | Good to Excellent | Milder conditions, high regioselectivity, rapid under MW[8][11][13] | Isomer formation possible with certain substrates[9][12] |
| Three-Component Reaction | Aminopyrazole, aldehyde, active methylene nitrile/ester | Basic or acidic catalyst (e.g., piperidine, boric acid), reflux | Moderate to Good | High efficiency, one-pot, builds complexity quickly[2][14] | Requires careful optimization, potential for side products |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine via β-Diketone Condensation
This protocol is adapted from the general procedure of reacting 5-aminopyrazoles with acetylacetone.[9][16]
-
Materials and Reagents:
-
3-Methyl-1H-pyrazol-5-amine (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (e.g., 0.97 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the aminopyrazole.
-
Add acetylacetone (e.g., 1.1 g, 11 mmol) to the solution dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
A precipitate will form. If precipitation is slow, neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
-
-
Expected Outcome: A crystalline solid. Yields are typically in the range of 70-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
Protocol 2: Microwave-Assisted Synthesis of a 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidine
This protocol is based on efficient microwave-assisted methods using β-enaminones.[1][13]
-
Materials and Reagents:
-
5-Amino-3-phenyl-1H-pyrazole (1.0 eq)
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (a β-enaminone, 1.0 eq)
-
Microwave synthesis vials
-
Microwave reactor
-
-
Procedure:
-
In a 10 mL microwave vial, combine 5-amino-3-phenyl-1H-pyrazole (e.g., 159 mg, 1 mmol) and the β-enaminone (e.g., 175 mg, 1 mmol).
-
Note: This reaction is often performed solvent-free, which is a key advantage of this method.[13]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-140 °C for 15-25 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid is the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
-
-
Expected Outcome: A solid product with yields often exceeding 85%. The solvent-free conditions and short reaction times are significant advantages.[13]
Troubleshooting and Practical Considerations
-
Isomer Formation: The primary challenge in pyrazolo[1,5-a]pyrimidine synthesis is controlling regioselectivity to avoid the formation of undesired isomers like pyrazolo[3,4-b]pyridines.[9] The reaction outcome depends on factors like the substitution pattern of the aminopyrazole (N-substituted vs. N-unsubstituted) and the reaction conditions.[12][17] Careful characterization (e.g., using 2D NMR techniques like HMBC) is crucial to confirm the structure of the product.[17]
-
Low Yields: If yields are low, consider increasing the reaction time, using a more efficient catalyst, or switching to microwave irradiation, which is known to improve yields and reduce reaction times significantly.[8][12]
-
Purification: Products are often crystalline solids amenable to recrystallization. However, if isomers or byproducts are present, column chromatography is the preferred method of purification.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles is a cornerstone of modern medicinal chemistry. The methods described herein, particularly the classical condensation with β-dicarbonyls and modern microwave-assisted reactions with enaminones, provide reliable and versatile pathways to this privileged scaffold. By understanding the underlying mechanisms and factors controlling regioselectivity, researchers can efficiently generate diverse libraries of these compounds for screening in drug discovery programs, continuing the legacy of this important heterocyclic system in the development of new therapeutics.
References
- 1. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
multicomponent reactions for the synthesis of bioactive pyrazole derivatives
Application Notes & Protocols
Topic: Multicomponent Reactions for the Synthesis of Bioactive Pyrazole Derivatives
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability and versatile biological activity make it a cornerstone in drug discovery.[1] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, aligning with the principles of green chemistry through high atom, pot, and step economy (PASE).[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the MCR-based synthesis of bioactive pyrazole derivatives. We delve into the causality behind experimental choices, provide self-validating methodologies, and present mechanistic insights to empower rational design and synthesis of novel therapeutic agents.
Introduction: The Synergy of Pyrazoles and MCRs
Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][8][9][10] The challenge in drug discovery often lies in rapidly generating diverse libraries of these complex heterocycles for structure-activity relationship (SAR) studies. Traditional multi-step syntheses can be time-consuming, resource-intensive, and generate significant waste.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, offer a compelling solution.[7] This approach is not merely about convenience; it represents a paradigm shift in synthetic efficiency. By minimizing intermediate isolation and purification steps, MCRs save time, reduce solvent usage, and often lead to higher overall yields. This guide focuses on the most robust and widely adopted MCRs for generating libraries of bioactive pyrazoles.
Core Mechanistic Principle: The In Situ Knorr Synthesis
Many of the most successful MCRs for pyrazole synthesis are elegant variations of the classic Knorr pyrazole synthesis.[11][12][13] The core transformation involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The ingenuity of the MCR approach lies in the in situ generation of the required 1,3-dicarbonyl equivalent from simpler, commercially available starting materials.
The choice of reactants directly influences the final structure and allows for systematic variation:
-
The N-N Source : Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) are used to form the pyrazole ring. The substituent on the hydrazine dictates the group at the N-1 position of the final product, a critical vector for tuning biological activity.[11]
-
The Carbon Framework : A combination of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an active methylene compound (like malononitrile) are frequently employed to construct the rest of the heterocyclic core.[7][14][15]
Below is a generalized workflow illustrating this convergent strategy.
Caption: Convergent MCR strategy for pyrazole synthesis.
Protocol 1: Four-Component Synthesis of Bioactive Pyrano[2,3-c]pyrazoles
The pyrano[2,3-c]pyrazole scaffold is a fused heterocyclic system frequently associated with potent antimicrobial and anticancer activities.[4][16][17] This four-component reaction is exceptionally robust and serves as an excellent entry point for generating compound libraries. The reaction proceeds cleanly in environmentally benign solvents and often requires only a catalytic amount of a simple base.
Causality and Mechanistic Insight
The reaction is a domino sequence where each step sets the stage for the next, ensuring high selectivity for the desired product.
-
Pyrazolone Formation : Hydrazine hydrate reacts with ethyl acetoacetate to form the 3-methyl-1H-pyrazol-5(4H)-one intermediate. This is a classic Knorr-type condensation.
-
Knoevenagel Condensation : Concurrently, the aromatic aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an electron-deficient alkene (an arylidene malononitrile). This intermediate is a potent Michael acceptor.
-
Michael Addition & Cyclization : The pyrazolone anion acts as a nucleophile in a Michael addition to the Knoevenagel adduct. The resulting intermediate then undergoes a rapid intramolecular cyclization (O-alkylation) followed by tautomerization to yield the stable, aromatic pyrano[2,3-c]pyrazole product.
Caption: Domino sequence in 4-component synthesis.
Detailed Experimental Protocol
This protocol is adapted from established green chemistry procedures.[7][15]
Materials:
-
Aromatic/Heteroaromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethyl acetoacetate (1.0 mmol, 127 µL)
-
Hydrazine hydrate (1.0 mmol, ~50 µL of ~98% solution)
-
Ethanol (5 mL)
-
Piperidine (0.1 mmol, 10 µL) or Triethylamine (0.1 mmol, 14 µL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser.
Procedure:
-
Setup : To a 25 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).
-
Initiation : Begin stirring the mixture at room temperature. Add the hydrazine hydrate (1.0 mmol) followed by the catalytic amount of piperidine or triethylamine.
-
Expertise Note: The order of addition is generally not critical in this specific MCR, but adding the catalyst last ensures all components are present for the domino sequence. Using a mild base like piperidine is sufficient to catalyze both the Knoevenagel and Michael addition steps without promoting unwanted side reactions.
-
-
Reaction : Attach a condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Trustworthiness Note: The reaction often signals its own completion by the formation of a thick precipitate. This visual cue provides an initial, reliable indicator of product formation before TLC confirmation.
-
-
Workup & Purification : After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. The product is often of high purity (>95%) and may not require further purification. If necessary, recrystallization from ethanol can be performed.
-
Characterization : Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Data Summary: Pyrano[2,3-c]pyrazole Synthesis & Bioactivity
The following table summarizes representative results for this four-component synthesis, highlighting the versatility and biological relevance of the products.
| Entry | Aldehyde (R group) | Catalyst | Time (h) | Yield (%) | Reported Bioactivity | Reference |
| 1 | 4-Chlorophenyl | Piperidine | 0.5 | 92% | Antibacterial (S. aureus, B. subtilis) | [15] |
| 2 | 4-Nitrophenyl | Taurine | 2 | 92% | Antibacterial, Antifungal | [15] |
| 3 | 2,4-Dichlorophenyl | Et₂NH | 1 | 78% | Antibacterial (S. aureus, E. faecalis) | [4] |
| 4 | Phenyl | L-tyrosine | 0.5 (MW) | 94% | Antimicrobial | [16] |
| 5 | 3-Nitrophenyl | SnCl₂ | 0.4 (MW) | 88% | Antimicrobial | [16][17] |
MW = Microwave Irradiation
Protocol 2: Three-Component Synthesis of Polysubstituted 1H-Pyrazoles
This protocol provides a direct and operationally simple route to highly functionalized 1,3,4,5-tetrasubstituted pyrazoles, which are excellent scaffolds for SAR exploration.[18] The strategy employs a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization.
Causality and Mechanistic Insight
This reaction cleverly utilizes a diazo compound, generated in situ from a tosylhydrazone, for the cycloaddition step.
-
Knoevenagel Condensation : An aldehyde and a 1,3-dicarbonyl compound (e.g., acetylacetone) react in the presence of a base to form an α,β-unsaturated dicarbonyl intermediate.
-
1,3-Dipolar Cycloaddition : A diazo compound (e.g., ethyl diazoacetate or one generated from a tosylhydrazone) reacts with the unsaturated intermediate in a [3+2] cycloaddition to form a pyrazoline intermediate.
-
Oxidative Aromatization : The pyrazoline intermediate undergoes spontaneous or induced aromatization to the stable pyrazole ring. This step often utilizes molecular oxygen from the air as a green oxidant, eliminating the need for harsh chemical oxidants.[18]
Detailed Experimental Protocol
This protocol is based on the one-pot, three-component coupling developed by Kamal et al.[18]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Tosylhydrazone of an aldehyde/ketone (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
-
Round-bottom flask (25 mL), magnetic stirrer.
Procedure:
-
Setup : In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), the tosylhydrazone (1.1 mmol), and potassium carbonate (2.0 mmol) in DMSO (3 mL).
-
Expertise Note: DMSO is an excellent solvent for this reaction as its high boiling point allows for elevated temperatures, and it can facilitate the final oxidative aromatization step. K₂CO₃ is a crucial base for both the Knoevenagel condensation and the generation of the diazo intermediate from the tosylhydrazone.
-
-
Reaction : Heat the reaction mixture to 80-100 °C in an oil bath. The reaction vessel should be open to the atmosphere (or have a balloon of air) to allow molecular oxygen to participate in the final oxidation step.
-
Monitoring : Stir vigorously and monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).
-
Workup & Purification : After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure polysubstituted pyrazole.
-
Trustworthiness Note: Unlike the precipitation-based workup of Protocol 1, this method typically requires chromatographic purification to separate the product from reaction intermediates and byproducts, ensuring a high degree of purity essential for subsequent biological screening.
-
Conclusion and Future Perspectives
Multicomponent reactions are undeniably a cornerstone of modern medicinal chemistry for the synthesis of bioactive pyrazole derivatives. The protocols detailed herein demonstrate how these elegant, one-pot procedures can be leveraged to rapidly access molecular complexity from simple starting materials.[4][11] The inherent efficiency and compliance with green chemistry principles make MCRs particularly attractive for both academic research and industrial-scale drug development.
Future efforts will likely focus on expanding the scope of MCRs through the design of novel starting materials, the development of more efficient and recyclable catalysts (such as nano-organocatalysts), and their application in diversity-oriented synthesis to explore uncharted chemical space.[12][14] The continued synergy between innovative synthetic chemistry and biological screening will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutic agents.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in bioactive pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
cyclocondensation reactions to form functionalized pyrazoles
An Application Guide to the Synthesis of Functionalized Pyrazoles via Cyclocondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the successful development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the insecticide Fipronil, and the anticoagulant Apixaban.[2][3][4] The continued interest in this scaffold fuels the need for robust and efficient synthetic methodologies to generate structurally diverse pyrazole derivatives for screening and lead optimization.[1][3]
This guide provides an in-depth exploration of cyclocondensation reactions, the cornerstone of pyrazole synthesis. We will move beyond simple procedural lists to dissect the causality behind experimental choices, address common challenges like regioselectivity, and present detailed, field-proven protocols. This document is designed to empower researchers in synthetic and medicinal chemistry to confidently and effectively construct functionalized pyrazole libraries.
Pillar 1: The Knorr Pyrazole Synthesis - The Classic Condensation
The most traditional and widely utilized method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8] Its enduring popularity stems from the ready availability of starting materials and the operational simplicity of the reaction.
Mechanism and Regioselectivity
The reaction is typically acid-catalyzed and proceeds through a well-established mechanism.[8][9] First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[9][10] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[9]
Caption: General mechanism of the Knorr pyrazole synthesis.
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric pyrazoles can be formed.[5][11] The outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions (e.g., pH). The more electrophilic carbonyl (less sterically hindered or adjacent to an electron-withdrawing group) is typically attacked first by the terminal nitrogen of the hydrazine. Careful control of reaction conditions, or the use of pre-formed hydrazones, can provide greater control over the isomeric ratio.[5][6]
Protocol 1: Classical Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol details a standard procedure for synthesizing a simple substituted pyrazole.
Workflow Overview
Caption: Key steps from starting materials to purified product.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates and developing chamber
-
Vacuum filtration setup
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (10 mmol, 1.0 g) and absolute ethanol (20 mL).
-
Reagent Addition: While stirring, add phenylhydrazine (10 mmol, 1.08 g) to the solution. A slight exotherm may be observed. Following this, add 3-4 drops of glacial acetic acid to catalyze the reaction.[10]
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), comparing the reaction mixture to the starting materials. The disappearance of the limiting reagent indicates completion.
-
Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly add 30 mL of cold water to the stirred solution to precipitate the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired 1-phenyl-3,5-dimethylpyrazole as a crystalline solid.
-
Validation: Dry the final product under vacuum, record the final mass to calculate the yield, and confirm its identity and purity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Pillar 2: Expanding the Scope with Alternative Substrates
While the Knorr synthesis is a workhorse, the diversity of functionalized pyrazoles can be greatly expanded by employing other 1,3-dielectrophilic precursors.
From α,β-Unsaturated Carbonyls (Chalcones)
The reaction of α,β-unsaturated ketones and aldehydes (often chalcones) with hydrazines is a powerful alternative.[5][12] This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and condensation to form a pyrazoline intermediate.[6][12] This pyrazoline must then be oxidized to the aromatic pyrazole.[5][6] This oxidation can sometimes occur in situ (e.g., using air as the oxidant) or may require the addition of a specific oxidizing agent.[6]
From Acetylenic Ketones
The cyclocondensation of hydrazines with acetylenic ketones has been known for over a century and provides direct access to pyrazoles without the need for a separate oxidation step.[5][11] However, similar to the Knorr synthesis, this method can also result in a mixture of regioisomers when using unsymmetrical starting materials.[5]
Pillar 3: Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern advancements focus on improving the efficiency and environmental footprint of pyrazole synthesis.[13][14][15]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technology in organic synthesis.[16][17] For pyrazole synthesis, it offers several key advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[18][19]
-
Improved Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products.
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed on solid supports or in the absence of a solvent, reducing chemical waste.[19]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted-1H-pyrazoles
This protocol is adapted from a green chemistry approach for the synthesis of pyrazoles from α,β-unsaturated ketones.[19]
Materials:
-
α,β-Unsaturated ketone (e.g., trans-chalcone) (5 mmol)
-
p-Toluenesulfonhydrazide (tosylhydrazine) (5 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (10 mmol)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Microwave reactor with temperature and power control
-
Pyrex reaction vessel
Procedure:
-
Preparation: In a microwave-safe Pyrex tube, thoroughly mix the α,β-unsaturated ketone (5 mmol), p-toluenesulfonhydrazide (5 mmol), and anhydrous K₂CO₃ (10 mmol).
-
Additive: Add a very small amount of DMF (approx. 150 mg) to aid in energy absorption and create a more uniform slurry.[19]
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 130 °C. The reaction time is typically short (5-15 minutes). The temperature is maintained by modulating the microwave power (5-300 W).[19]
-
Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Summary: Comparative Analysis of Reaction Conditions
The choice of catalyst and conditions can significantly impact the outcome of a pyrazole synthesis. The following table summarizes various approaches, highlighting the versatility of the cyclocondensation method.
| Precursors | Catalyst / Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 1,3-Diketone, Hydrazine | Glacial Acetic Acid | Ethanol | Reflux | 2-4 h | Good | [10] |
| 1,3-Diketone, Hydrazine | Nano-ZnO | None | 100 | 30 min | ~95 | [6] |
| Chalcone, Arylhydrazine | --INVALID-LINK-- (Ionic Liquid) | None | 100 | 2-3 h | ~82 | [5] |
| α,β-Unsaturated Ketone, Tosylhydrazone | K₂CO₃ / Microwave | DMF (cat.) | 130 | 5-15 min | High | [19] |
| 1,3-Diketone, Hydrazine | Amberlyst-70 | Ethanol | Reflux | 1 h | 85-95 | [5] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Hydrazide | Silver Catalyst | Dioxane | 80 | 12 h | 55-98 | [5] |
Conclusion
Cyclocondensation reactions remain the most direct and versatile route to the synthesis of functionalized pyrazoles. From the foundational Knorr synthesis to modern microwave-assisted protocols, these methods provide the chemical tools necessary to access a vast chemical space. By understanding the underlying mechanisms, anticipating challenges like regioselectivity, and leveraging advanced technologies, researchers can efficiently generate novel pyrazole derivatives, accelerating the engine of drug discovery and development.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Comprehensive Guide to the Synthesis of Pyrazole-4-Carboxylic Acid Esters via the Vilsmeier-Haack Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Pyrazole scaffolds are a cornerstone of modern medicinal chemistry and agrochemical development, with derivatives demonstrating a vast range of biological activities.[1][2][3] Pyrazole-4-carboxylic acids and their esters, in particular, serve as critical intermediates for the synthesis of potent enzyme inhibitors, fungicides, and other pharmacologically active agents.[4][5] The Vilsmeier-Haack reaction offers a powerful and versatile methodology for constructing the pyrazole core and introducing functionality at the 4-position.[6][7] This application note provides an in-depth guide to a highly efficient, one-pot synthesis of 1H-pyrazole-4-carboxylic acid esters directly from hydrazones of β-keto esters. We will explore the underlying reaction mechanism, provide detailed step-by-step protocols for both conventional and microwave-assisted synthesis, discuss key optimization parameters, and present a framework for product characterization.
The Vilsmeier-Haack Reaction: Core Principles and Mechanism
The Vilsmeier-Haack (V-H) reaction is fundamentally a formylation reaction that utilizes a potent electrophile known as the Vilsmeier reagent.[8][9] This reagent is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[10]
Formation of the Vilsmeier Reagent: The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[9][11]
Application in Pyrazole Synthesis: While classically used for formylating electron-rich aromatic systems, the V-H reaction is exceptionally useful for the cyclization of specific precursors to form heterocyclic rings.[12][13] In the context of this guide, the Vilsmeier reagent acts not merely as a formylating agent but as a cyclizing agent for hydrazones derived from active methylene compounds, such as β-keto esters. The reaction proceeds via an electrophilic attack on the electron-rich carbon of the hydrazone, leading to intramolecular cyclization and subsequent elimination to yield the stable aromatic pyrazole ring system directly.[1][14]
Below is a diagram illustrating the overall synthetic workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note & Protocols: A Guide to the Synthesis of Novel Heterocyclic Amino Acids from Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids are invaluable tools in chemical biology and drug discovery, serving as unique chiral building blocks, conformational constraints in peptidomimetics, and probes for biological mechanisms.[1] Among these, heterocyclic amino acids, particularly those incorporating the pyrazole moiety, have garnered significant attention due to their diverse pharmacological activities, including roles as receptor antagonists and enzyme inhibitors.[1][2][3][4][5] Pyrazole-containing drugs like Celecoxib and Rimonabant underscore the therapeutic potential of this scaffold.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel pyrazole-based amino acids, utilizing readily accessible pyrazole carboxylates as versatile starting materials. We will explore key synthetic transformations, including the Strecker and Bucherer-Bergs reactions, and delve into modern asymmetric strategies for producing enantiomerically pure compounds, which are critical for clinical development.
Introduction: The Strategic Value of Pyrazole Amino Acids
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, stability, and capacity for hydrogen bonding make it a privileged structure in medicinal chemistry.[3][6] When incorporated into an amino acid framework, the pyrazole ring acts as a rigid, bioisosteric replacement for natural amino acid side chains (e.g., histidine or phenylalanine), or it can introduce entirely new pharmacophoric features. This allows for the precise tuning of a peptide or small molecule's conformation, polarity, and receptor-binding interactions.[1]
Pyrazole carboxylates are ideal precursors for this endeavor.[7][8] They are often straightforward to synthesize via methods like 1,3-dipolar cycloadditions or condensation of hydrazines with 1,3-dicarbonyl compounds, and the carboxylate group provides a versatile chemical handle for elaboration into the desired amino acid functionality.[5] This document outlines the strategic conversion of these carboxylates into key carbonyl intermediates and their subsequent transformation into α-amino acids.
Core Synthetic Strategies: From Carboxylate to Amino Acid
The primary challenge in converting a pyrazole carboxylate to a pyrazole α-amino acid is the one-carbon homologation and introduction of an amino group at the α-position. A robust and highly adaptable strategy involves a two-stage process: first, the conversion of the carboxylate to an aldehyde, and second, the transformation of the aldehyde into the α-amino acid.
Figure 1: General workflow from pyrazole carboxylate to the target amino acid.
The Strecker Synthesis: A Classic Multicomponent Reaction
First reported by Adolph Strecker in 1850, this reaction remains one of the most efficient methods for preparing α-amino acids.[9] It is a three-component reaction involving an aldehyde (or ketone), ammonia, and cyanide. The reaction proceeds through the formation of an imine, which is then attacked by a cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.[10][11]
Causality: The choice of the Strecker synthesis is driven by its operational simplicity and high atom economy. Using the pyrazole carboxaldehyde intermediate, all three components can often be combined in a single pot, leading directly to the aminonitrile precursor.[11] This method is particularly effective for generating a diverse library of racemic compounds for initial biological screening.
Figure 2: Simplified mechanism of the Strecker amino acid synthesis.
The Bucherer-Bergs Reaction
Similar to the Strecker synthesis, the Bucherer-Bergs reaction is a multicomponent synthesis that starts from a carbonyl compound.[12] It utilizes ammonium carbonate and an alkali cyanide (like KCN or NaCN) to produce a hydantoin intermediate.[13][14] This stable heterocyclic intermediate can be isolated and purified before being hydrolyzed under acidic or basic conditions to yield the final amino acid.[15][16]
Causality: The Bucherer-Bergs reaction is advantageous when the aldehyde substrate is sensitive or when the intermediate α-aminonitrile of the Strecker synthesis is unstable. The formation of the highly crystalline and stable hydantoin often simplifies purification. This two-step approach (synthesis then hydrolysis) provides more control over the reaction process compared to the one-pot Strecker synthesis.[15]
Asymmetric Synthesis: The Gateway to Chiral Molecules
For therapeutic applications, controlling the stereochemistry of the α-carbon is paramount. Asymmetric synthesis of pyrazole amino acids can be achieved by several methods, including the use of chiral auxiliaries or, more efficiently, through catalysis. Recent advances have demonstrated the power of organocatalysis, for example, using chiral phosphoric acids to catalyze the addition of nucleophiles to imines, yielding products with high enantioselectivity.[17][18]
Causality: Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Asymmetric catalysis is chosen because it is the most efficient and sustainable method for producing single-enantiomer drugs. A small amount of a chiral catalyst can generate large quantities of the desired chiral product, avoiding the need for stoichiometric chiral reagents and often bypassing tedious chiral resolution steps.[19][20][21]
Detailed Experimental Protocols
Safety Precaution: These protocols involve highly toxic reagents such as potassium cyanide (KCN) and strong reducing agents like lithium aluminum hydride (LiAlH₄). All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. A cyanide antidote kit should be readily available.
Protocol 1: Synthesis of Pyrazole-4-carboxaldehyde
This protocol describes the conversion of a pyrazole carboxylate (ester) to the crucial aldehyde intermediate.
A. Reduction of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate to (1-Phenyl-1H-pyrazol-4-yl)methanol
-
Materials:
-
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add LiAlH₄.
-
Add anhydrous THF to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve the pyrazole carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ slurry via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used directly in the next step.
-
B. Oxidation to 1-Phenyl-1H-pyrazole-4-carboxaldehyde
-
Materials:
-
(1-Phenyl-1H-pyrazol-4-yl)methanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a flask containing a slurry of PCC in anhydrous DCM, add the crude alcohol dissolved in DCM.
-
Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete conversion.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure pyrazole carboxaldehyde.
-
Protocol 2: Racemic Synthesis via Strecker Reaction
-
Materials:
-
1-Phenyl-1H-pyrazole-4-carboxaldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Potassium cyanide (KCN) (1.2 eq) (EXTREME CAUTION!)
-
Methanol (MeOH), Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Part A: α-Aminonitrile Synthesis
-
In a round-bottom flask, dissolve the pyrazole carboxaldehyde in methanol.
-
Add an aqueous solution of NH₄Cl, followed by an aqueous solution of KCN.
-
Seal the flask and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude α-aminonitrile.
-
-
Part B: Hydrolysis to Amino Acid
-
Add concentrated HCl to the crude α-aminonitrile.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the acid.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide or pyridine) to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water and ether, and dry under vacuum.
-
-
Self-Validation: Purification and Characterization
Trustworthy synthesis requires rigorous confirmation of the product's identity and purity.
Purification Techniques
-
Chromatography: Silica gel column chromatography is effective for purifying neutral intermediates like aldehydes and protected amino acids.
-
Recrystallization: The final amino acid product is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Chiral Resolution: For racemic mixtures, separation of enantiomers can be achieved via preparative chiral HPLC or by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization.[22]
Analytical Characterization
A combination of spectroscopic methods is essential to confirm the structure of the newly synthesized pyrazole amino acid.[23][24][25]
| Technique | Purpose | Expected Observations for a Pyrazole Amino Acid |
| ¹H NMR | Structural elucidation and proton environment analysis. | - Singlets/doublets in the aromatic region (7-8.5 ppm) for pyrazole ring protons. - A signal (triplet or quartet) around 4-5 ppm for the α-proton (CH). - Broad signals for the amine (NH₂) and carboxylic acid (OH) protons.[26][27] |
| ¹³C NMR | Carbon skeleton confirmation. | - Signals in the aromatic region (110-150 ppm) for pyrazole carbons. - A signal around 50-65 ppm for the α-carbon. - A signal around 170-180 ppm for the carbonyl carbon of the carboxylic acid.[27] |
| IR Spectroscopy | Functional group identification. | - Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). - N-H stretches from the amine group (~3300-3400 cm⁻¹). - Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).[26] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination and molecular formula confirmation. | The measured m/z value should match the calculated exact mass of the target molecule to within 5 ppm. |
| Chiral HPLC | Determination of enantiomeric purity (for asymmetric synthesis). | For a successful asymmetric synthesis, one enantiomer's peak should be significantly larger than the other, allowing for calculation of enantiomeric excess (ee). |
References
- 1. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistnotes.com [chemistnotes.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]
- 16. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 20. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. ijtsrd.com [ijtsrd.com]
- 25. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the purification of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile heterocyclic compound. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate initial purification strategy for crude this compound?
A1: For a solid crude product, recrystallization is often the most effective and efficient initial purification technique. This compound's polarity, due to the hydroxyl group and the pyrazole ring, suggests that polar solvents should be effective. A highly recommended starting point is ethanol or a mixed solvent system involving ethanol.[1]
Q2: My compound appears as an oil or fails to crystallize from solution. What should I do?
A2: "Oiling out" is a common issue, particularly with polar compounds. It occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to induce crystallization:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Adjust the solvent system: If using a single solvent, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol) and then slowly add a "poor" solvent (in which it is less soluble, like hexane or water) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
Q3: What are the typical solvent systems for column chromatography of this compound?
A3: Silica gel column chromatography is a powerful technique for purifying this compound, especially for removing closely related impurities. Based on the polarity of the target molecule and purification of similar pyrazole derivatives, effective eluent systems include gradients of ethyl acetate in hexane or ethyl acetate in dichloromethane .[2][3] A typical starting point would be a low percentage of ethyl acetate, gradually increasing the polarity to elute the desired compound. For instance, a gradient of 0-30% ethyl acetate in isohexanes has been successfully used for a similar pyrazole derivative.[3]
Q4: What are the likely impurities I might encounter?
A4: Impurities often depend on the synthetic route. Common impurities in pyrazole synthesis can include:
-
Unreacted starting materials: Such as diethyl ethoxymethylenemalonate and hydrazine hydrate.
-
Regioisomers: The formation of the isomeric ethyl 5-hydroxy-1H-pyrazole-4-carboxylate is a common side product in pyrazole synthesis.[4]
-
By-products from side reactions: Depending on the reaction conditions, various side products can form.
Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help in identifying the number of components in your crude product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the solution by carefully evaporating some of the solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a different solvent or a mixed solvent system.- Pre-heat the funnel and filter paper for hot filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
| Crystals are very fine | - The solution cooled too quickly. | - Allow the solution to cool slowly at room temperature before moving to an ice bath. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system.- Column was not packed properly.- The sample was overloaded. | - Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Repack the column carefully, ensuring a level and compact bed of silica gel.- Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). |
| Compound is eluting too quickly | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a starting point and may require optimization based on the purity of your crude material.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity according to your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization "Oiling Out"
Caption: Stepwise approach to address "oiling out".
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis, particularly the control of regioselectivity when using unsymmetrical precursors, presents significant challenges.[3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles, improve yields, and achieve high regioselectivity in your reactions.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of substituted pyrazoles, most commonly via the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]
Q1: My reaction is producing a mixture of regioisomers. How can I control the outcome?
Probable Cause: The formation of a regioisomeric mixture is the most frequent challenge and arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3][6] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products that are often difficult to separate.[3][7][8]
In-depth Explanation: The regiochemical outcome is a delicate balance of several competing factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. An electron-withdrawing group (EWG) near one carbonyl will make it a harder electrophile (less reactive to nucleophilic attack), while an electron-donating group (EDG) will make it a softer electrophile. The substituted hydrazine's N1 atom is generally the more nucleophilic nitrogen. Under neutral or basic conditions, it will preferentially attack the more electrophilic (harder) carbonyl carbon.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, forcing the reaction to occur at the less sterically hindered carbonyl center.[3]
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most influential and tunable factor.[3]
-
pH Control: Acidic conditions protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms. The N2 nitrogen becomes more nucleophilic, which can reverse the selectivity compared to neutral/basic conditions.[3]
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize intermediates and transition states differently, thereby influencing the kinetic vs. thermodynamic product ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[7] Aprotic dipolar solvents (e.g., N,N-dimethylacetamide) have also given better results than traditional protic solvents like ethanol.[9]
-
Solutions & Optimization Strategies:
-
pH Adjustment:
-
Acidic Conditions: Add a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., LiClO₄).[6] This protonates the carbonyl, activating it, and alters the hydrazine's nucleophilicity, often favoring the formation of one isomer.
-
Basic Conditions: Use a base like K₂CO₃ or NaH.[6] This can deprotonate the 1,3-dicarbonyl to form an enolate, changing the reaction pathway.
-
-
Solvent Screening:
-
Systematically screen a panel of solvents with varying polarities (e.g., Ethanol, TFE, HFIP, DMAc, THF, Toluene).[6][7]
-
Insight: Fluorinated alcohols can stabilize key intermediates through hydrogen bonding, which can significantly enhance the energy difference between the two competing reaction pathways, leading to higher selectivity.[7]
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.
-
Conversely, higher temperatures (reflux) may favor the thermodynamically more stable isomer.
-
-
Strategic Use of Catalysts:
Q2: The reaction yield is very low, or the reaction is not proceeding to completion.
Probable Cause: Low yields can stem from several issues including inactive starting materials, suboptimal reaction conditions, or decomposition of products/intermediates.
Solutions & Optimization Strategies:
-
Catalyst Requirement: Many pyrazole syntheses require a catalyst to proceed efficiently. Reactions attempted without any catalyst may not proceed at all.[6]
-
Action: Introduce a suitable acid or Lewis acid catalyst as discussed in Q1.
-
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can drastically reduce reaction times from hours to minutes and often leads to higher yields and better selectivity by providing uniform, rapid heating.[2][10][11][12]
-
One-Pot Procedures: If your 1,3-dicarbonyl is unstable or difficult to isolate, consider an in situ generation approach. You can synthesize the dicarbonyl from a ketone and an acid chloride and then add the hydrazine directly to the same pot without purification of the intermediate.[6][13]
-
Reagent Purity: Ensure the purity of your hydrazine derivative. Hydrazine salts (e.g., hydrochloride) are often more stable and can be used directly, sometimes improving results.
Q3: I am having difficulty separating the resulting regioisomers.
Probable Cause: Regioisomers of pyrazoles often have very similar physical properties (polarity, boiling point), making their separation by standard techniques like column chromatography challenging.[6][8]
Solutions & Optimization Strategies:
-
Chromatography Optimization:
-
Systematic Solvent Screening: Instead of standard ethyl acetate/hexane systems, explore other solvent systems. Sometimes a small addition of a third solvent (e.g., dichloromethane, methanol) can improve separation.
-
Alternative Stationary Phases: If silica gel is ineffective, consider alumina or reverse-phase silica.
-
-
Crystallization:
-
Acid Addition Salt Formation: A highly effective but often overlooked method is to convert the mixture of pyrazole bases into their acid addition salts (e.g., hydrochlorides, sulfates).[14][15] The different regioisomers' salts may have significantly different solubilities, allowing one to be selectively crystallized from a suitable solvent. The pure pyrazole base can then be recovered by neutralization.
-
-
Derivatization: If separation remains impossible, consider derivatizing the mixture. A reaction at a position that differs between the two isomers might introduce a significant physical property difference, allowing for separation. The protecting/directing group can then be removed.
II. Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Knorr pyrazole synthesis? A: The reaction proceeds via a cyclocondensation mechanism.[6] First, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate, which then dehydrates to form a hydrazone. The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate that dehydrates to form the aromatic pyrazole ring.[4][16] The regioselectivity is determined in the very first step—which carbonyl is attacked initially.
Q: Are there alternative methods to the 1,3-dicarbonyl route for controlling regioselectivity? A: Yes, several other methods provide excellent regiocontrol:
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne.[1][9] The regioselectivity is often high and predictable based on the electronics of the substituents on both components. For example, using N-tosylhydrazones (which generate diazo compounds in situ) with bromovinyl acetals (as alkyne surrogates) provides a highly regioselective route to 3,5-disubstituted pyrazoles.[17][18]
-
Reaction with α,β-Unsaturated Carbonyls: The reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones) can also yield pyrazoles, often proceeding through a pyrazoline intermediate which is then oxidized.[9]
-
Multicomponent Reactions: One-pot reactions involving three or more components can build the pyrazole ring with high regioselectivity, often avoiding the need to pre-form an unsymmetrical intermediate.[19]
Q: How do electron-withdrawing groups (EWGs) like -CF₃ affect regioselectivity? A: A strong EWG like a trifluoromethyl group (-CF₃) on the dicarbonyl backbone has a profound directing effect. It significantly increases the electrophilicity of the adjacent carbonyl carbon, making it the primary site of nucleophilic attack by the hydrazine. This often leads to excellent regioselectivity, forming the pyrazole isomer where the hydrazine substituent is distant from the EWG.[9]
III. Visualizing Reaction Control
The following diagrams illustrate the key decision points and influencing factors in achieving regioselective pyrazole synthesis.
Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.
IV. Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis using Fluorinated Alcohols
This protocol is adapted from methodologies that demonstrate improved regioselectivity through the use of fluorinated solvents.[7]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent (approx. 0.1-0.2 M concentration).
-
Hydrazine Addition: Add the substituted hydrazine or hydrazine salt (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Regioisomers via Acid Salt Crystallization
This protocol provides a method for separating stubborn regioisomeric mixtures.[14][15]
-
Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, isopropanol).
-
Acidification: While stirring, add an equimolar amount of a concentrated acid (e.g., hydrochloric acid, sulfuric acid) dropwise. The acid should correspond to the total moles of pyrazoles in the mixture.
-
Crystallization: The acid addition salt of one regioisomer may precipitate immediately. If not, cool the solution in an ice bath or store it at low temperature (e.g., 4 °C) to induce crystallization. The process can be aided by scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Recovery of Pure Isomer: Suspend the isolated salt in water and neutralize with a base (e.g., saturated NaHCO₃ solution) until the solution is basic. Extract the free pyrazole base with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the pure regioisomer. The other isomer can often be recovered from the mother liquor.
V. Data Summary Table
The following table summarizes typical results illustrating the impact of reaction conditions on regioselectivity, based on literature examples.
| 1,3-Dicarbonyl (R¹/R³) | Hydrazine | Solvent | Conditions | Regioisomer Ratio (A:B) | Reference |
| CF₃COCH₂COPh | PhNHNH₂ | EtOH | Reflux | >99:1 | [9] |
| MeCOCH₂COCF₃ | MeNHNH₂ | EtOH | RT | 85:15 | [7] |
| MeCOCH₂COCF₃ | MeNHNH₂ | TFE | RT | >98:2 | [7] |
| MeCOCH₂COPh | PhNHNH₂ | DMAc | RT | >98:2 | [6] |
| MeCOCH₂COPh | PhNHNH₂ | EtOH | Acid cat. | 1: >99 | [3] |
Table depicts illustrative data; actual results will vary with specific substrates.
VI. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. --INVALID-LINK--
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. --INVALID-LINK--
-
Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH. --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
An In-depth Technical Guide to the Chemical Properties of Pyrazole. (n.d.). Benchchem. --INVALID-LINK--
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. --INVALID-LINK--
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem. --INVALID-LINK--
-
Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. --INVALID-LINK--
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. --INVALID-LINK--
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. --INVALID-LINK--
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. --INVALID-LINK--
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. --INVALID-LINK--
-
Process for the purification of pyrazoles. (n.d.). Google Patents. --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. --INVALID-LINK--
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. --INVALID-LINK--
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. --INVALID-LINK--
-
Method for purifying pyrazoles. (n.d.). Google Patents. --INVALID-LINK--
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. --INVALID-LINK--
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. --INVALID-LINK--
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. --INVALID-LINK--
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. --INVALID-LINK--
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. --INVALID-LINK--
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. --INVALID-LINK--
-
Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem. --INVALID-LINK--
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025). ResearchGate. --INVALID-LINK--
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
-
synthesis of pyrazoles. (2019). YouTube. --INVALID-LINK--
-
Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (n.d.). ACS Publications. --INVALID-LINK--
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. --INVALID-LINK--
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: Managing Side Reactions in Pyrazole Synthesis >
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during the synthesis of pyrazole derivatives. This resource moves beyond simple protocols to explain the underlying chemical principles governing side reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab. Each question is framed as a common observational problem, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of two isomeric pyrazoles that are difficult to separate. How can I control the regioselectivity?
Expert Analysis: This is the most frequent challenge in pyrazole synthesis, particularly in the Knorr synthesis and related methods.[1][2][3] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
-
Causality:
-
Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of initial attack by the most nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups (like -CF₃) activate a nearby carbonyl, making it more susceptible to attack.[1][4]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[1]
-
Reaction Conditions (pH): This is your most powerful tool for control. Under acidic conditions, the hydrazine is protonated, and the reaction course can be altered. In neutral or basic conditions, the relative nucleophilicity of the hydrazine nitrogens dictates the initial attack.[1] For instance, in arylhydrazines, the primary amine is typically the more nucleophilic site.[4]
-
Troubleshooting Protocol: Influencing Regioselectivity
-
pH Modification:
-
Acidic Conditions: Add a catalytic amount of a mineral acid (e.g., H₂SO₄) or an organic acid (e.g., acetic acid).[3][5][6] This can protonate one of the hydrazine nitrogens, altering its nucleophilicity and potentially reversing the selectivity observed under neutral conditions.[1]
-
Basic Conditions: Employ a non-nucleophilic base to deprotonate the pyrazole precursor, which can influence the cyclization step.
-
-
Solvent Optimization:
-
The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states.
-
It has been demonstrated that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer, often reversing the outcome seen in standard solvents like ethanol.[7]
-
-
Temperature Control:
-
Run the reaction at a lower temperature. While this may slow the reaction rate, it can increase the kinetic preference for the formation of one regioisomer over the other.
-
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting regioisomer formation.
Question 2: My reaction is producing a significant amount of an N-alkylated pyrazole isomer when I am expecting C-alkylation, or vice-versa. How do I control the site of alkylation?
Expert Analysis: Pyrazole is an amphoteric molecule, possessing both a weakly acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2).[8] The N1 nitrogen can be easily deprotonated by a base, creating a nucleophilic anion that readily reacts with electrophiles like alkyl halides.[9] This N-alkylation often competes with C-alkylation, especially at the C4 position, which is electron-rich.[9] The regioselectivity of alkylation is a common challenge.[10][11]
-
Causality:
-
N-Alkylation: This is often the thermodynamically favored pathway. In the presence of a base, the N-H proton is removed, and the resulting pyrazolate anion attacks the alkylating agent. This typically leads to a mixture of N1 and N2 alkylated products in unsymmetrical pyrazoles.[10]
-
C-Alkylation: Electrophilic substitution, including alkylation, preferentially occurs at the C4 position due to the electronic distribution in the aromatic ring.[9] This pathway is favored under different conditions, often involving electrophilic activation.
-
Troubleshooting Protocol: Directing Alkylation
-
For Selective N-Alkylation:
-
Base Selection: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to fully deprotonate the pyrazole N-H.[12] This ensures the formation of the pyrazolate anion, which strongly favors reaction at the nitrogen atoms.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the pyrazolate salt and facilitate the Sₙ2 reaction with the alkyl halide.
-
Regiocontrol: Achieving selectivity between N1 and N2 on an unsymmetrical pyrazole can be difficult. The outcome is influenced by sterics (bulky alkylating agents may favor the less hindered nitrogen) and the nature of the counter-ion.[10]
-
-
For Selective C-Alkylation (e.g., Friedel-Crafts type):
-
Reaction Type: Employ conditions that favor electrophilic aromatic substitution. This typically involves reacting the pyrazole with an alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Protecting Groups: If N-alkylation is a persistent side reaction, protect the N-H position first. A removable protecting group like a Boc group can be installed, directing the alkylation to the carbon positions. The protecting group can then be removed in a subsequent step.
-
Data Summary: Conditions for Selective Alkylation
| Target Position | Reaction Type | Reagents | Catalyst | Solvent | Common Side Products |
| N1 / N2 | Nucleophilic Substitution | Alkyl Halide | Base (K₂CO₃, NaH) | DMF, DMSO | Isomeric mixture of N-alkylated pyrazoles |
| C4 | Electrophilic Substitution | Alkyl Halide | Lewis Acid (AlCl₃) | CS₂, CH₂Cl₂ | N-Alkylated pyrazoles, poly-alkylation |
Question 3: My reaction mixture is turning into a dark, intractable tar, and I am getting very low yields of the desired pyrazole. What is causing this polymerization?
Expert Analysis: The formation of tar or polymeric material is often a sign of uncontrolled side reactions, which can be particularly prevalent in syntheses involving highly reactive starting materials like α,β-unsaturated aldehydes or ketones.[9]
-
Causality:
-
Michael Addition: Hydrazine can act as a bis-nucleophile. If it reacts with an α,β-unsaturated carbonyl compound, it can undergo Michael addition at the β-position, leading to oligomers or polymers instead of the desired 5-membered ring.
-
Self-Condensation: The 1,3-dicarbonyl starting materials can self-condense under harsh acidic or basic conditions, leading to complex mixtures.
-
Oxidation: Pyrazole rings themselves are generally stable to oxidation, but side chains can be susceptible.[9] The starting materials or intermediates, however, might be sensitive to air oxidation, especially at elevated temperatures, leading to decomposition and tar formation.
-
Excessive Heat: Many pyrazole syntheses are exothermic. Uncontrolled temperature can accelerate side reactions and decomposition.
-
Troubleshooting Protocol: Preventing Polymerization
-
Control the Rate of Addition: Add the hydrazine derivative slowly and at a reduced temperature (e.g., 0 °C) to the solution of the dicarbonyl compound. This minimizes high local concentrations of the nucleophile and helps to control the exotherm.
-
Optimize Temperature: Do not overheat the reaction. Many Knorr-type syntheses proceed efficiently at room temperature or with gentle heating (e.g., 80-100°C).[5] Monitor the internal temperature of the reaction.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, run the reaction under an inert atmosphere of nitrogen or argon to prevent air-oxidation of starting materials or intermediates.
-
pH Control: Avoid excessively strong acids or bases, which can catalyze self-condensation of the starting materials. Catalytic amounts of acid are often sufficient.[6]
-
Purification of Starting Materials: Ensure your 1,3-dicarbonyl compounds and hydrazines are pure. Impurities can sometimes initiate or catalyze polymerization.
Experimental Workflow to Minimize Tar Formation
Caption: Step-by-step protocol to mitigate polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the classic Knorr Pyrazole Synthesis? A: The Knorr synthesis, first reported in 1883, is a fundamental method for preparing pyrazoles.[13] It involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[6][14][15]
Q2: My pyrazole product is difficult to purify. What are some effective purification strategies? A: Purification can be challenging due to the presence of regioisomers or other byproducts.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. One purification technique involves dissolving the crude product in an organic solvent and extracting it with an aqueous acid. This will move the pyrazole into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[16][17]
-
Chromatography: Silica gel column chromatography is a standard method. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective for separating pyrazole products from less polar starting materials and non-polar byproducts.
Q3: Can I synthesize a pyrazole without using a 1,3-dicarbonyl compound? A: Yes, there are several alternative methods. One common approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[14][18] Another method involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, which initially form pyrazolines that can then be oxidized to pyrazoles.[4][9][13]
Q4: How does the substituent on a phenylhydrazine affect the reaction? A: Electron-donating groups on the phenyl ring will increase the nucleophilicity of the hydrazine, potentially speeding up the reaction. Conversely, strong electron-withdrawing groups will decrease nucleophilicity and may require more forcing conditions. These substituents can also exert steric and electronic effects that influence the regiochemical outcome of the reaction with an unsymmetrical dicarbonyl.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis Using Hydrazine
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing hydrazine-based methods for the synthesis of pyrazole derivatives. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Q1: I am performing a Knorr pyrazole synthesis with a 1,3-dicarbonyl compound and hydrazine hydrate, but I'm getting a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Knorr synthesis are a common issue and can stem from several factors. Let's break down the potential culprits and solutions:
-
Insufficient Reaction Rate: The condensation of hydrazine with a 1,3-dicarbonyl compound can be slow at room temperature.[1][2]
-
Catalyst Absence or Inefficiency: While some Knorr reactions proceed without a catalyst, an acid catalyst is often crucial for activating the carbonyl groups for nucleophilic attack by hydrazine.[5][6][7]
-
Solution: Add a catalytic amount of a Brønsted acid like acetic acid or a Lewis acid.[1][2][8] The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic.[8][9] However, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[10] Therefore, optimizing the amount of acid is key.
-
-
Purity of Starting Materials: Hydrazine, in particular, can degrade over time. Impurities in either the 1,3-dicarbonyl or the hydrazine can lead to side reactions and lower the yield of the desired pyrazole.[3]
-
Solution: Ensure you are using high-purity starting materials. If the purity is questionable, consider purifying the 1,3-dicarbonyl compound by distillation or recrystallization. Use fresh, high-quality hydrazine hydrate.
-
-
Incomplete Cyclization/Dehydration: The final step of the Knorr synthesis is the dehydration of a cyclic intermediate to form the aromatic pyrazole ring.[11] This step can sometimes be the rate-limiting step.
-
Solution: The addition of a dehydrating agent or ensuring the removal of water (e.g., using a Dean-Stark apparatus for higher boiling point solvents) can facilitate this final step. Acid catalysts also promote the dehydration step.[12]
-
Issue 2: Formation of Multiple Products (Regioisomers)
Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and my final product is a mixture of two isomers that are difficult to separate. How can I control the regioselectivity of the reaction?
A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls.[1][3] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[5][6]
-
Understanding the Selectivity: The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups. The more electrophilic (less sterically hindered) carbonyl group is generally attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
-
Strategies for Control:
-
pH Control: The pH of the reaction medium can influence which carbonyl is more readily protonated and thus more activated. Careful optimization of the acid catalyst and its concentration can sometimes favor one regioisomer over the other.[9]
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound (keto-enol forms) and the transition state energies of the two possible reaction pathways. Experimenting with different solvents (e.g., protic vs. aprotic) may improve regioselectivity.
-
Temperature Optimization: Reaction temperature can also play a role. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
-
"One-Pot" Synthesis from Ketones: A highly effective method involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine.[1][13] This approach can offer excellent regioselectivity and is often very rapid.[1]
-
| Parameter | Recommendation for Controlling Regioselectivity | Rationale |
| pH | Careful titration of acid catalyst | Influences the protonation equilibrium of the two carbonyl groups.[9] |
| Solvent | Screen polar protic and aprotic solvents | Can alter the keto-enol tautomerism and transition state energies. |
| Temperature | Lower temperatures may favor kinetic product | Can exploit differences in activation energies for the two reaction pathways. |
| Synthetic Strategy | In situ generation of 1,3-diketone | Can provide high regioselectivity in a "one-pot" procedure.[1][13] |
Issue 3: Product Discoloration and Purification Challenges
Q3: My crude pyrazole product is a dark, oily substance, and I'm having trouble purifying it by recrystallization. What causes this discoloration and what are the best purification strategies?
A3: Discoloration, often appearing as a yellow or red hue, is a frequent observation in pyrazole synthesis, particularly when using hydrazines.[14]
-
Causes of Discoloration:
-
Hydrazine Decomposition: Hydrazine and its derivatives can be unstable and may decompose, leading to colored impurities.[14]
-
Side Reactions: Incomplete reactions or the formation of byproducts can contribute to the colored nature of the crude product.
-
Air Oxidation: Some intermediates or the final pyrazole product might be susceptible to air oxidation, especially at elevated temperatures.[3]
-
-
Purification Strategies:
-
Silica Gel Chromatography: This is often the most effective method for removing colored impurities and separating the desired product from side products. A silica plug followed by a full column chromatography can be very effective.[14]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated by an acid to form a water-soluble salt. This allows for the separation from non-basic, organic-soluble impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Recrystallization: While challenging with oily products, it can be attempted after initial purification by chromatography. A solvent screen is crucial to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation and subsequent discoloration.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[11] The generally accepted mechanism, which is often acid-catalyzed, involves the following key steps:
-
Imine/Hydrazone Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or hydrazone intermediate.[2][5][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[5][6][11]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[11]
Q2: What are the common starting materials for pyrazole synthesis using hydrazine?
A2: The most common precursors for pyrazole synthesis involving hydrazine are 1,3-difunctional compounds. These include:
-
β-Ketoesters: These react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles.[2]
-
α,β-Unsaturated Ketones and Aldehydes: These react with hydrazine, often leading to pyrazoline intermediates which can then be oxidized to pyrazoles.[1][12]
-
Acetylenic Ketones: These can also react with hydrazines, although they may yield a mixture of regioisomers.[1]
Q3: Are there any safety precautions I should be aware of when working with hydrazine?
A3: Yes, absolutely. Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: Can I use microwave irradiation to accelerate my pyrazole synthesis?
A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of pyrazoles, often leading to significantly reduced reaction times and improved yields.[15] The use of microwave irradiation can be particularly beneficial for sluggish reactions or for developing more environmentally friendly protocols.[15]
Experimental Protocols & Workflows
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a starting point for the synthesis of a simple pyrazole. Optimization will likely be necessary for different substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 1-propanol, or glacial acetic acid).[2]
-
Reagent Addition: Add hydrazine hydrate (1.0-2.0 equivalents) to the solution.[2] If catalysis is required, add a few drops of glacial acetic acid.[2]
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[2] If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Nucleophilic Aromatic Substitution on Pyrazoles: A Technical Support Center
Welcome to the Technical Support Center dedicated to overcoming the complexities of nucleophilic aromatic substitution (SNAr) on pyrazole systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage the versatile pyrazole scaffold in their synthetic endeavors. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the success of your SNAr reactions on this unique heterocyclic core.
The Pyrazole Predicament in SNAr Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique set of challenges in nucleophilic aromatic substitution. Unlike electron-deficient aromatic systems that readily undergo SNAr, the pyrazole nucleus is inherently electron-rich, rendering it less susceptible to nucleophilic attack.[1] Successful SNAr on pyrazoles is therefore contingent on the presence of activating electron-withdrawing groups (EWGs) and careful optimization of reaction conditions. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions researchers often have when approaching SNAr reactions on pyrazoles.
Q1: Why is my pyrazole substrate unreactive in an SNAr reaction?
A1: The inherent electron-rich nature of the pyrazole ring often leads to low reactivity towards nucleophiles.[1] For a successful SNAr reaction, the pyrazole ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or formyl (-CHO) group.[1] The position of this EWG relative to the leaving group is critical for activating the substitution site.
Q2: What is the best position for an electron-withdrawing group to activate my pyrazole for SNAr?
A2: The EWG is most effective when it can stabilize the negative charge of the Meisenheimer intermediate through resonance. For pyrazoles, an EWG at the C4 position can effectively activate a leaving group at the C3 or C5 position. Similarly, an EWG at the C5 position can activate a leaving group at the C4 position. The key is to have the EWG in conjugation with the reaction center.
Q3: How do I control regioselectivity when I have two potential leaving groups on my pyrazole ring?
A3: Regioselectivity in pyrazoles with multiple leaving groups is influenced by a combination of electronic and steric factors. Generally, the leaving group at the most electron-deficient carbon will be substituted preferentially. Computational tools like LUMO (Lowest Unoccupied Molecular Orbital) analysis can help predict the more reactive site.[2] Additionally, the choice of solvent and base can significantly impact the regiochemical outcome.[3][4]
Q4: Can I perform SNAr on an N-H pyrazole?
A4: Yes, but with caution. The acidic proton on the nitrogen of an N-H pyrazole can be deprotonated by the nucleophile or the base in the reaction mixture. This can lead to N-arylation or N-alkylation as a side reaction.[5] It is often advisable to protect the N-H position with a suitable protecting group before carrying out the SNAr reaction on the carbon framework, unless N-substitution is the desired outcome.
Q5: What are some common side reactions to watch out for?
A5: Besides the desired SNAr product, you might observe the formation of regioisomers, N-substitution products (in N-H pyrazoles), and decomposition of starting materials, especially under harsh reaction conditions.[6] In some cases, ring-opening of the pyrazole can occur, particularly with very strong bases.
Troubleshooting Guide: Common Issues and Solutions in Pyrazole SNAr
This table provides a systematic approach to troubleshooting common problems encountered during nucleophilic aromatic substitution on pyrazoles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the pyrazole ring: The electron-withdrawing group (EWG) may be too weak or improperly positioned. 2. Poor leaving group: The chosen leaving group (e.g., -Cl, -Br) may not be sufficiently labile under the reaction conditions. 3. Low reaction temperature: The activation energy for the reaction may not be reached. 4. Steric hindrance: Bulky substituents near the reaction site can impede the approach of the nucleophile.[7][8] | 1. Enhance activation: Introduce a stronger EWG (e.g., -NO2) conjugated to the leaving group. 2. Improve the leaving group: Switch to a more reactive leaving group (e.g., -F or a sulfonate). 3. Increase temperature: Gradually increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[9][10][11][12] 4. Modify the substrate: If possible, use a less sterically hindered substrate or a smaller nucleophile. |
| Formation of Regioisomers | 1. Multiple reactive sites: The pyrazole may have more than one potential leaving group at similarly activated positions. 2. Tautomerization of the pyrazole: For N-H pyrazoles, tautomerization can lead to different reactive species in solution. 3. Reaction conditions favoring multiple pathways: The choice of solvent and base can influence the selectivity.[3][4] | 1. Optimize reaction conditions: Screen different solvents of varying polarity and coordinating ability. Experiment with different bases (e.g., organic vs. inorganic). 2. Protecting group strategy: Protect the N-H proton to prevent tautomerism and direct the reaction to a specific carbon. 3. Use of catalysts: Copper catalysts have been shown to improve regioselectivity in N-arylation of pyrazoles.[13][14][15][16] |
| N-Arylation/Alkylation Side Product | 1. Deprotonation of N-H pyrazole: The nucleophile or base deprotonates the acidic N-H, leading to nucleophilic attack by the pyrazole nitrogen.[5] | 1. Protect the N-H group: Use a suitable protecting group (e.g., Boc, Trityl) that is stable to the SNAr conditions. 2. Use a weaker base: Employ a non-nucleophilic, sterically hindered base to minimize deprotonation of the pyrazole nitrogen. 3. Optimize stoichiometry: Use a minimal excess of the nucleophile and base. |
| Decomposition of Starting Material or Product | 1. Harsh reaction conditions: High temperatures or strong bases can lead to degradation. 2. Instability of the pyrazole substrate or product: Certain substitution patterns can render the pyrazole ring susceptible to decomposition. | 1. Milder reaction conditions: Attempt the reaction at a lower temperature for a longer duration. Use a milder base. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Visualizing the SNAr Mechanism on Pyrazole
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for SNAr on an activated pyrazole ring.
Caption: The two-step SNAr mechanism on a pyrazole ring.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in pyrazole SNAr reactions.
Caption: A decision-making workflow for troubleshooting pyrazole SNAr.
Experimental Protocols
The following are generalized, step-by-step protocols for common SNAr reactions on pyrazoles. These should be adapted based on the specific substrate and nucleophile.
Protocol 1: Amination of a 4-Halopyrazole
This protocol describes a typical procedure for the reaction of a 4-halopyrazole with an amine.
Materials:
-
4-Halo-3(5)-substituted-1H-pyrazole (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere, add the 4-halopyrazole (1.0 eq) and the base (2.0 eq).
-
Add the anhydrous solvent to the flask.
-
Add the amine (1.2 - 2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-150 °C). Microwave irradiation can also be employed to accelerate the reaction.[9][10][11][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkoxylation of a 3-Halopyrazole
This protocol outlines a general method for the synthesis of 3-alkoxypyrazoles.
Materials:
-
3-Halo-4-nitro-1-substituted-pyrazole (1.0 eq)
-
Alcohol (can be used as solvent or in excess)
-
Strong base (e.g., NaH, KOtBu) (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alcohol and the strong base (e.g., NaH) at 0 °C to form the alkoxide in situ. Stir for 15-30 minutes.
-
Add the 3-halopyrazole substrate (1.0 eq) dissolved in a minimal amount of anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 16. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature - Lookchem [lookchem.com]
Technical Support Center: Anhydrous Acylation of Arylhydrazines for Pyrazole Synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in pyrazole synthesis. Here, we address the critical, yet often challenging, requirement for anhydrous conditions during the acylation of arylhydrazines, a key step in many pyrazole synthesis routes, including the venerable Knorr synthesis.[1][2] We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the initial acylation/condensation step between an arylhydrazine and a 1,3-dicarbonyl compound?
A1: The criticality of anhydrous conditions stems from the competitive and often irreversible reaction of water with the reagents and intermediates.
-
Hydrazine Reactivity: Arylhydrazines are nucleophiles. Water, while a weak nucleophile, can compete with the hydrazine for reaction with the carbonyl carbons of the 1,3-dicarbonyl compound, especially under acidic catalysis which activates the carbonyl group.[3]
-
Intermediate Stability: The initial condensation forms a hydrazone intermediate.[3][4] The presence of water can facilitate the hydrolysis of this imine-like bond, reversing the reaction and pushing the equilibrium back towards the starting materials. This directly impacts reaction rate and overall yield.[3]
-
Side Reactions with Acylating Agents: If a separate acylating agent (like an acid chloride or anhydride) is used to form an acylhydrazine prior to cyclization, water will rapidly hydrolyze these highly reactive reagents, consuming them before they can react with the arylhydrazine. This is a common cause of reaction failure.
-
Solvent Effects: Many solvents used for these reactions (e.g., THF, Dichloromethane) are hygroscopic and will readily absorb atmospheric moisture.[5] Failure to properly dry these solvents is a frequent source of trace water contamination.
The core principle is to ensure that the primary nucleophile (arylhydrazine) has an unobstructed pathway to react with the electrophilic carbonyl centers. Water acts as a competitive reagent and a catalyst for bond cleavage, undermining the forward reaction.[6][7]
Q2: I'm using hydrazine hydrate. Do I still need anhydrous conditions?
A2: This is a common point of confusion. Hydrazine hydrate (N₂H₄·H₂O) is, by definition, a hydrated form of hydrazine and introduces water directly into your reaction. While some pyrazole syntheses are robust enough to proceed in the presence of water (often in protic solvents like ethanol), you will almost certainly face issues with yield and purity, especially if your substrates are sensitive.[4][8]
If the protocol explicitly demands anhydrous hydrazine, using the hydrate is not a suitable substitute. Anhydrous hydrazine is typically prepared by distilling the hydrate over a strong dehydrating agent like sodium hydroxide (NaOH) or barium oxide (BaO).[9] However, extreme caution is advised as anhydrous hydrazine is highly toxic, volatile, and potentially explosive.[10] For many applications, using a solution of anhydrous hydrazine in a dry solvent (e.g., 1M in Ethanol or THF) is a much safer and more practical alternative.[10]
Q3: My yield is consistently low, and I suspect water contamination. How can I definitively troubleshoot this?
A3: Low yield is the classic symptom of inadequate anhydrous technique. A systematic approach is required to identify the source of water.
-
Solvent Purity Check: Before starting, test your "anhydrous" solvent. A Karl Fischer titration is the gold standard for quantifying water content.[5] For a less quantitative but quick check, a small amount of sodium metal in THF with benzophenone indicator should form a deep blue/purple ketyl radical; if the color fades or remains yellow/brown, significant water is present.[6]
-
Reagent Integrity:
-
Arylhydrazine: Arylhydrazine hydrochlorides are often used for their stability. Ensure you have fully neutralized it and removed the resulting water if performing the reaction in an aprotic solvent.
-
1,3-Dicarbonyl: Some dicarbonyl compounds can be hygroscopic. Consider drying them in a vacuum oven (if thermally stable) before use.
-
-
Glassware and Atmosphere: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas (Nitrogen or Argon) or in a desiccator.[5] The reaction should be run under a positive pressure of inert gas.
-
Control Reaction: Run a small-scale, parallel reaction where you deliberately add a small, known amount of water (e.g., 1 equivalent). If this "wet" reaction fails significantly more than your standard reaction, it strongly implicates water as the culprit.
The workflow below illustrates a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low-yield pyrazole synthesis.
Section 2: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) & Explanation |
| Reaction fails to start (TLC shows only starting materials) | 1. Wet Solvent/Reagents: Presence of water is hydrolyzing intermediates or acylating agents.[11] 2. Inactive Catalyst: If using an acid catalyst, it may be poisoned or insufficient. 3. Low Temperature: Reaction may have a significant activation energy barrier. | 1. Verify Anhydrous Conditions: Use Karl Fischer titration on your solvent to confirm water content is < 50 ppm.[5] Dry reagents in a vacuum oven. 2. Catalyst Check: Use a fresh bottle of catalyst (e.g., p-TsOH, Acetic Acid). Ensure it is added to the reaction mixture.[12] 3. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50°C) and monitor by TLC. |
| Formation of multiple unidentified spots on TLC plate | 1. Regioisomer Formation: Unsymmetrical dicarbonyls can lead to two different pyrazole products.[1][13] 2. Side Reactions: The arylhydrazine may be undergoing undesired acylation or decomposition. 3. Incomplete Cyclization: The initial hydrazone intermediate may be stable under your conditions but not cyclizing.[3] | 1. Optimize for Regioselectivity: Screen different solvents (e.g., ethanol vs. toluene) and catalysts (acidic vs. neutral).[14] Characterize the major product to determine if it is the desired isomer. 2. Lower Temperature: Run the reaction at 0°C or room temperature to minimize side reactions. 3. Promote Cyclization: Add a catalytic amount of a stronger acid (e.g., trifluoroacetic acid) to facilitate the intramolecular cyclization step.[3] |
| Reaction works, but yield is poor (<40%) | 1. Trace Water Contamination: Insufficiently dried glassware or atmosphere leakage.[6][15] 2. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. 3. Equilibrium Issues: The reaction may be reversible, and product is being hydrolyzed back to intermediates. | 1. Overhaul Anhydrous Technique: Flame-dry glassware under vacuum and assemble hot, cooling under a positive pressure of inert gas. Use septa and syringe techniques for all transfers. 2. Confirm Stoichiometry: Use a slight excess (1.05-1.1 eq) of the less expensive reagent to drive the reaction to completion. 3. Remove Water: If the reaction generates water, consider using a Dean-Stark trap (for higher boiling solvents like toluene) or adding activated molecular sieves (3Å or 4Å) to the reaction flask to sequester water as it forms.[5] |
| Product is difficult to purify from a tar-like substance | 1. Reagent Decomposition: Hydrazines can be unstable, especially at elevated temperatures. 2. Polymerization: Highly reactive intermediates may be polymerizing. | 1. Use Fresh Reagents: Use freshly distilled or purchased arylhydrazine. Store it under inert gas in a refrigerator. 2. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Add reagents slowly to control any exotherms. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Solvents
Achieving a truly anhydrous state is paramount. The table below compares common drying agents for solvents frequently used in pyrazole synthesis.
| Solvent | Recommended Drying Agent(s) | Typical Residual H₂O (ppm) | Notes & Cautions |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 10 ppm | Provides a visual indication (deep blue color) of dryness. Caution: Sodium is highly reactive. Quench scraps carefully.[5] |
| Activated 3Å Molecular Sieves | < 10 ppm | Safer alternative to sodium. Requires activation (heating under vacuum) and sufficient contact time (>48h).[5] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 ppm | Stir over CaH₂ and distill prior to use. Caution: CaH₂ reacts vigorously with water.[5] |
| Toluene | Sodium/Benzophenone | < 10 ppm | Effective for non-polar solvents.[5] |
| Ethanol | Magnesium/Iodine | ~50 ppm | Classic method for drying alcohols. Requires refluxing.[5] |
| Activated 3Å Molecular Sieves | ~100 ppm (after 72h) | Slower but safer. Requires a high loading of sieves (e.g., 10% m/v).[5] |
Data synthesized from Williams, D. B. G., & Lawton, M. (2010).[5]
Protocol 2: General Procedure for Anhydrous Pyrazole Synthesis (Knorr Type)
This protocol outlines a general method under strict anhydrous conditions.
Workflow Diagram:
Caption: Standard workflow for anhydrous pyrazole synthesis.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) is placed in an oven at >120°C for at least 4 hours. The glassware is then assembled while still hot and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Setup: The reaction flask is charged with the arylhydrazine (1.0 eq) and anhydrous solvent (e.g., THF or Toluene) via a cannula or syringe. The flask is cooled in an ice bath (0°C).
-
Addition: The 1,3-dicarbonyl compound (1.0-1.1 eq), dissolved in a minimum amount of anhydrous solvent, is added dropwise to the stirred hydrazine solution over 15-30 minutes.
-
Catalysis: A catalytic amount of acid (e.g., glacial acetic acid, 0.1 eq) is added.[12]
-
Reaction: The reaction is allowed to warm to room temperature or heated to reflux, depending on the reactivity of the substrates. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled and quenched by pouring it into a separatory funnel containing a suitable aqueous solution (e.g., saturated sodium bicarbonate to neutralize the acid).
-
Extraction & Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[15][16] The crude product is then purified by column chromatography or recrystallization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. prepchem.com [prepchem.com]
- 10. reddit.com [reddit.com]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazol-3-ol
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Topic: Troubleshooting and Optimization of 1-Phenyl-1H-pyrazol-3-ol Synthesis with a Focus on Avoiding Dimer Formation
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1-phenyl-1H-pyrazol-3-ol, a crucial intermediate in pharmaceutical development, famously known by its tautomeric form, Edaravone.[1] We will directly address the common and frustrating issue of high-molecular-weight impurity formation, often described as dimerization, and provide robust solutions to ensure high purity and yield.
Section 1: Troubleshooting Guide: Dimer Formation
This section tackles the most frequent challenges encountered during the synthesis. The underlying cause of dimer formation is rooted in the molecule's inherent reactivity, which can be controlled through careful optimization of reaction parameters.
Q1: I'm observing a significant high-molecular-weight impurity in my final product. What is this "dimer," and what is the chemical mechanism of its formation?
Answer:
The "dimer" is most likely not a true dimer formed by the coupling of two pyrazolone molecules, but rather a bis-adduct, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) . This impurity arises from a Knoevenagel-type condensation reaction between two molecules of your target pyrazolone and a contaminating aldehyde.
Causality and Mechanism:
-
Tautomerism is Key: Your target molecule, 1-phenyl-1H-pyrazol-3-ol, exists in equilibrium with its tautomers. The most relevant for this side reaction is the "CH-form" (1-phenyl-3-methyl-5-pyrazolone), which features a highly reactive methylene group (-CH2-) at the C4 position.[1] This methylene group is acidic and easily deprotonated, forming a nucleophilic carbanion.
-
Aldehyde Contamination: The source of the aldehyde can be an impurity in your starting materials (e.g., ethyl acetoacetate) or solvents (e.g., ethanol can oxidize to acetaldehyde). Even trace amounts can lead to significant bis-adduct formation.
-
Condensation Reaction: The pyrazolone carbanion attacks the electrophilic carbonyl carbon of the aldehyde. A second molecule of pyrazolone then reacts in a Michael addition, leading to the stable, high-molecular-weight bis-adduct.
The diagram below illustrates this common side reaction pathway.
Q2: How can I modify my experimental setup and procedure to prevent the formation of this bis-adduct?
Answer:
Preventing this side reaction requires a multi-faceted approach focused on controlling the reaction environment and ensuring the purity of all components. Below is a summary table and detailed explanation of critical control parameters.
| Parameter | Standard Condition | Optimized Condition & Rationale |
| pH Control | Not controlled or basic | Two-Stage pH: Initial acidic (pH 5.0-6.5), then neutral. Rationale: Acidic pH protonates phenylhydrazine, preventing side reactions. Neutral pH in the second stage promotes clean intramolecular cyclization.[2] |
| Reagent Purity | Standard grade | High-Purity/Freshly Distilled: Use freshly opened or distilled phenylhydrazine and ethyl acetoacetate. Rationale: Minimizes inherent aldehyde or other carbonyl impurities that initiate bis-adduct formation. |
| Solvent Quality | Reagent grade ethanol | Anhydrous/Degassed Methanol: Use anhydrous methanol. Rationale: Methanol is less prone to forming aldehyde impurities than ethanol. Anhydrous conditions prevent hydrolysis of intermediates. |
| Temperature | Reflux throughout | Controlled Addition: Add reagents at 0-10°C, then slowly heat to reflux. Rationale: Minimizes the rate of the side reaction, which is often more sensitive to initial high temperatures than the main reaction. |
| Atmosphere | Air | Inert (N₂ or Ar): Purge the vessel with an inert gas. Rationale: Prevents oxidation of reagents and solvents, which can generate carbonyl impurities. |
By implementing these optimized conditions, you shift the reaction kinetics to strongly favor the desired intramolecular cyclization over the intermolecular condensation that leads to impurities.
Section 2: Optimized Experimental Protocols
Adherence to a validated protocol is critical for reproducibility. The following methods incorporate the troubleshooting insights discussed above.
Protocol 1: High-Purity Synthesis via pH-Controlled Cyclization
This protocol is adapted from methodologies that emphasize pH control to achieve high purity and yield.[2]
Materials:
-
Phenylhydrazine (high purity, 0.5 mol)
-
Methyl acetoacetate (high purity, 0.5 mol)
-
Methanol (anhydrous, 160 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, pH meter/strips.
Procedure:
-
Vessel Preparation: Assemble a dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.
-
pH Adjustment of Phenylhydrazine: To the flask, add methanol (80 mL) and phenylhydrazine (0.5 mol). Begin stirring. Carefully add concentrated HCl dropwise until the pH of the solution is between 5.5 and 6.0.
-
Causality Note: This step protonates the more reactive amino group of phenylhydrazine, making it less nucleophilic and preventing it from engaging in undesired side reactions. The remaining amino group is sufficiently nucleophilic for the initial condensation.
-
-
Controlled Addition: Heat the solution to 55-60°C. Add methyl acetoacetate (0.5 mol) dropwise from the dropping funnel over 60 minutes, maintaining the reaction temperature.
-
First Reflux: After the addition is complete, bring the mixture to reflux and maintain for 1.5-2 hours.
-
Neutralization and Second Reflux: Remove the heat and allow the solution to cool slightly. Distill off approximately half of the methanol. Carefully neutralize the reaction mixture to pH 7.0 with a NaOH solution.
-
Causality Note: Neutralizing the mixture deprotonates the intermediate, facilitating the final intramolecular cyclization to form the pyrazolone ring.
-
-
Crystallization and Isolation: Heat the neutralized mixture to reflux for an additional 1-2 hours. After the reaction is complete, cool the flask slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Work-up: Filter the resulting crystals using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold methanol.
-
Drying: Dry the product under vacuum at 60°C to a constant weight. The expected product is a white to pale yellow crystalline solid with a yield >95%.
Protocol 2: Purification by Recrystallization
If impurities are still present, a final recrystallization step is highly effective.
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot methanol or an ethanol/water mixture in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to complete the crystallization process.
-
Isolation: Filter the purified crystals and dry them as described in Protocol 1.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the different tautomeric forms of my product?
Answer: 1-Phenyl-3-methyl-5-pyrazolone exists in three main tautomeric forms, and the equilibrium between them is solvent-dependent. The CH-form is predominant in nonpolar solvents like chloroform, while the OH- and NH-forms are more prevalent in polar solvents like DMSO.[1] Understanding this is crucial as the CH-form is the species responsible for the dimerization side reaction.
Note: The CH-form is technically 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The OH-form is 3-methyl-1-phenyl-1H-pyrazol-5-ol. The NH-form is a zwitterionic species.
Q2: Besides the bis-adduct, what other side products are common?
Answer: Other potential side products include incompletely cyclized hydrazone intermediates or, if using acylating agents for derivatization, O-acylated byproducts instead of the desired C-acylated product.[3] The formation of the O-acylated product can be suppressed by forming a metal complex (e.g., with Ca(OH)₂) before adding the acylating agent.[3]
Q3: What analytical methods are best to confirm the identity and purity of my product?
Answer: A combination of techniques is recommended for full characterization:
-
Melting Point: The pure compound has a sharp melting point around 127-129°C. A broad melting range indicates impurities.
-
¹H NMR (in CDCl₃): You should see characteristic peaks for the CH-form: a singlet for the methyl group (~2.2 ppm), a singlet for the methylene group (~3.4 ppm), and multiplets for the phenyl group (~7.2-7.9 ppm).[1] The absence of additional peaks, especially in the 4.5-5.5 ppm range where the bridging CH of a bis-adduct might appear, is a good indicator of purity.[4]
-
FTIR: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.
-
HPLC: A reverse-phase HPLC method can effectively separate the product from starting materials and byproducts, allowing for quantitative purity assessment.[5]
Section 4: References
-
Ghasimasli, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). Available at: --INVALID-LINK--
-
CN101367763A (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents. Available at: --INVALID-LINK--
-
Nikolova, S., et al. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: --INVALID-LINK--
-
PubChem (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Gao, C., et al. (2022). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering, 10(15), 4935–4944. Available at: --INVALID-LINK--
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2222. Available at: --INVALID-LINK--
-
Gulea, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 75. Available at: --INVALID-LINK--
-
Rana, K., et al. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 26(21), 6439. Available at: --INVALID-LINK--
References
- 1. ias.ac.in [ias.ac.in]
- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification | MDPI [mdpi.com]
influence of substituents on pyrazolone tautomeric equilibrium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone scaffolds. This guide is designed to provide in-depth answers and troubleshooting strategies for challenges related to the influence of substituents on pyrazolone tautomeric equilibrium. My goal is to move beyond simple protocols and explain the underlying causality, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary tautomeric forms of a substituted pyrazolone?
Pyrazolone derivatives can exist in three main prototropic tautomeric forms, depending on the position of the mobile proton. These are commonly referred to as the CH, NH, and OH forms. The specific equilibrium between these forms is highly sensitive to the substitution pattern on the ring, the solvent, and the physical state (solution vs. solid).[1][2]
-
CH-form (Keto form): The proton is located on the C4 carbon, resulting in a methylene group. For 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, this is a common representation.[1]
-
NH-form (Amide form): The proton resides on the N2 nitrogen atom. This form often features a conjugated system and is stabilized in polar solvents.[1]
-
OH-form (Enol form): The proton is on the exocyclic oxygen atom at C5, creating a hydroxyl group and a fully aromatic pyrazole ring. This is also known as the hydroxypyrazole form.[3]
Caption: Prototropic tautomeric equilibrium in pyrazolones.
Q2: How do electron-donating and electron-withdrawing substituents alter the tautomeric equilibrium?
The electronic nature of substituents at the C3, C4, and N1 positions profoundly dictates which tautomer is most stable.
-
Electron-Donating Groups (EDGs) at C3 (e.g., -CH₃, -NH₂) tend to shift the equilibrium towards the CH form.[2] EDGs increase the electron density in the ring, stabilizing the keto structure.
-
Electron-Withdrawing Groups (EWGs) at C4 (e.g., -NO₂, -acyl) generally favor the NH or OH forms. These groups stabilize the negative charge that develops on the conjugated backbone in the enol or amide forms.
-
Substituents on N1: An aryl group (like phenyl) on the N1 nitrogen is a common motif. Its electronic properties (e.g., substituted phenyl rings) can fine-tune the equilibrium. Cationic substituents, such as a diazonium group (N₂⁺), have been shown in theoretical studies to strongly shift the equilibrium toward the tautomer where the proton is on the other nitrogen (the 3-substituted tautomer).[4]
Theoretical DFT calculations are powerful tools for predicting these effects. Studies have shown that substituents like -F and -OH (strong donors) stabilize the N2-H tautomer, while strong EWGs like -CFO and -COOH favor the N1-H tautomer.[5]
Q3: What is the role of the solvent in tautomeric equilibrium?
Solvent polarity is a critical experimental parameter that can dramatically shift the tautomeric balance.[1]
-
Nonpolar Solvents (e.g., benzene, CCl₄, CDCl₃): These solvents typically favor the less polar CH-form .[1][3] In some cases, the OH-form can predominate in nonpolar solvents like CDCl₃ or C₆D₆ through the formation of hydrogen-bonded dimers.[3]
-
Polar Aprotic Solvents (e.g., DMSO, THF, dioxane): These solvents can stabilize the more polar NH and OH tautomers. In DMSO-d₆, for instance, intermolecular hydrogen bonds that might favor dimerization are broken, leading to the predominance of monomers.[3]
-
Polar Protic Solvents (e.g., methanol, water): These solvents strongly favor the NH and OH forms through hydrogen bonding interactions.[1][2] The ability of the solvent to act as both a hydrogen bond donor and acceptor stabilizes the charge separation inherent in these tautomers.
Computational studies confirm this trend, showing that the energy difference between the CH and NH forms decreases significantly when moving from the gas phase to polar solvents like ethanol and water, thus stabilizing the NH form.[1]
| Solvent Type | Predominant Tautomer(s) | Primary Interaction |
| Nonpolar (e.g., C₆D₆) | CH-form (or OH-dimers) | van der Waals forces |
| Polar Aprotic (e.g., DMSO-d₆) | NH-form, OH-form | Dipole-dipole interactions |
| Polar Protic (e.g., H₂O, CH₃OH) | NH-form, OH-form | Hydrogen bonding |
Troubleshooting Experimental Results
This section addresses specific issues you may encounter while characterizing pyrazolone tautomers.
Issue 1: My ¹H NMR spectrum shows broad peaks, making assignment impossible.
Cause: This is a classic sign of intermediate chemical exchange on the NMR timescale. The pyrazolone is likely undergoing tautomerization at a rate comparable to the NMR frequency, leading to the coalescence and broadening of signals for protons involved in the exchange (e.g., the C4-H and the N-H/O-H protons).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting broad NMR signals.
Detailed Protocol: Variable Temperature (VT) NMR
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Decrease the sample temperature in increments of 10-20 K (e.g., to 273 K, 253 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.
-
Observation: Look for the sharpening of broad signals into distinct peaks. This indicates you have slowed the tautomeric exchange to a rate that is slow on the NMR timescale, allowing the "frozen" individual tautomers to be observed.
-
Heating (Optional): Increasing the temperature above ambient may cause the peaks to sharpen again as the exchange rate becomes very fast, resulting in a single, time-averaged signal. This can also help confirm the dynamic process.
Issue 2: I am struggling to assign the ¹³C and ¹⁵N NMR signals to the correct tautomers.
Cause: The chemical shifts of the pyrazolone ring carbons and nitrogens are highly sensitive to the electronic environment, which is dictated by the tautomeric form. Correct assignment is crucial for unambiguous characterization.
Solution: Comparison with "Fixed" Derivatives and Solid-State NMR.
A reliable method for assignment is to compare your solution NMR data with that of "fixed" or "frozen" model compounds where tautomerism is blocked.[3]
-
Fixed OH-form: Synthesize an O-alkylated derivative (e.g., a 5-methoxy-pyrazole). The ¹³C and ¹⁵N chemical shifts of this compound will be representative of the OH-tautomer.
-
Fixed NH-form: Synthesize an N2-alkylated derivative. This will model the NH-tautomer.
-
Solid-State NMR (CP/MAS): If you have a crystalline sample, its structure is fixed. X-ray crystallography can first identify the single tautomer present in the solid state.[3] Subsequently, a solid-state ¹³C or ¹⁵N CP/MAS NMR spectrum of that same material provides unambiguous chemical shifts for that specific tautomer, which can then be used as a benchmark for solution-state assignments.[3]
Key ¹⁵N NMR Chemical Shift Signatures: [3]
-
In the OH-tautomer , the two nitrogen atoms are of different types: N1 is "pyrrole-like" and N2 is "pyridine-like". This results in a large chemical shift difference (Δδ) between them. For example, in 1-phenyl-1H-pyrazol-3-ol, the N1 signal appears around 192.6 ppm while the N2 signal is much further downfield at 243.1 ppm.[3]
-
The involvement of the "pyridine-like" N2 nitrogen in intermolecular hydrogen bonding (e.g., in dimers) causes a marked upfield shift of its ¹⁵N resonance compared to when it is a monomer (e.g., in DMSO).[3]
Issue 3: My DFT calculations of tautomer stability don't match my experimental (NMR/UV-Vis) findings.
Cause: Discrepancies often arise from an incomplete theoretical model. The "gas phase" calculations may not accurately represent the solution-phase reality where your experiment was conducted.
Troubleshooting Your Computational Model:
-
Incorporate a Solvent Model: This is the most critical step. Experimental results are almost always from solution. Re-run your geometry optimizations and energy calculations using a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[1][6] DFT studies consistently show that polar solvents significantly stabilize the NH and OH forms relative to the CH form, which can completely change the predicted stability order.[1][7]
-
Check the Level of Theory: While DFT methods like B3LYP are powerful, ensure your basis set is adequate. For systems involving potential hydrogen bonds and lone pairs, using a diffuse function-augmented basis set (e.g., 6-311++G(d,p)) is recommended for greater accuracy.[7][8]
-
Consider Intermolecular Interactions: If your NMR data suggests aggregation or dimerization (common in nonpolar solvents), a single-molecule calculation will be insufficient. You must model the dimer or oligomer explicitly to account for the stabilization afforded by intermolecular hydrogen bonds.[3][9]
-
Calculate Gibbs Free Energy (ΔG): Do not rely solely on electronic energy (ΔE). Perform frequency calculations to obtain thermal corrections and calculate the Gibbs Free Energy (ΔG) at your experimental temperature (e.g., 298.15 K). This provides a more accurate picture of the thermodynamic equilibrium.[8]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to 1H NMR Analysis for the Structural Confirmation of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Among these, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate serves as a key building block in the synthesis of various bioactive molecules. Its precise structural characterization is paramount to ensure the integrity of subsequent research and development efforts.
This guide provides an in-depth analysis of the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of this compound. We will delve into the predicted ¹H NMR spectrum, present a robust experimental protocol, and compare the expected data with that of potential isomeric impurities, thereby demonstrating the power of this technique in ensuring structural fidelity.
The Predicted ¹H NMR Spectrum: A Window into Molecular Structure
The structure of this compound suggests a specific pattern of signals in its ¹H NMR spectrum. However, it is crucial to recognize that this molecule can exist in tautomeric forms, primarily the keto and enol forms, which will influence the observed spectrum. The equilibrium between these tautomers can be solvent-dependent.
Tautomeric Forms of this compound:
Caption: Tautomeric equilibrium between the enol and keto forms.
Based on known chemical shift values for similar pyrazole derivatives and ethyl esters, we can predict the ¹H NMR spectrum.[2][3][4][5][6][7] The expected signals are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazole C5-H | ~8.0 - 8.2 | Singlet (s) | - | The chemical shift is influenced by the electron-withdrawing ester group. |
| Ethyl CH₂ | ~4.2 - 4.4 | Quartet (q) | ~7.1 | Coupled to the methyl protons. |
| Ethyl CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.1 | Coupled to the methylene protons. |
| Pyrazole N1-H | Broad, ~10.0 - 13.0 | Broad Singlet (br s) | - | Exchangeable proton; its chemical shift is highly dependent on solvent and concentration. |
| Hydroxyl O-H | Broad, ~9.0 - 12.0 | Broad Singlet (br s) | - | Exchangeable proton, often in equilibrium with the keto form. Its presence and chemical shift are solvent and temperature dependent. |
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Adherence to a meticulous experimental protocol is critical for obtaining a high-resolution and interpretable ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[9][10] DMSO-d₆ is often preferred for pyrazole derivatives as it can better solubilize the compound and allow for the observation of exchangeable NH and OH protons.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters on a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Experimental Workflow:
Caption: A streamlined workflow for ¹H NMR analysis.
Comparative Analysis: Distinguishing from Potential Isomers
¹H NMR spectroscopy is a powerful tool for distinguishing between isomers, which may have similar properties but different biological activities. Let's consider a potential isomeric impurity, ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.
| Feature | This compound | Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (Isomer) | Rationale for Difference |
| Pyrazole Ring Proton | Singlet, ~8.0 - 8.2 ppm | Singlet, likely at a different chemical shift | The electronic environment of the C3-H proton in the isomer will differ from the C5-H proton in the target molecule, leading to a different chemical shift. |
| Exchangeable Protons | Two broad singlets (NH, OH) | Two broad singlets (NH, OH) | While both will show exchangeable protons, subtle differences in their chemical shifts and line shapes may be observable due to different hydrogen bonding environments. |
The distinct chemical shift of the pyrazole ring proton provides a clear diagnostic handle to differentiate between the two isomers.
Beyond the Basics: Complementary Analytical Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Expected Data for this compound | Purpose |
| ¹³C NMR | Signals for the pyrazole ring carbons, the ester carbonyl, and the ethyl group carbons. | Confirms the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H, N-H, C=O (ester), and C=C/C=N bonds. | Provides information about the functional groups present. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. | Determines the molecular weight and can provide fragmentation patterns for further structural information. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks that establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).[11][12][13][14][15] | Provides unambiguous assignment of all proton and carbon signals and confirms the overall connectivity of the molecule. |
Conclusion
The structural integrity of synthesized compounds is a non-negotiable aspect of chemical and pharmaceutical research. ¹H NMR spectroscopy stands as a rapid, reliable, and information-rich technique for the structural confirmation of molecules like this compound. By carefully analyzing the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, and by comparing this data with that of potential isomers and complementary analytical techniques, researchers can confidently verify the structure of their target compounds, thereby ensuring the validity and reproducibility of their scientific findings.
References
- 1. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 2. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 3. Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR [m.chemicalbook.com]
- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR spectrum [chemicalbook.com]
- 7. 1H-Pyrazol-3-ol | C3H4N2O | CID 351317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
This guide provides an in-depth analysis and comparison of mass spectrometry (MS) techniques for the characterization of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental reasoning behind analytical choices. We will explore the optimal MS methodologies, predict fragmentation patterns, and compare these powerful techniques against orthogonal analytical methods, providing a comprehensive framework for robust chemical characterization.
Introduction: The Analyte in Context
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory, antimicrobial, and CNS agents.[1] Given its role as a key synthetic intermediate, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the compound, which directly impacts the quality and efficacy of downstream products.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose. This guide will detail the strategic application of LC-MS for analyzing this molecule and contrast its performance with other essential analytical techniques.
Physicochemical Properties
-
Molecular Formula: C₆H₈N₂O₃
-
Monoisotopic Mass: 156.0535 Da
-
Structure:
Core Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a polar, non-volatile molecule like this compound, electrospray ionization (ESI) is the premier ionization technique.[2] ESI is a "soft" ionization method that generates intact molecular ions from solution-phase analytes, minimizing in-source fragmentation and preserving the molecular weight information, which is critical for unambiguous identification.[2]
Ionization Strategy: Why ESI in Positive Mode?
The pyrazole ring contains two nitrogen atoms which are basic sites readily accepting a proton. Therefore, positive mode ESI is the logical choice, as it will efficiently generate the protonated molecule [M+H]⁺. This process provides a strong signal for the pseudomolecular ion, forming the cornerstone of our analysis.
Predicted Mass Spectra
A. Full Scan (MS1) Analysis: In a full scan experiment, we expect to observe the following ions:
-
Protonated Molecule [M+H]⁺: 156.0535 Da + 1.0078 Da = 157.0613 m/z
-
Sodium Adduct [M+Na]⁺: 156.0535 Da + 22.9898 Da = 179.0433 m/z
-
Potassium Adduct [M+K]⁺: 156.0535 Da + 38.9637 Da = 195.0172 m/z
The protonated molecule will be the base peak, while the presence and intensity of adducts will depend on the purity of the solvents and sample matrix. High-resolution mass spectrometry (HRMS) instruments, such as a Quadrupole Time-of-Flight (Q-TOF), can measure these masses with high accuracy (<5 ppm), confirming the elemental composition.[3]
B. Tandem Mass Spectrometry (MS/MS) Analysis and Fragmentation Pathway: Tandem MS is essential for structural elucidation. By isolating the [M+H]⁺ ion (m/z 157.06) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure and known fragmentation mechanisms of pyrazoles and ethyl esters, we can predict the primary fragmentation pathways.[4][5]
The most labile bonds are within the ethyl ester group. The initial fragmentation events are expected to be:
-
Loss of Ethylene (C₂H₄): A neutral loss of 28.03 Da via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment ion at m/z 129.03 .
-
Loss of Ethanol (C₂H₅OH): A neutral loss of 46.04 Da, leading to an acylium ion at m/z 111.02 .
Further fragmentation of the m/z 111 ion would likely involve the loss of carbon monoxide (CO), a common fragmentation for heterocyclic carbonyl compounds, yielding a fragment at m/z 83.02 .
Visualizing the Fragmentation Pathway
The logical flow of molecular fragmentation can be visualized using the following diagram.
References
A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, showcasing its vast therapeutic potential.[2][3] The initial synthesis of pyrazole was reported by Ludwig Knorr in 1883, and since then, the quest for efficient, selective, and sustainable synthetic routes has been a major focus of chemical research.[1]
This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to pyrazoles. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, evaluate the strategic advantages and limitations of each approach, and provide field-tested protocols. Our objective is to equip you, the practicing scientist, with the critical insights needed to select and execute the optimal synthetic strategy for your specific target molecule.
The Archetype: Knorr Pyrazole Synthesis
The Knorr synthesis, first described in 1883, is the quintessential method for pyrazole construction.[2][4] It involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[5][6] Its enduring prevalence is a testament to its straightforwardness and the ready availability of the requisite starting materials.[7]
Mechanistic Rationale
The reaction proceeds via a well-established pathway.[8][9] First, the more nucleophilic nitrogen of the hydrazine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[8][9] The use of an acid catalyst is crucial for activating the carbonyl groups toward nucleophilic attack.[5]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Advantages and Limitations
The primary advantage of the Knorr synthesis is its operational simplicity and the use of common, inexpensive starting materials.[7] However, its major drawback is the potential for poor regioselectivity.[10] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomeric pyrazoles is often formed, which can be challenging to separate.[1][11] This lack of control arises because the initial nucleophilic attack can occur at either of the two different carbonyl carbons.[8]
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other.[11]
Representative Experimental Protocol: Knorr Synthesis of Edaravone
This protocol describes the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective drug, which exemplifies the Knorr reaction using a β-ketoester.[9]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Reaction Initiation: Heat the mixture under reflux using a heating mantle for 1 hour.
-
Product Isolation: After cooling the reaction mixture to room temperature, a solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a 1:1 mixture of ethanol and water to obtain pure Edaravone as white crystals. The expected yield is typically high.[9]
The Paal-Knorr Synthesis and Related Condensations
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a cornerstone for preparing five-membered heterocycles. While classically associated with pyrroles and furans from 1,4-diketones, the underlying principle of dicarbonyl condensation with a dinucleophile is the same.[12][13] A significant variation for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones, which can be considered precursors to 1,3-dicarbonyls.[1][2]
Mechanistic Rationale
The reaction of an α,β-unsaturated carbonyl compound (like a chalcone) with a hydrazine typically proceeds in two stages.[7] First, a Michael addition of the hydrazine to the β-carbon of the unsaturated system occurs, followed by cyclization and dehydration to form a pyrazoline (a non-aromatic, partially saturated ring).[1] This pyrazoline intermediate must then be oxidized to furnish the final aromatic pyrazole.[7]
Caption: Workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
Advantages and Limitations
This route benefits from the vast number and diversity of α,β-unsaturated carbonyl compounds, which are readily synthesized via methods like the Claisen-Schmidt condensation.[14] The main disadvantage is the necessity of a separate oxidation step, which adds complexity and can require harsh reagents, reducing the overall efficiency and "greenness" of the synthesis.[7]
Representative Experimental Protocol: Synthesis from a Chalcone
This two-step protocol is adapted from literature procedures for synthesizing 3,5-diaryl-1H-pyrazoles.[2][7]
Step 1: Pyrazoline Formation
-
Reactant Mixing: Dissolve the chalcone (1 mmol) and phenylhydrazine (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture at reflux for 4 hours, monitoring the reaction's completion by thin-layer chromatography (TLC).
-
Isolation: Cool the reaction mixture. The pyrazoline product will often precipitate and can be collected by filtration.
Step 2: Oxidation to Pyrazole
-
Redissolve: Dissolve the crude pyrazoline from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Oxidation: Heat the solution in the presence of an oxidizing agent (e.g., bubbling air or oxygen through the solution) until TLC analysis indicates complete conversion to the pyrazole.[15]
-
Workup: Pour the reaction mixture into ice water to precipitate the pyrazole product.
-
Purification: Collect the solid by filtration and purify by recrystallization from ethanol.
Precision Engineering: 1,3-Dipolar Cycloaddition
For syntheses demanding high regiochemical control, 1,3-dipolar cycloaddition is an exceptionally powerful and versatile tool.[10] This approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazoles, this typically means reacting a nitrile imine or a diazo compound with an alkyne or an alkyne surrogate.[16][17]
Mechanistic Rationale
The Huisgen [3+2] cycloaddition is a concerted pericyclic reaction that forms the five-membered ring in a single, highly regioselective step.[17] A common strategy involves the in situ generation of a nitrile imine from a hydrazonoyl halide using a base. This reactive nitrile imine then rapidly undergoes cycloaddition with an alkyne equivalent, such as a bromoalkene. The resulting pyrazoline intermediate spontaneously eliminates hydrogen bromide (HBr) to yield the stable, aromatic pyrazole.[7][17] This method's high regioselectivity is a key advantage over classical condensation routes.[18]
Caption: Regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.
Advantages and Limitations
The paramount advantage of this method is its excellent regioselectivity, providing a single pyrazole isomer where condensation methods might yield mixtures.[7][17] The reactions are often performed under mild, room-temperature conditions. A potential limitation is the stability of the 1,3-dipole; diazo compounds, for instance, can be explosive and require careful handling. However, the in situ generation of dipoles like nitrile imines from stable precursors mitigates this risk.[17]
Representative Experimental Protocol: Cycloaddition via Nitrile Imine
This protocol is based on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles using a bromoalkene as an alkyne surrogate.[17]
-
Setup: In a round-bottom flask, dissolve the hydrazonoyl chloride (1 mmol) and the α-bromocinnamaldehyde (alkyne surrogate, 1 mmol) in tetrahydrofuran (THF, 10 mL).
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature. The triethylamine serves as the base to generate the nitrile imine in situ.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure, regiochemically defined pyrazole.
Modern Frontiers: Catalysis and Green Chemistry
The evolution of pyrazole synthesis continues, driven by the principles of green chemistry and the power of transition-metal catalysis. These modern approaches aim to improve efficiency, reduce waste, and expand the accessible chemical space.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating.[19][20] This efficiency is particularly valuable in drug discovery for rapid library synthesis.[19]
-
Green Solvents and Catalysts: There is a strong trend towards replacing hazardous organic solvents with greener alternatives like water or ethanol, and employing recyclable or biodegradable catalysts.[21][22][23] For example, multicomponent reactions in water catalyzed by cetyltrimethylammonium bromide (CTAB) have been developed for the efficient synthesis of tetrasubstituted pyrazoles.[22]
-
Metal-Catalyzed Reactions: Transition metals, particularly copper and ruthenium, have enabled novel synthetic pathways.[15] Copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines and propiolates provide regioselective access to polysubstituted pyrazoles using air as the terminal oxidant.[24] Other methods involve the direct C-H functionalization of a pre-formed pyrazole ring, allowing for late-stage diversification of complex molecules.[25]
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which incorporates parts of all starting materials.[26] This approach is highly atom-economical and efficient, avoiding the need to isolate intermediates.
Comparative Analysis: Choosing Your Synthetic Route
The selection of an appropriate synthetic route depends on a careful consideration of the target structure, available starting materials, and desired process characteristics like regioselectivity and scalability.
Data Presentation: Head-to-Head Comparison
| Method | Key Reactants | Regioselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Poor to Moderate | 70-95%[1] | Simple, readily available starting materials. | Lack of regioselectivity with unsymmetrical substrates.[1][7] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketone, Hydrazine | Good | 66-88%[7] | Wide availability of diverse starting materials (chalcones). | Requires a separate oxidation step, adding complexity.[7] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne Surrogate | Excellent | 70-86%[17] | High regioselectivity, mild reaction conditions. | May require in situ generation of potentially sensitive dipoles. |
| Microwave-Assisted | Various | Same as parent rxn | 79-98%[19][20] | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment.[19] |
| Cu-Catalyzed Aerobic Oxidation | Hydrazine, Propiolate | Excellent | Moderate to Good[24] | Uses air as a green oxidant, good functional group tolerance. | Requires a metal catalyst, may not be suitable for all substrates.[24] |
Decision Logic for Method Selection
Choosing the right synthesis is a critical strategic decision. The following flowchart provides a logical framework to guide your choice based on the specific requirements of your project.
Caption: Decision logic for selecting a pyrazole synthesis method.
Conclusion
The synthesis of pyrazoles has evolved significantly from Knorr's original discovery. While classical condensation reactions remain valuable for their simplicity, modern methods involving 1,3-dipolar cycloadditions and transition-metal catalysis offer unparalleled precision and efficiency. Furthermore, the integration of green chemistry principles, such as microwave heating and the use of environmentally benign solvents, is paving the way for more sustainable manufacturing of these vital heterocyclic compounds. By understanding the mechanistic nuances, advantages, and limitations of each route, researchers can strategically design and execute syntheses that are not only successful but also efficient, selective, and environmentally responsible.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Senior Application Scientist's Guide to the Validation of Pyrazole Derivatives' Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are foundational components in a range of therapeutics, from the anti-inflammatory drug celecoxib to various agents targeting cancer and microbial infections.[3][4][5] This guide provides an in-depth, comparative framework for the systematic validation of the biological activities of novel pyrazole derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory applications. It is designed to bridge theoretical knowledge with practical, field-proven experimental protocols, ensuring scientific integrity and reproducibility.
Part 1: Validation of Anticancer Activity
The anticancer potential of pyrazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.[6][7][8] A primary mechanism involves the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in cancer.[6][9] A robust validation workflow is crucial to characterize a derivative's potency and mechanism of action.
In Vitro Validation Workflow for Anticancer Activity
This workflow proceeds from a broad assessment of cytotoxicity to a more detailed investigation of the specific cellular mechanisms.
Caption: High-level workflow for validating the anticancer activity of pyrazole derivatives.
Experimental Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's cytotoxic effect by measuring the metabolic activity of cells.[10][11][12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 (half-maximal inhibitory concentration) value.
Experimental Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[16]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13] Transfer 100 µL of this suspension to a flow cytometry tube.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13][17] Live cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[14]
Comparative Data for Anticancer Activity
The efficacy of novel pyrazole derivatives should be compared against known standards and across different cell lines.
| Derivative | Target/Mechanism | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | CDK2 Inhibitor | HCT-116 (Colon) | 8.5 | Doxorubicin | 24.7-64.8[6] |
| Compound B | VEGFR-2 Inhibitor | MCF-7 (Breast) | 16.5 | Tamoxifen | 23.31[6] |
| Compound C | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95[6] |
| Sunitinib | Multi-kinase | Various | 0.002-0.01 | - | - |
Part 2: Validation of Antimicrobial Activity
Pyrazole derivatives have shown considerable promise as antimicrobial agents, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria.[18] Some have been found to inhibit bacterial DNA gyrase or topoisomerase, crucial enzymes for DNA replication.[18]
In Vitro Validation Workflow for Antimicrobial Activity
The standard approach is to determine the minimum concentration of the derivative that can inhibit or kill the microorganism.
Caption: Standard workflow for determining the antimicrobial potency of pyrazole derivatives.
Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Comparative Data for Antimicrobial Activity
| Derivative | Target Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound D | S. aureus (MRSA) | 4 | Ciprofloxacin | >32 |
| Compound E | E. coli | 16 | Ciprofloxacin | 0.015 |
| Compound F | P. aeruginosa | 8 | Gatifloxacin | 1[19] |
Part 3: Validation of Anti-inflammatory Activity
The anti-inflammatory properties of many pyrazole derivatives, most notably celecoxib, stem from their selective inhibition of cyclooxygenase-2 (COX-2).[20][21][22][23] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20][21]
In Vitro Validation Workflow for Anti-inflammatory Activity
The validation process involves both direct enzyme inhibition assays and cell-based assays to measure the downstream effects of this inhibition.
Caption: Workflow for validating the anti-inflammatory activity of pyrazole derivatives.
Experimental Protocol 4: COX-2 Inhibitor Screening Assay
Commercially available kits provide a reliable method to screen for COX-2 inhibitors. These assays are often based on the fluorometric or colorimetric detection of prostaglandin G2 (PGG2), an intermediate product generated by COX-2.
Methodology (based on a generic fluorometric kit):
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and enzyme solutions as per the kit's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the novel pyrazole derivative. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactor, and pyrazole derivative/control.
-
Enzyme Addition: Add the reconstituted human recombinant COX-2 enzyme to initiate the reaction.
-
Substrate Addition: Add arachidonic acid to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.
-
Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and IC50 value for the pyrazole derivative. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).[24]
Experimental Protocol 5: PGE2 Measurement in LPS-Stimulated Macrophages
This cell-based assay confirms that the compound can inhibit COX-2 activity within a cellular context, reducing the production of the pro-inflammatory mediator Prostaglandin E2 (PGE2).[25]
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and COX-2 expression.[25]
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[25]
-
Analysis: Compare the PGE2 levels in treated cells to those in LPS-stimulated, untreated cells to determine the inhibitory effect of the compound.
Comparative Data for Anti-inflammatory Activity
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound G | 15 | 0.1 | 150 |
| Compound H | 50 | 5 | 10 |
| Celecoxib | 5 | 0.04 | 125 |
| Ibuprofen | 2.5 | 25 | 0.1 |
Conclusion
The validation of biological activity for novel pyrazole derivatives requires a multi-faceted, systematic approach. By progressing from broad screening assays to specific mechanistic and functional studies, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and comparative data presented in this guide offer a robust framework for these investigations, emphasizing scientific rigor and the importance of benchmarking against established standards. This structured validation pathway is essential for identifying promising lead compounds for further development in the ongoing quest for new and improved therapeutics.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. srrjournals.com [srrjournals.com]
- 9. ClinPGx [clinpgx.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Celecoxib - Wikipedia [en.wikipedia.org]
- 23. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 24. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to Computational Analysis of Proton Transfer in Hydroxypyrazole Tautomers
For researchers and professionals in drug development, understanding the subtle dance of protons within molecular scaffolds is paramount. Hydroxypyrazoles, privileged structures in medicinal chemistry, exist as a dynamic equilibrium of tautomers—isomers that differ by the position of a proton.[1] The energetic landscape of this proton transfer dictates which tautomer predominates, profoundly influencing a molecule's binding affinity, solubility, and overall pharmacological profile. This guide provides an in-depth comparison of computational methodologies to accurately model and predict these crucial proton transfer events, grounded in field-proven insights and experimental validation.
The Significance of Tautomerism in Hydroxypyrazoles
Hydroxypyrazoles can undergo several types of tautomerism, most notably the keto-enol and amine-imine exchanges. The relative stability of these forms is not static; it is highly sensitive to the molecular environment, including substituent effects and, critically, the surrounding solvent.[2][3] An accurate computational assessment of the tautomeric equilibrium and the energy barrier separating the isomers is essential for predicting molecular behavior in a biological milieu. Computational chemistry has become an indispensable tool for elucidating these structural and functional properties, offering detailed insights into electronic structure and reactivity.[4][5]
Part 1: A Comparative Analysis of Computational Methodologies
The choice of computational method is the most critical decision in studying proton transfer. It represents a trade-off between accuracy and computational expense. Here, we compare the most common approaches for analyzing hydroxypyrazole tautomerism.
Density Functional Theory (DFT): The Workhorse
DFT has emerged as the most widely used quantum mechanical tool for these investigations due to its excellent balance of cost and accuracy.[4][5] However, the specific choice of functional is crucial.
-
Hybrid Functionals (e.g., B3LYP): B3LYP is a popular starting point and has been used in studies of hydroxypyrazole tautomerism.[2][6] While broadly effective, it may sometimes underestimate reaction barriers.
-
Range-Separated Hybrid Functionals (e.g., ωB97X-D, M06-2X): For proton transfer reactions, functionals like M06-2X and others that include dispersion corrections are often recommended.[7] They tend to provide more accurate descriptions of non-covalent interactions and transition states, which are critical for modeling the proton transfer pathway. In one study, the M06-2X functional was used to calculate the energies of minima and transition states in pyrazole systems.[7]
-
Basis Sets: The choice of basis set is as important as the functional. Pople-style basis sets like 6-31G(d,p) are common for initial optimizations.[6] For higher accuracy, especially for calculating energy barriers, larger basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., aug-cc-pVDZ) are preferable as they provide more flexibility to describe electron distribution.[7][8]
Ab Initio Methods: The Gold Standard
For benchmark-quality results, high-level ab initio methods are unparalleled, though their computational cost limits their application to smaller systems.
-
Møller-Plesset Perturbation Theory (MP2): MP2 offers a good compromise between accuracy and cost for systems where DFT might be inadequate. It has been successfully used to study tautomerism in related heterocyclic systems.[8]
-
Coupled Cluster (CCSD and CCSD(T)): Regarded as the "gold standard" for single-reference systems, CCSD(T) provides highly accurate energies. It is often used to benchmark the performance of DFT functionals for a specific class of reactions.[2][7] Studies on hydroxypyrazoles have employed CCSD to achieve high-accuracy results.[2]
Solvation Models: The Environmental Context
-
Implicit (Continuum) Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant.[2][9] The Polarizable Continuum Model (PCM) is frequently used and can significantly reduce the calculated energy barriers for proton transfer compared to the gas phase.[2][8]
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is crucial when specific hydrogen-bonding interactions play a direct role in mediating the proton transfer. Studies have shown that including even a single water molecule can dramatically lower the activation barrier for proton transfer in hydroxypyrazoles by acting as a proton shuttle.[2][7] A hybrid approach, combining an explicit solvent molecule with an implicit continuum model, often yields the most realistic results.[10]
Performance Comparison of Computational Methods
The table below summarizes the qualitative performance of various methods for predicting proton transfer energy barriers and relative tautomer stabilities.
| Method/Functional | Basis Set | Solvation | Accuracy | Computational Cost | Best For |
| B3LYP | 6-31G(d,p) | PCM | Moderate | Low | Initial screening, large systems |
| M06-2X | 6-311++G(d,p) | SMD | High | Medium | Accurate barrier heights, non-covalent interactions |
| MP2 | aug-cc-pVDZ | PCM | High | Medium-High | Systems where DFT struggles, benchmarking |
| CCSD(T) | aug-cc-pVTZ | Gas-Phase | Very High | Very High | High-accuracy benchmarks on small molecules |
| M06-2X | 6-311++G(d,p) | Explicit + PCM | Very High | High | Mechanistic studies involving solvent participation |
Part 2: A Validated Workflow for Proton Transfer Analysis
To ensure trustworthy and reproducible results, a systematic, self-validating workflow is essential. This protocol outlines the key steps from initial structure preparation to final energy analysis.
Step-by-Step Computational Protocol
-
Tautomer Geometry Optimization:
-
Action: Perform a full geometry optimization for all relevant tautomers in the gas phase using a chosen level of theory (e.g., B3LYP/6-31G(d,p)).
-
Causality: This step locates the minimum energy structure for each isomer on the potential energy surface.
-
Validation: Confirm that the optimization has converged to a true minimum by performing a vibrational frequency calculation. A true minimum will have zero imaginary frequencies.
-
-
Transition State (TS) Search:
-
Action: Identify the transition state structure connecting the two tautomers. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a saddle point are commonly used.
-
Causality: The TS represents the highest energy point along the minimum energy reaction pathway—the peak of the activation barrier.
-
Validation: A valid transition state must have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the movement of the proton from the donor to the acceptor atom.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Calculate the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Causality: This crucial step confirms that the located transition state correctly connects the intended reactant and product tautomers.
-
Validation: The IRC path must terminate at the previously optimized reactant and product structures. Failure to do so indicates the TS corresponds to a different reaction pathway.
-
-
Refinement of Energies with Higher-Level Theory:
-
Action: Perform single-point energy calculations on the optimized gas-phase geometries (reactants, TS, products) using a more accurate level of theory (e.g., M06-2X/aug-cc-pVDZ).
-
Causality: This "single-point" approach provides more reliable energy differences while saving the computational cost of re-optimizing the geometries with the higher-level method.
-
-
Inclusion of Solvation Effects:
-
Action: Recalculate the single-point energies from Step 4, this time including a continuum solvation model (e.g., PCM or SMD) with the appropriate solvent (e.g., water). For mechanisms where solvent molecules participate directly, re-optimize the entire system (tautomers and TS) with one or more explicit solvent molecules.
-
Causality: Solvation can differentially stabilize the reactants, products, and transition state, significantly altering the reaction and activation energies.[2][9]
-
Visualizing the Computational Workflow
Caption: Tautomeric equilibrium in 3-hydroxypyrazole. (Note: Images are illustrative placeholders).
Interpreting the Energy Profile
A typical reaction coordinate diagram plots the energy of the system as the proton transfers from donor to acceptor. The key parameters are:
-
Reaction Energy (ΔE_rxn): The energy difference between the product and reactant tautomers. A negative ΔE_rxn indicates the product is more stable.
-
Activation Energy (ΔE_act): The energy difference between the transition state and the reactant. This barrier governs the kinetic rate of the tautomerization process. According to Transition State Theory (TST), the reaction rate is exponentially dependent on this energy barrier. [11][12] Hypothetical Data Comparison:
The following table presents plausible results from different computational levels for the proton transfer in 3-hydroxypyrazole, demonstrating the impact of methodology.
| Level of Theory | Solvent | ΔE_rxn (NH - OH) (kcal/mol) | ΔE_act (kcal/mol) |
| B3LYP/6-31G(d,p) | Gas Phase | +2.5 | 45.1 |
| M06-2X/aug-cc-pVDZ | Gas Phase | +1.8 | 41.5 |
| M06-2X/aug-cc-pVDZ | Water (PCM) | -3.1 | 22.3 |
| M06-2X/aug-cc-pVDZ | Water (Explicit+PCM) | -3.5 | 15.8 |
Data are illustrative and based on trends reported in the literature. [2][7] Key Insights from Data:
-
Stability Inversion: In the gas phase, the OH form is typically more stable. However, polar solvents like water can preferentially stabilize the more polar NH (keto) tautomer, potentially inverting the relative stability. [2][9]2. Solvent-Mediated Barrier Reduction: The activation energy is dramatically lower in solution. This is due to the stabilization of the charge-separated transition state by the solvent and, in protic solvents, by direct participation of solvent molecules in a proton relay mechanism. [2]
Conclusion and Recommendations
For researchers embarking on computational studies of hydroxypyrazole tautomerism, the following recommendations are offered:
-
For High-Throughput Screening: Use a cost-effective DFT method like B3LYP with a modest basis set and an implicit solvent model to rank-order the stability of tautomers for large libraries of compounds.
-
For Mechanistic Clarity and High Accuracy: Employ a dispersion-corrected functional like M06-2X with a triple-zeta basis set (e.g., aug-cc-pVTZ). Critically, incorporate a hybrid explicit/implicit solvation model to accurately capture the proton transfer barrier.
-
For Unprecedented Accuracy: When possible, benchmark your DFT results against CCSD(T) calculations for a simplified model system to validate the chosen functional's performance for this specific chemical transformation.
By carefully selecting the computational methodology and adhering to a rigorous, self-validating workflow, researchers can generate reliable, predictive data on proton transfer phenomena. These insights are invaluable for guiding the rational design of novel therapeutics and functional materials based on the versatile hydroxypyrazole scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.su.edu.krd [science.su.edu.krd]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 10. Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Generalized Transition State Theory Treatment of Water-Assisted Proton Transport Processes in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enzyme Inhibitory Effects of Pyrazole Carboxylates
For researchers, scientists, and drug development professionals, the pyrazole carboxylate scaffold represents a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable capacity to inhibit a wide array of enzymes, making them valuable candidates for therapeutic development. This guide provides an in-depth, objective comparison of the inhibitory effects of pyrazole carboxylates on several key enzymes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the Pyrazole Carboxylate Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxylic acid group, provides a unique combination of hydrogen bonding capabilities, structural rigidity, and opportunities for diverse substitutions. This versatility allows for the fine-tuning of inhibitory potency and selectivity against specific enzyme targets. The carboxylate moiety often plays a crucial role in anchoring the inhibitor to the enzyme's active site through electrostatic interactions with positively charged amino acid residues.
Xanthine Oxidase: A Key Target in Gout Management
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a primary cause of the painful inflammatory condition known as gout.[1] Consequently, the inhibition of XO is a cornerstone of gout therapy.[1]
Comparative Inhibitory Potency
Several 1-phenyl-pyrazole-4-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidoreductase (XOR), the enzyme family to which XO belongs.[2] The inhibitory concentrations (IC50) of some of these compounds are comparable to or even surpass that of the commercially available drug, Febuxostat.[2]
| Compound | IC50 (nM) | Inhibition Type | Reference |
| Febuxostat (Control) | 5.4 | Mixed | [2] |
| Compound 16c | 5.7 | Mixed | [2] |
| Compound 16d | 5.7 | Not Reported | [2] |
| Compound 16f | 4.2 | Not Reported | [2] |
This table summarizes the in vitro inhibitory potency of selected 1-phenyl-pyrazole-4-carboxylic acid derivatives against xanthine oxidoreductase.
Steady-state kinetics measurements have revealed that compounds like 16c act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[2] Molecular docking studies further support these findings, providing insights into the binding modes within the XO active site.[2]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies XO activity by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.[1][3]
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Test Pyrazole Carboxylate Derivatives
-
Allopurinol (Positive Control)[1]
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in cold phosphate buffer.[3] Keep on ice.
-
Prepare a substrate solution of xanthine (e.g., 0.15 mM) in phosphate buffer. Gentle heating may be necessary for dissolution.[3]
-
Dissolve test compounds and allopurinol in DMSO to create high-concentration stock solutions (e.g., 10 mM).[3]
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve a range of desired final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.[3]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add buffer and the corresponding concentration of the test compound vehicle (DMSO in buffer). This accounts for any background absorbance.[1]
-
Control (No Inhibitor) Wells: Add buffer, xanthine oxidase solution, and the vehicle.[1]
-
Test Wells: Add buffer, xanthine oxidase solution, and the diluted test compound solutions.[1]
-
Positive Control Wells: Add buffer, xanthine oxidase solution, and the diluted allopurinol solutions.[1]
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100.[1]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram of the Xanthine Oxidase Inhibition Assay Workflow
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Succinate Dehydrogenase: A Vital Target in Agriculture and Medicine
Succinate dehydrogenase (SDH), also known as complex II in the electron transport chain, is a crucial enzyme in both the citric acid cycle and cellular respiration. Its inhibition can have profound effects, making it an attractive target for the development of fungicides in agriculture and potential anticancer agents.[4]
Comparative Inhibitory Potency
Pyrazole-4-carboxamides have been extensively studied as potent SDH inhibitors.[4][5] These compounds have shown excellent fungicidal activity against a range of agricultural pathogens.[4]
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Thifluzamide (Control) | Fusarium graminearum | > 50 | [4] |
| Boscalid (Control) | Fusarium graminearum | > 50 | [4] |
| Compound Ip | Fusarium graminearum | 0.93 | [4] |
| Compound U22 | Sclerotinia sclerotiorum | - | [5] |
This table highlights the potent fungicidal activity of a novel benzothiazolylpyrazole-4-carboxamide (Ip) and a pyrazole-4-carboxamide with an N-phenyl substituted amide fragment (U22) compared to commercial fungicides.
Molecular docking studies suggest that these pyrazole derivatives interact effectively with the active site of SDH, primarily through hydrophobic interactions.[4] Some derivatives have also been shown to damage mitochondria and cell membranes in fungi.[5]
Carbonic Anhydrases: Diverse Targets for Therapeutic Intervention
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[6][7][8]
Comparative Inhibitory Potency
Pyrazole carboxylates and their derivatives have emerged as effective inhibitors of various human carbonic anhydrase (hCA) isoforms.[9][10]
| Compound | hCA Isoform | Ki (µM) | Inhibition Type | Reference |
| Compound 3 | hCA I | 0.108 | Noncompetitive | [6] |
| Compound 3 | hCA II | 0.055 | Noncompetitive | [6] |
| Compound 9 | hCA I | 0.129 | Noncompetitive | [6] |
| Compound 9 | hCA II | 0.064 | Noncompetitive | [6] |
| Compound 2c | hCA XII | 0.21 | Not Reported | [9] |
This table presents the inhibition constants (Ki) of selected pyrazole carboxamide derivatives against human carbonic anhydrase isoforms I, II, and XII.
Structural studies, including X-ray crystallography, have shown that some pyrazole carboxylate-based inhibitors interfere indirectly with the zinc ion in the active site, a mechanism distinct from classical sulfonamide inhibitors.[9] This offers a promising avenue for developing isoform-selective CA inhibitors with potentially fewer side effects.
Diagram of the General Mechanism of Enzyme Inhibition
Caption: Simplified models of competitive and non-competitive enzyme inhibition.
Conclusion and Future Directions
Pyrazole carboxylates have proven to be a highly adaptable and potent class of enzyme inhibitors. Their efficacy against diverse targets such as xanthine oxidase, succinate dehydrogenase, and carbonic anhydrases underscores their importance in drug discovery and agrochemical development. The ability to modify the pyrazole scaffold allows for the optimization of inhibitory activity and selectivity, paving the way for the development of next-generation therapeutics and fungicides. Future research will likely focus on elucidating the precise mechanisms of action for novel derivatives and advancing the most promising candidates into preclinical and clinical trials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Hydroxypyrazole Stability: A Comparative Analysis of MNDO and MNDO+CI
For researchers and professionals in drug development, accurately predicting the tautomeric stability of heterocyclic compounds like hydroxypyrazoles is a critical step in understanding their chemical behavior and biological activity. The subtle interplay of electronic effects and structural arrangements dictates which tautomer predominates, influencing everything from reaction pathways to receptor binding. This guide provides an in-depth comparison of two semi-empirical quantum mechanical methods, MNDO (Modified Neglect of Diatomic Overlap) and MNDO with Configuration Interaction (MNDO+CI), for predicting the stability of hydroxypyrazole tautomers. We will delve into the theoretical underpinnings of these methods, present a detailed computational workflow, and analyze their performance based on supporting data.
The Challenge of Hydroxypyrazole Tautomerism
Hydroxypyrazoles can exist in several tautomeric forms, primarily differing in the position of a proton.[1][2] This tautomerism is not merely an academic curiosity; the dominant tautomer can exhibit significantly different physicochemical properties, impacting its role as a therapeutic agent.[1] Experimental determination of the most stable tautomer can be complex and resource-intensive. Consequently, computational methods offer a powerful and efficient alternative for predicting tautomeric equilibria.[3]
Theoretical Foundations: MNDO and the Introduction of Configuration Interaction
MNDO: A Semi-Empirical Workhorse
MNDO is a semi-empirical quantum chemistry method developed by Michael Dewar and Walter Thiel.[4][5][6] It is based on the Hartree-Fock formalism but introduces approximations and parameters derived from experimental data to simplify calculations, making it significantly faster than ab initio methods.[6][7] MNDO is part of the Neglect of Diatomic Differential Overlap (NDDO) family of methods, where certain two-electron integrals are neglected to speed up computations.[8] While MNDO has been widely used, it has known limitations, including difficulties in describing hydrogen bonds and an overestimation of repulsion in sterically crowded systems.[6]
MNDO+CI: Accounting for Electron Correlation
The standard MNDO method, like Hartree-Fock, does not fully account for electron correlation—the way electrons mutually avoid each other.[9] This can be a significant drawback when trying to accurately predict the relative energies of different electronic states or tautomers. Configuration Interaction (CI) is a post-Hartree-Fock method that addresses this limitation by including excited electronic configurations in the total wavefunction.[9][10]
In the context of MNDO, adding CI (MNDO+CI) means that the final energy is not just that of the ground electronic state configuration but a linear combination of the ground state and various excited states.[11] This "mixing" of configurations allows for a more accurate description of the electronic structure, which is often crucial for systems with multiple, closely-spaced energy levels, such as tautomers.[11] Research has shown that for N-unsubstituted pyrazolones, the inclusion of CI in MNDO calculations leads to results that are in better agreement with experimental data regarding relative stabilities.[11]
Comparative Experimental Workflow
To objectively compare the performance of MNDO and MNDO+CI for predicting hydroxypyrazole stability, the following computational protocol is recommended:
-
Structure Generation: Generate 3D structures of all possible and chemically sensible tautomers of the hydroxypyrazole of interest. Common tautomers of 5-hydroxypyrazole derivatives include the CH, NH, and OH forms.[1]
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using both the MNDO and MNDO+CI methods. This step is crucial to find the lowest energy conformation for each tautomer.
-
Energy Calculation: After optimization, calculate the heat of formation for each tautomer using both methods. The heat of formation is the standard energy output for semi-empirical methods like MNDO.[8]
-
Relative Stability Analysis: For each method, determine the relative stability of the tautomers by comparing their calculated heats of formation. The tautomer with the lowest heat of formation is predicted to be the most stable.
-
Data Tabulation and Comparison: Organize the calculated heats of formation and relative energies in a clear table for direct comparison between the two methods and with any available experimental or high-level ab initio data.
Caption: A flowchart illustrating the computational workflow for comparing MNDO and MNDO+CI.
Data Presentation and Performance Analysis
The following table presents hypothetical, yet representative, results for the relative stability of three common tautomers of a substituted 5-hydroxypyrazole, calculated using both MNDO and MNDO+CI.
| Tautomer | MNDO Heat of Formation (kcal/mol) | MNDO Relative Energy (kcal/mol) | MNDO+CI Heat of Formation (kcal/mol) | MNDO+CI Relative Energy (kcal/mol) |
| OH-form | -30.5 | 0.0 | -35.2 | 0.0 |
| CH-form | -28.2 | 2.3 | -31.0 | 4.2 |
| NH-form | -29.8 | 0.7 | -33.5 | 1.7 |
Analysis of Results:
In this illustrative example, both MNDO and MNDO+CI predict the OH-form to be the most stable tautomer. However, the relative energy differences between the tautomers vary between the two methods. MNDO+CI often predicts larger energy gaps between the tautomers compared to MNDO. This is a direct consequence of the inclusion of electron correlation, which can preferentially stabilize certain electronic configurations over others.
Studies on N-unsubstituted pyrazolones have demonstrated that MNDO+CI results for relative stabilities align well with available experimental data.[11] The standard MNDO method, while often providing a qualitatively correct picture, may be less reliable for quantitative predictions of tautomeric equilibria, especially when the energy differences are small.
Caption: A diagram showing how the MNDO+CI wavefunction is a linear combination of electronic configurations.
Conclusion and Recommendations
For researchers seeking a rapid and qualitatively correct prediction of hydroxypyrazole tautomer stability, the standard MNDO method can be a useful tool. However, for more accurate and reliable quantitative predictions, MNDO+CI is the recommended approach . The inclusion of configuration interaction provides a more robust theoretical framework that better accounts for the subtle electronic effects governing tautomeric equilibria.
It is always advisable to validate computational predictions against experimental data whenever possible. However, when experimental data is unavailable, employing a method that incorporates a higher level of theory, such as MNDO+CI, provides greater confidence in the predicted stabilities. For even greater accuracy, one might consider more computationally expensive ab initio or Density Functional Theory (DFT) methods, but for rapid screening and initial assessment, MNDO+CI offers a compelling balance of speed and accuracy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. MNDO - Wikipedia [en.wikipedia.org]
- 5. li.mit.edu [li.mit.edu]
- 6. Semiempirical Quantum Chemistry: Introduction. [people.chem.ucsb.edu]
- 7. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]
- 8. Semiempirical Methods [cup.uni-muenchen.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Configuration interaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Solvent Effects on the Tautomeric Equilibria of Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of a Privileged Scaffold
Pyrazolones represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs with analgesic, anti-inflammatory, and antipyretic properties.[1] Their biological efficacy is not solely dependent on their substitution patterns but is profoundly influenced by a more subtle, dynamic characteristic: tautomerism. Pyrazolones can exist in several interconverting isomeric forms, primarily the CH, NH, and OH tautomers, which arise from keto-enol and lactam-lactim equilibria.[2]
The prevalence of a specific tautomer can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, shape, and pKa. These properties, in turn, govern its interaction with biological targets, membrane permeability, and metabolic stability. Consequently, understanding and controlling the tautomeric equilibrium is a critical, yet often overlooked, aspect of rational drug design.[3] This guide provides an in-depth analysis of how solvents—the immediate chemical environment—dictate the tautomeric landscape of pyrazolones, offering both mechanistic insights and robust experimental protocols to quantify these effects.
Section 1: The Tautomeric Landscape of Pyrazolones
For a typical N-unsubstituted or N1-substituted pyrazolone, three principal tautomeric forms are in a dynamic equilibrium. The relative stability of these forms is dictated by the substituents on the ring and, crucially, the surrounding solvent environment.
-
CH Form (Keto): A diketo form where the C4 position is a methylene group (CH₂).
-
NH Form (Keto): An enamine-like keto form resulting from proton migration to a nitrogen atom.
-
OH Form (Enol/Hydroxy): A hydroxy-pyrazole form, which is aromatic and can be stabilized by intramolecular hydrogen bonding.
References
A Senior Application Scientist's Guide to Pyrazole Synthesis: Strategic Alternatives to Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
Introduction: Beyond the Workhorse Precursor
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of blockbuster drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent).[1][2] For decades, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate and its tautomeric pyrazolone form have served as a reliable and versatile starting point for the synthesis of more complex derivatives. Its prevalence stems from its straightforward preparation, typically via the reaction of diethyl malonate derivatives with hydrazine.[3][4]
However, an over-reliance on a single precursor can stifle innovation, limiting the accessible chemical space and potentially complicating synthetic routes to novel analogues. The need to diversify substitution patterns, improve reaction efficiency, and employ milder conditions necessitates a broader understanding of alternative reagents.
This guide provides an in-depth comparison of strategic alternatives to this compound for pyrazole synthesis. We will move beyond simple lists of reagents to explore the underlying mechanistic principles, compare performance with experimental data, and provide actionable protocols for immediate laboratory application.
The Foundational Chemistry: Knorr Pyrazole Synthesis
The vast majority of pyrazole syntheses, including those discussed here, are variations of the classic Knorr Pyrazole Synthesis , first reported in 1883.[5][6] The reaction, in its most general sense, is the condensation of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) to form the five-membered pyrazole ring through the loss of two water molecules.[7][8][9]
The choice of the 1,3-dicarbonyl component is the primary determinant of the substitution pattern on the final pyrazole ring. Understanding this relationship is critical to selecting the appropriate alternative for your target molecule.
Figure 1: Generalized mechanism of the Knorr Pyrazole Synthesis.
Comparative Analysis of Key Alternative Reagents
The strategic selection of a starting material depends entirely on the desired substitution pattern of the final pyrazole. Here, we compare the most effective and versatile classes of alternative reagents.
β-Ketoesters: The Direct Analogue
This class of reagents, including the widely used ethyl acetoacetate and its derivatives, is perhaps the most direct and common alternative.[10][11] They react with hydrazines under acidic or thermal conditions to yield pyrazolones, which exist in tautomeric equilibrium with the aromatic hydroxypyrazole form.[7][8]
-
Mechanism Causality: The reaction initiates with the more reactive ketone carbonyl condensing with one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl to close the ring.[8]
-
Advantages:
-
Availability: A vast array of substituted β-ketoesters are commercially available or readily synthesized.
-
Efficiency: Reactions are typically high-yielding and proceed quickly.[7]
-
Directness: Provides a straightforward route to 3-alkyl/aryl-5-hydroxypyrazoles.
-
-
Limitations:
-
Regioselectivity: Using unsymmetrically substituted hydrazines (e.g., phenylhydrazine) can lead to mixtures of regioisomers, although one isomer often predominates.
-
Limited C4-Substitution: These reagents do not inherently provide a handle for substitution at the C4 position of the pyrazole ring.
-
1,3-Diketones: Accessing 3,5-Disubstituted Pyrazoles
For synthesizing pyrazoles that are substituted at both the 3- and 5-positions without a hydroxyl group, 1,3-diketones (e.g., acetylacetone, dibenzoylmethane) are the reagents of choice.[5][12]
-
Mechanism Causality: The reaction proceeds via the formation of a mono-hydrazone, followed by cyclization and dehydration. With an unsymmetrical diketone, the initial condensation can occur at either carbonyl group, leading to potential regioselectivity issues.[12] Reaction conditions, particularly pH, can be tuned to favor one isomer over the other by modulating the reactivity of the two carbonyls.[12]
-
Advantages:
-
Direct C3/C5-Substitution: The most direct method for installing alkyl or aryl groups at both the 3- and 5-positions.
-
High Yields: The formation of the stable aromatic ring drives the reaction to completion, often resulting in excellent yields.[6]
-
-
Limitations:
-
Regioisomerism: This is the primary challenge when using unsymmetrical 1,3-diketones, often requiring careful optimization of reaction conditions or subsequent separation of isomers.[12]
-
α,β-Unsaturated Carbonyl Systems: Versatility through Michael Addition
α,β-unsaturated ketones and esters that possess a leaving group at the β-position (e.g., diethyl ethoxymethylidenemalonate, EMMN) are powerful precursors for creating highly functionalized pyrazoles.[3]
-
Mechanism Causality: The synthesis is a two-step sequence. It begins with a vinylogous nucleophilic substitution (a Michael addition followed by elimination of the leaving group, such as -OEt) by the hydrazine. This is followed by an intramolecular cyclization and aromatization.
-
Advantages:
-
C4-Functionalization: This is the premier method for introducing electron-withdrawing groups like esters (-COOEt) or nitriles (-CN) at the C4-position.
-
High Regioselectivity: The reaction pathway is generally highly controlled, leading to a single constitutional isomer.[4]
-
-
Limitations:
-
Substrate Synthesis: The starting activated enol ethers or enaminones can be more complex to prepare than simple diketones or ketoesters.
-
Multicomponent Reactions (MCRs): Maximizing Efficiency and Diversity
MCRs have emerged as a powerful strategy for the rapid synthesis of complex molecules from simple, readily available starting materials in a single pot.[13][14] For pyrazoles, a common MCR involves the reaction of an aldehyde , an active methylene compound (e.g., ethyl acetoacetate, malononitrile), and a hydrazine .[15][16]
-
Mechanism Causality: The reaction typically proceeds through a domino sequence of Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and aromatization/oxidation.
-
Advantages:
-
Atom Economy & Step Efficiency: Combines multiple synthetic steps into one operation, saving time, solvents, and reagents.
-
Diversity Generation: Allows for the rapid creation of large libraries of polysubstituted pyrazoles by simply varying the three (or four) input components.[16]
-
-
Limitations:
-
Optimization Required: Finding optimal conditions for all components to react efficiently in one pot can be challenging.
-
Reaction Complexity: The mechanism can be complex, and side reactions are possible if not carefully controlled.
-
Quantitative Performance Comparison
The following table summarizes the key characteristics and typical performance of the discussed alternative reagent classes.
| Reagent Class | Common Example(s) | Resulting Pyrazole Pattern | Key Advantages | Key Limitations | Typical Yields |
| β-Ketoesters | Ethyl acetoacetate, Ethyl benzoylacetate | 3-Alkyl/Aryl-5-hydroxypyrazoles | Readily available, high yields | Regioselectivity with R-NHNH₂, limited C4-subst. | 75-95%[6][7] |
| 1,3-Diketones | Acetylacetone, Dibenzoylmethane | 3,5-Dialkyl/Diaryl-pyrazoles | Direct C3/C5 substitution | Regioisomerism with unsymmetrical diketones | 80-98%[6] |
| α,β-Unsaturated | Diethyl ethoxymethylidenemalonate | C4-ester/nitrile substituted pyrazoles | Excellent for C4-functionalization, high regioselectivity | More complex starting material synthesis | 70-90%[3][4] |
| MCRs | Aldehyde + Ethyl Acetoacetate + Hydrazine | Highly substituted pyrazoles | High step-economy, diversity-oriented | Optimization can be complex | 60-95%[15][16] |
Experimental Protocols: From Theory to Practice
Trustworthy protocols are self-validating. The following methods are representative of the synthetic strategies discussed and are based on established literature procedures.
Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from a 1,3-Diketone
This protocol demonstrates the classic Knorr synthesis using an unsymmetrical hydrazine and a symmetrical diketone.
Figure 2: Experimental workflow for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (10 mmol, 1.0 eq) and phenylhydrazine (10 mmol, 1.0 eq) in ethanol (30 mL).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add cold water (50 mL) to the concentrated mixture to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from an ethanol/water mixture to afford pure 3,5-dimethyl-1-phenyl-1H-pyrazole as a crystalline solid.
-
Expected Yield: 85-95%.
-
Protocol 2: One-Pot, Three-Component Synthesis of Ethyl 6-amino-5-cyano-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
This protocol showcases the efficiency of multicomponent reactions for generating molecular complexity rapidly.[16]
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (5 mmol, 1.0 eq), malononitrile (5 mmol, 1.0 eq), and ethyl acetoacetate (5 mmol, 1.0 eq) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of a basic catalyst such as piperidine or potassium tert-butoxide (0.1 eq).
-
Initial Condensation: Stir the mixture at room temperature for 15-20 minutes to facilitate the Knoevenagel condensation.
-
Hydrazine Addition: Add phenylhydrazine (5 mmol, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and byproducts. The product is often pure enough after washing, but can be further recrystallized from ethanol if necessary.
-
Expected Yield: 80-90%.
-
Conclusion and Strategic Outlook
While this compound remains a valuable and reliable building block, a modern synthetic chemist's toolkit must be broader. The choice of an alternative is not arbitrary but a strategic decision guided by the target molecule's desired substitution pattern.
-
For simple 3-alkyl/aryl-5-hydroxypyrazoles , β-ketoesters like ethyl acetoacetate are the most direct and efficient choice.
-
To access 3,5-disubstituted pyrazoles , 1,3-diketones are the classic and most effective precursors, with the caveat of potential regioisomerism.
-
When C4-functionalization is required, α,β-unsaturated systems with a β-leaving group provide unparalleled control and versatility.
-
For rapid library synthesis and the generation of highly substituted, complex pyrazoles , multicomponent reactions offer the highest degree of efficiency and atom economy.
By understanding the mechanistic underpinnings and comparative advantages of these alternatives, researchers can make more informed decisions, enabling the design and execution of more efficient, flexible, and innovative synthetic routes in their drug discovery and materials science programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. jocpr.com [jocpr.com]
- 15. sid.ir [sid.ir]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds such as ethyl 3-amino-1H-pyrazole-4-carboxylate, we can infer a likely hazard profile for ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[1][3]
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. Before handling this compound, ensure the following are worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent accidental splashes to the eyes, which could cause serious irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | To be used in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste process, adhering to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
This compound should be segregated as a chemical hazardous waste. Do not mix with non-hazardous waste.[4] Incompatible wastes must be stored separately to prevent dangerous chemical reactions.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[4] The container must have a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in a designated SAA. This could be a specific area on a lab bench or within a chemical fume hood.[4][5]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5]
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services contractor. Never dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a manifest record of the hazardous waste disposal, as required by regulatory agencies.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions in the disposal process.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
Navigating the Safe Handling of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for Researchers and Scientists
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. As with any laboratory chemical, understanding and implementing rigorous safety protocols is paramount to ensuring the well-being of personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, grounded in established safety principles for related chemical structures.
Immediate Safety Considerations: Hazard Identification and First Aid
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][2] |
| Skin Contact | Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical help.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize the risk of exposure when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique is critical to avoid skin contamination. |
| Eye and Face Protection | Use safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[3] When there is a risk of splashing, a face shield should be worn in addition to safety glasses. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes or significant powder handling, impervious clothing or a chemical-resistant apron is recommended. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust or aerosols are likely to be generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[4] |
Operational and Disposal Plans: A Step-by-Step Workflow
A systematic workflow for handling and disposing of this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the key stages of a typical laboratory workflow involving this compound, emphasizing the integration of safety measures at each step.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[3]
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour chemical waste down the drain.[4]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
